molecular formula C10H18O2 B1664641 (E)-2-Decenoic acid CAS No. 72881-27-7

(E)-2-Decenoic acid

Katalognummer: B1664641
CAS-Nummer: 72881-27-7
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: WXBXVVIUZANZAU-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-decenoic acid is a 2-decenoic acid having its double bond in the trans configuration. It is an intermediate metabolite in the fatty acid synthesis. It has a role as a human metabolite. It is a conjugate acid of a (2E)-decenoate.
2-Decenoic acid has been reported in Streptomyces and Streptococcus mutans with data available.
Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904657
Record name (E)-2-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.933, 0.916-0.945
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7
Record name trans-2-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5- AND 6-decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DECENOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

12.00 °C. @ 760.00 mm Hg
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of significant interest in various scientific fields. It is notably found in royal jelly produced by honeybees and has been identified as a signaling molecule in microbial communities, particularly in the context of biofilm dispersion.[1] Its derivatives have also shown promise in neuroscience, exhibiting neurotrophin-like activities.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[4]
Molecular Weight 170.25 g/mol [4][5][6]
Appearance Colorless clear liquid (est.)[5]
Odor Fruity[5]
Flavor Fruity[5]

Table 2: Thermodynamic Properties

PropertyValueConditionsSource(s)
Melting Point 12.00 °C@ 760.00 mm Hg[5]
Boiling Point 161.00 to 162.00 °C@ 15.00 mm Hg[5]
278.00 to 279.00 °C@ 760.00 mm Hg[5]
Flash Point > 100.00 °CTCC[5]
Vapor Pressure 0.001000 mmHg@ 25.00 °C (est.)[5]

Table 3: Solubility and Partitioning

PropertyValueSolvent/SystemSource(s)
logP (o/w) 3.715 (est.)Octanol/Water[5]
Solubility ≥8.8 mg/mLDMSO[4]
≥161.4 mg/mLEthanol[4]
<3.01 mg/mLWater[4]
≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)[2]
≥ 2.5 mg/mL10% DMSO, 90% Corn Oil[2]

Table 4: Other Physicochemical Data

PropertyValueConditionsSource(s)
Specific Gravity 0.92300 to 0.93300@ 25.00 °C[5]
Refractive Index 1.45600 to 1.46600@ 20.00 °C[5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a low-melting solid, can be determined using the capillary tube method with a suitable melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample requires powdering)

  • Ice bath

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently crush a small amount using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid, approximately 2-3 mm in height, into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Cooling: Since the melting point is near room temperature, pre-cool the heating block of the apparatus or use a system capable of controlled cooling and heating.

  • Heating and Observation:

    • Set the heating rate to a slow, controlled pace (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat: For accuracy, perform the determination in triplicate and report the average melting range.

Determination of Boiling Point under Reduced Pressure

Given the high boiling point of this compound at atmospheric pressure, determination under reduced pressure is recommended to prevent decomposition.

Materials:

  • This compound sample

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Round-bottom flask

  • Thermometer

  • Vacuum source with a manometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus. Place a small volume (e.g., 1-2 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser or collection vessel.

  • Vacuum Application: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level (e.g., 15 mm Hg). Record the exact pressure from the manometer.

  • Heating: Gently and uniformly heat the flask using a heating mantle or oil bath.

  • Observation and Recording:

    • Observe the reflux and distillation of the liquid.

    • When the temperature on the thermometer stabilizes during distillation, record this temperature as the boiling point at the measured pressure.

  • Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement at reduced pressure is often more accurate for high-boiling compounds.

Determination of Solubility

The solubility of this compound can be determined in various solvents using the shake-flask method.

Materials:

  • This compound sample

  • A range of solvents (e.g., water, ethanol, DMSO, PEG300, Tween-80, saline, corn oil)

  • Small vials with tight-fitting caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

Materials:

  • This compound sample

  • Calibrated pH meter with an electrode

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Beaker

  • Magnetic stirrer and stir bar

  • Deionized water (CO₂-free)

  • A suitable co-solvent if the acid is not sufficiently soluble in water (e.g., ethanol-water mixture)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or co-solvent).

  • Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8][9][10]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Analysis:

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

  • Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[9]

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation (Neat Liquid Film):

  • Place a small drop of liquid this compound onto a clean, dry salt plate (e.g., KBr or NaCl).[11]

  • Place a second salt plate on top and gently press to form a thin, uniform film.[11]

  • Mount the plates in the spectrometer's sample holder.

FT-IR Analysis:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared plates into the spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum will be the ratio of the sample spectrum to the background spectrum, expressed in absorbance or transmittance.

Sample Preparation (Derivatization):

  • To improve volatility and chromatographic performance, the carboxylic acid group can be derivatized, for example, by esterification to its methyl ester.[12][13]

  • Alternatively, for analysis of the free fatty acid, derivatization to a pentafluorobenzyl (PFB) ester can be performed.[14]

    • Dry the sample under a stream of nitrogen.

    • Add a solution of pentafluorobenzyl bromide and a catalyst (e.g., diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile).[14]

    • Incubate at room temperature to allow the reaction to complete.[14]

    • Dry the derivatized sample and reconstitute in a suitable solvent for injection (e.g., iso-octane).[14]

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Employ a temperature program that effectively separates the analyte from other components.

  • The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Logical Relationships

Biofilm Dispersion in Pseudomonas aeruginosa

This compound (specifically its cis-isomer, also known as cis-DA) acts as a signaling molecule that induces the dispersion of Pseudomonas aeruginosa biofilms.[1][15][16] The signaling is initiated by the sensor protein DspS.[15][16][17] This leads to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that promotes biofilm formation.[15] The decrease in c-di-GMP levels is mediated by phosphodiesterases such as DipA and RbdA, and involves other regulatory proteins like BdlA and AmrZ, ultimately leading to the expression of matrix-degrading enzymes and the release of cells from the biofilm.[15][16]

biofilm_dispersion cis-2-Decenoic_Acid cis-2-Decenoic Acid DspS DspS (Sensor) cis-2-Decenoic_Acid->DspS Signal_Transduction Signal Transduction (involving BdlA, AmrZ, DipA, RbdA) DspS->Signal_Transduction c-di-GMP Decreased c-di-GMP Signal_Transduction->c-di-GMP Enzyme_Expression Expression of Matrix-Degrading Enzymes (pelA, pslG) c-di-GMP->Enzyme_Expression Biofilm_Dispersion Biofilm Dispersion Enzyme_Expression->Biofilm_Dispersion

Caption: Biofilm dispersion signaling pathway initiated by cis-2-Decenoic acid.

Neurotrophin-like Signaling of this compound Ethyl Ester (DAEE)

The ethyl ester derivative of this compound (DAEE) has been shown to possess neurotrophin-like activities.[2][3] It activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway by activating MEK.[18][19][20][21][22] This activation of the MEK/ERK pathway leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[23][24][25][26][27] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity.

neurotrophin_signaling DAEE This compound Ethyl Ester (DAEE) MEK MEK DAEE->MEK activates ERK ERK MEK->ERK phosphorylates (activates) CREB CREB ERK->CREB phosphorylates (activates) Gene_Transcription Gene Transcription (Neuronal Survival and Plasticity) CREB->Gene_Transcription promotes

Caption: Neurotrophin-like signaling cascade of DAEE via the MEK/ERK/CREB pathway.

Conclusion

This compound possesses a unique set of physicochemical properties that underpin its biological activities. This guide provides a foundational resource for researchers working with this versatile fatty acid, offering standardized data, detailed experimental protocols, and a visual representation of its key signaling roles. A thorough understanding of these fundamental characteristics is crucial for its application in drug development, microbiology, and neuroscience research.

References

The Biological Role of (E)-2-Decenoic Acid in Royal Jelly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees, contributing to their remarkable longevity and fertility. Its intricate composition, comprising proteins, sugars, lipids, vitamins, and minerals, has long been associated with a wide array of bioactive properties. Among its lipid components, a unique class of medium-chain fatty acids is of particular interest to the scientific community. While 10-hydroxy-2-decenoic acid (10-HDA) has been the subject of extensive research, another significant fatty acid, (E)-2-Decenoic acid, also plays a crucial role in the biological activity of royal jelly.

This technical guide provides an in-depth exploration of the biological roles of this compound, also known as trans-2-Decenoic acid. We will delve into its known physiological effects, summarize the available quantitative data, provide detailed experimental methodologies for its study, and visualize its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural compound.

Biological Roles of this compound

This compound exhibits a range of biological activities, with the most well-documented being its estrogenic and neuroprotective effects. Its isomeric and derivative forms also demonstrate distinct and significant bioactivities.

Estrogenic Activity

This compound has been identified as a phytoestrogen, demonstrating the ability to interact with estrogen receptors. Specifically, it acts as an antagonist to 17β-estradiol by competitively binding to estrogen receptor β (ERβ). This interaction suggests a potential role in modulating estrogen-responsive pathways, which could have implications for hormone-dependent conditions. The preferential binding to ERβ is of particular interest, as this receptor subtype is implicated in different physiological outcomes compared to ERα.

Neurotrophin-like and Neuroprotective Effects

The ethyl ester derivative of this compound, trans-2-decenoic acid ethyl ester (DAEE), has demonstrated significant neurotrophin-like activities. It has been shown to activate key signaling pathways involved in neuronal survival and plasticity, including the Extracellular signal-regulated kinase 1/2 (ERK1/2), Protein Kinase B (Akt), and cAMP response element-binding protein (CREB) pathways[1][2][3][4]. In vivo studies have shown that administration of DAEE can lead to functional recovery in animal models of cerebral infarction and spinal cord injury[3][5]. These findings highlight the potential of this compound derivatives as therapeutic agents for neurodegenerative diseases and neuronal injury.

Antimicrobial and Biofilm-Inhibitory Properties of the cis-Isomer

The geometric isomer, cis-2-decenoic acid, functions as a bacterial signaling molecule, or autoinducer, that plays a role in the dispersal of biofilms[6][7][8][9]. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Cis-2-decenoic acid has been shown to induce the transition from a sessile biofilm state to a planktonic, free-swimming state in a variety of pathogenic bacteria. This action makes the bacteria more susceptible to conventional antimicrobial agents. This property suggests its potential as an adjunct therapy in combating chronic and recurrent bacterial infections.

Quantitative Data Summary

While research on this compound is ongoing, specific quantitative data such as IC50 and EC50 values are not as extensively documented as for its more studied counterpart, 10-HDA. The following tables summarize the available quantitative information.

Table 1: Estrogenic Activity of this compound

CompoundAssayReceptorEffectQuantitative DataReference
This compoundCompetitive Binding AssayEstrogen Receptor β (ERβ)Inhibition of 17β-estradiol bindingData suggests competitive inhibition, but specific Ki or IC50 values are not readily available in the reviewed literature.[10]

Table 2: Neuroprotective and Neurotrophic Effects of trans-2-Decenoic Acid Ethyl Ester (DAEE)

CompoundModelAssayEffectQuantitative DataReference
DAEEMouse model of cerebral infarction (PMCAO)Neurological deficit scoringSignificant functional recovery100 µg/kg body weight injected at 0.5, 24, 48, 72 h post-occlusion[5]
DAEECultured mouse cortical neuronsWestern BlotActivation of ERK1/2Increased phosphorylation of ERK1/2[5]
DAEECultured embryonic rat brain neuronsWestern BlotActivation of Akt and CREBIncreased phosphorylation of Akt and CREB[2][4]

Table 3: Anti-biofilm Activity of cis-2-Decenoic Acid

CompoundOrganismAssayEffectQuantitative DataReference
cis-2-Decenoic acidPseudomonas aeruginosaBiofilm dispersal assayInduction of biofilm dispersalEffective at micromolar concentrations[6][7][8]
cis-2-Decenoic acidEscherichia coliPersister cell viability assayReversion of persister cells to antibiotic-susceptible stateSignificant decrease in persister cell viability when combined with antibiotics[9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological roles.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from standard competitive binding assays to determine the ability of this compound to compete with 17β-estradiol for binding to the estrogen receptor.

Materials:

  • Human recombinant Estrogen Receptor β (ERβ)

  • [³H]-17β-Estradiol (radiolabeled ligand)

  • This compound (test compound)

  • Unlabeled 17β-estradiol (for positive control and non-specific binding)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail and vials

  • Microplate and scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add a fixed concentration of [³H]-17β-estradiol to each well.

  • Add the diluted this compound to the wells in triplicate.

  • Include control wells:

    • Total binding: [³H]-17β-estradiol and ERβ only.

    • Non-specific binding: [³H]-17β-estradiol, ERβ, and a high concentration of unlabeled 17β-estradiol.

    • Vehicle control: [³H]-17β-estradiol, ERβ, and the vehicle used to dissolve this compound.

  • Add a fixed concentration of ERβ to all wells.

  • Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.

  • Transfer the bound fraction to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding of [³H]-17β-estradiol at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Western Blot for ERK1/2 and Akt Phosphorylation

This protocol details the procedure to assess the activation of ERK1/2 and Akt signaling pathways in neuronal cells treated with trans-2-decenoic acid ethyl ester (DAEE).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • trans-2-decenoic acid ethyl ester (DAEE)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture neuronal cells to the desired confluency.

  • Treat the cells with various concentrations of DAEE for different time points. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against the total protein (e.g., anti-total-ERK1/2) to normalize the data.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Biofilm Inhibition Assay

This protocol is used to evaluate the ability of cis-2-decenoic acid to inhibit biofilm formation by pathogenic bacteria.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • cis-2-decenoic acid

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Prepare an overnight culture of the bacterial strain.

  • Dilute the overnight culture in fresh growth medium to a standardized cell density.

  • Prepare serial dilutions of cis-2-decenoic acid in the growth medium in a 96-well plate.

  • Add the diluted bacterial culture to each well. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition at each concentration of cis-2-decenoic acid.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and its derivatives.

Estrogen_Receptor_Signaling E2_DA This compound ERb Estrogen Receptor β (ERβ) E2_DA->ERb Competitively Binds & Inhibits E2_Estradiol 17β-Estradiol E2_Estradiol->ERb Binds & Activates Nucleus Nucleus ERb->Nucleus Translocates ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates

Estrogen Receptor Signaling Pathway of this compound.

Neurotrophin_Like_Signaling DAEE trans-2-Decenoic Acid Ethyl Ester (DAEE) Unknown_Receptor Unknown Receptor(s) DAEE->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K MEK MEK Unknown_Receptor->MEK Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK ERK1/2 MEK->ERK Activates ERK->CREB Phosphorylates Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival Promotes

Neurotrophin-like Signaling of DAEE.

Biofilm_Inhibition_Signaling Cis_DA cis-2-Decenoic Acid Bacterial_Cell Bacterial Cell Cis_DA->Bacterial_Cell Enters Signaling_Cascade Intracellular Signaling Cascade Bacterial_Cell->Signaling_Cascade Initiates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Regulates Dispersion Biofilm Dispersion Gene_Expression->Dispersion Motility Increased Motility Gene_Expression->Motility Metabolism Altered Metabolism Gene_Expression->Metabolism

Bacterial Biofilm Inhibition by cis-2-Decenoic Acid.

Conclusion

This compound is a multifaceted bioactive compound found in royal jelly with demonstrated estrogenic and, through its ethyl ester derivative, neuroprotective properties. Its cis-isomer also presents a promising avenue for combating antibiotic-resistant bacterial biofilms. While the full extent of its biological roles and the precise mechanisms of action are still under investigation, the existing evidence strongly suggests its potential for therapeutic applications. Further research is warranted to elucidate its anti-inflammatory and anti-cancer potential and to gather more extensive quantitative data to support its development as a novel therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

(E)-2-Decenoic acid mechanism of action in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of (E)-2-Decenoic Acid in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives, notably 10-hydroxy-trans-2-decenoic acid (10-HDA) and trans-2-decenoic acid ethyl ester (DAEE), have emerged as significant bioactive lipids with profound effects on neuronal cells. These compounds, naturally found in royal jelly, exhibit a multi-faceted mechanism of action that encompasses neurotrophic, neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide synthesizes the current understanding of their molecular interactions within the nervous system, presenting key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols. The evidence strongly suggests the therapeutic potential of this compound derivatives for a range of neurological disorders.

Core Mechanisms of Action

This compound and its related compounds exert their effects on neuronal cells through several key mechanisms:

  • Neurotrophin-like Activity: A primary mechanism is the mimickry of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] This activity is central to the observed neurogenesis and neuroprotection.

  • Signal Transduction Pathway Activation: The compounds activate critical intracellular signaling cascades, most notably the MAPK/ERK1/2 pathway.[1][3][4][5] Concurrently, the PI3K/Akt pathway and the downstream transcription factor CREB are also stimulated, leading to the expression of genes crucial for neuronal function and survival.[1][3]

  • Promotion of Neurogenesis and Neuronal Differentiation: this compound derivatives have been shown to stimulate the differentiation of neural stem and progenitor cells into mature neurons.[6][7]

  • Neuroprotection: These molecules confer protection to neurons against a variety of insults, including ischemic injury, oxidative stress, and neurotoxin-induced damage.[1][2][8][4][9][10]

  • Anti-inflammatory Effects: A significant aspect of their bioactivity is the suppression of neuroinflammation. This is achieved by inhibiting key pro-inflammatory pathways such as the TNF-α/NF-κB axis and the NLRP3 inflammasome.[9][11][12][13]

  • Antioxidant Properties: The compounds contribute to the reduction of oxidative stress within neuronal cells, a common factor in neurodegenerative diseases.[9][14]

  • Modulation of Neuronal Excitability and Synaptic Function: Decanoic acid can suppress the excitability of nociceptive neurons and has been found to restore normal AMPA-mediated calcium signaling in a mouse model of Alzheimer's disease.[15][16]

  • Autophagy Regulation: The anti-inflammatory effects are, in part, mediated through the activation of FOXO1-dependent autophagy.[12][13]

Signaling Pathways

The neurotrophic and neuroprotective effects of this compound and its derivatives are mediated by complex signaling networks. The following diagrams illustrate the key pathways.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus E2DA This compound / Derivatives Receptor Putative Receptor(s) (e.g., EGFR/ErbB2) E2DA->Receptor MEK MEK Receptor->MEK Activates PI3K PI3K Receptor->PI3K Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Phosphorylates Akt->CREB Phosphorylates GeneExpression Gene Expression (BDNF, Synaptic Proteins) CREB->GeneExpression Promotes

Caption: Neurotrophin-like signaling cascade of this compound.

G cluster_extracellular cluster_cytoplasm LPS LPS TNF_alpha_NF_kB TNF-α/NF-κB Axis LPS->TNF_alpha_NF_kB Activates NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates Pro_inflammatory Pro-inflammatory Mediators TNF_alpha_NF_kB->Pro_inflammatory Induces NLRP3->Pro_inflammatory Induces FOXO1 FOXO1 Autophagy Autophagy FOXO1->Autophagy Promotes Autophagy->TNF_alpha_NF_kB Inhibits Autophagy->NLRP3 Inhibits E2DA This compound / Derivatives E2DA->TNF_alpha_NF_kB Inhibits E2DA->NLRP3 Inhibits E2DA->FOXO1 Activates

Caption: Anti-inflammatory mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of this compound and its derivatives in neuronal cells.

Table 1: Effects on Neuronal Differentiation and Survival

CompoundCell TypeConcentrationEffectOutcomeReference
10-HDANeural Stem/Progenitor CellsNot SpecifiedIncreased generation of neuronsPromotes neurogenesis[6][7]
DAEECultured Cortical NeuronsNot SpecifiedMarked activation of ERK1/2Neurotrophin-like signaling[5]
DAEESpinal Cord Injury Model (Rat)150 µg/kgIncreased neuronal survivalNeuroprotective[5]
RJ and 10-HDAIschemic Stroke Model (Rat)Not SpecifiedReduced brain infarction, decreased active caspase-3Anti-apoptotic and neuroprotective[10]

Table 2: Anti-inflammatory and Antioxidant Effects

CompoundModel SystemConcentrationEffectOutcomeReference
10-HDALPS-treated BV-2 cellsNot SpecifiedReduced pro-inflammatory mediatorsAnti-neuroinflammatory[12]
Decanoic AcidNeuroblastoma Cells10 µMReduced H₂O₂ releaseAntioxidant[14]
Decanoic AcidIschemia Reperfusion Model (Rat)120 mg/kgReduced TNFα, IL-1β, IL-6; Increased IL-10Anti-inflammatory[9]
10-HDALPS-stimulated Astrocytes10 µMNo inhibition of LPS-induced cytokinesContext-dependent inflammatory modulation[17]

Table 3: Effects on Signaling Pathways and Gene Expression

CompoundCell Type/ModelConcentrationPathway/Gene AffectedOutcomeReference
DAEECultured Cortical NeuronsNot SpecifiedActivation of ERK1/2, Akt, CREBNeurotrophin-like signaling[1][3]
DAEESpinal Cord Injury Model (Rat)150 µg/kgIncreased expression of Bcl-2 and BDNF mRNAPro-survival and neurotrophic gene expression[5]
Decanoic Acid5xFAD Mouse Model of ADNot SpecifiedRestored AMPA-mediated calcium levelsNormalization of synaptic function[16]
10-HDALPS-treated BV-2 cellsNot SpecifiedIncreased nuclear localization of FOXO1Activation of autophagy[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its derivatives.

Cell Culture and Neuronal Differentiation
  • Neural Stem Cell (NSC) Culture:

    • Isolation: NSCs are typically isolated from the embryonic or adult rodent brain (e.g., hippocampus or subventricular zone).

    • Neurosphere Formation: Cells are cultured in a serum-free medium supplemented with growth factors such as basic fibroblast growth factor (FGF-2) and epidermal growth factor (EGF) to promote proliferation as neurospheres.

    • Differentiation Assay: To induce differentiation, neurospheres are dissociated and plated on an adhesive substrate (e.g., poly-L-lysine/laminin-coated plates) in a medium lacking mitogens. This compound or its derivatives are added to the differentiation medium.

    • Analysis: After a defined period (e.g., 5-7 days), cells are fixed and subjected to immunocytochemistry to identify different cell types using specific markers: β-III-tubulin (Tuj1) for neurons, glial fibrillary acidic protein (GFAP) for astrocytes, and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) for oligodendrocytes.[6][7]

G Start Isolate Neural Stem Cells Culture Culture in FGF-2/EGF (Neurosphere Formation) Start->Culture Differentiate Plate on Adhesive Substrate + this compound Culture->Differentiate Analyze Immunocytochemistry (Tuj1, GFAP, CNPase) Differentiate->Analyze End Quantify Cell Lineages Analyze->End

Caption: Workflow for assessing neuronal differentiation.

Western Blot Analysis for Signaling Protein Activation
  • Cell Lysis: Neuronal cells are treated with this compound derivatives for various time points. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt, p-CREB, CREB).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4][5]

In Vivo Models of Neurological Disorders
  • Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke:

    • Surgery: Anesthesia is induced in rodents (rats or mice). A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Treatment: this compound derivatives are administered (e.g., intraperitoneally or orally) at specific time points before or after the induction of ischemia.[9][10]

    • Behavioral Assessment: Neurological deficits are evaluated using standardized scoring systems. Motor coordination and grip strength can also be assessed.

    • Histological Analysis: After a set period, animals are euthanized, and brains are collected. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is performed to assess markers of apoptosis (e.g., active caspase-3), neuroinflammation, and neuronal survival.[9][10]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model:

    • Administration: Animals receive intraperitoneal or intracerebroventricular injections of LPS to induce a systemic or central inflammatory response.

    • Treatment: this compound derivatives are administered prior to or concurrently with the LPS challenge.

    • Analysis: Brain tissue is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qRT-PCR. Microglial activation can be assessed by immunohistochemistry for markers like Iba1.[12][13]

Conclusion and Future Directions

The body of evidence strongly supports the role of this compound and its derivatives as potent modulators of neuronal function. Their ability to activate neurotrophic signaling pathways, promote neurogenesis, and combat neuroinflammation and oxidative stress positions them as promising candidates for the development of novel therapeutics for a range of neurological conditions, including neurodegenerative diseases and ischemic stroke.

Future research should focus on:

  • Receptor Identification: The specific cell surface receptors through which these fatty acids initiate their signaling cascades remain to be fully elucidated.

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human neurological disorders.

  • Structure-Activity Relationship Studies: Systematic investigation of the chemical structure of this compound derivatives will help in optimizing their efficacy and pharmacokinetic properties for drug development.

  • Long-term Effects: Further studies are needed to understand the long-term consequences of supplementation with these compounds on brain health and cognitive function.

References

(E)-2-Decenoic Acid: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Decenoic acid, a medium-chain fatty acid found in various natural sources, including royal jelly, is a subject of growing interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of this compound for clinical use. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound. Due to a lack of direct studies on this compound, this paper extrapolates its likely pharmacokinetic properties based on the well-established behavior of other medium-chain fatty acids (MCFAs). This guide also details the standard experimental protocols for quantifying this compound in biological matrices and outlines its probable metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Introduction

This compound, also known as trans-2-Decenoic acid, is a ten-carbon unsaturated fatty acid. It is a known component of royal jelly, the glandular secretion of honeybees, and is also produced by certain bacteria.[1][2] Emerging research has highlighted its potential biological activities, including antimicrobial and biofilm-inhibiting properties.[2] As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—is fundamental to its development. This guide synthesizes the available information to provide a detailed technical overview of the anticipated pharmacokinetics and bioavailability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₈O₂[3]
Molecular Weight170.25 g/mol [3]
Melting Point12.0 °C[3]
Boiling Point161.0-162.0 °C at 15 mmHg[3]
Water Solubility86.48 mg/L (estimated)[3]
logP (o/w)3.715 (estimated)[3]

Pharmacokinetics

Absorption

MCFAs are rapidly absorbed from the small intestine.[4] Unlike long-chain fatty acids, they do not require emulsification by bile salts and are directly absorbed into the portal circulation, from where they are transported to the liver.[4] A study on decanoic acid conjugated to a plant protein nanosystem demonstrated enhanced intestinal absorption.[6] It is highly probable that this compound follows a similar rapid absorption pathway.

Distribution

Following absorption, MCFAs are transported to the liver. The apparent volume of distribution for MCFAs is generally smaller than that of long-chain fatty acids, which are more extensively incorporated into various tissues. A study on medium-chain triglycerides (MCTs) in healthy volunteers and surgical patients showed that the apparent volumes of distribution for C8 and C10 fatty acids were similar between the two groups.[7]

Metabolism

The primary metabolic pathway for MCFAs is mitochondrial β-oxidation in the liver.[4] This process breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules.[4] The metabolism of 9-ketodec-2-enoic acid has been studied in worker honeybees.[8] While not a direct study on this compound, it points to active metabolic pathways for similar decenoic acid derivatives in biological systems.

The likely metabolic pathway for this compound is illustrated in the following diagram.

metabolic_pathway E2DA This compound AcylCoA (E)-2-Decenoyl-CoA E2DA->AcylCoA Acyl-CoA Synthetase HydroxyacylCoA 3-Hydroxydecanoyl-CoA AcylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketodecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase OctanoylCoA Octanoyl-CoA KetoacylCoA->OctanoylCoA β-Ketothiolase TCA Citric Acid Cycle AcetylCoA->TCA OctanoylCoA->TCA Further β-oxidation

Caption: Proposed metabolic pathway of this compound via β-oxidation.

Excretion

The end products of MCFA metabolism are primarily carbon dioxide and water, which are excreted through respiration. Any metabolites that are not used for energy production are likely to be excreted in the urine. A study on 2-octynoic acid in rats showed a mild dicarboxylic aciduria, indicating urinary excretion of metabolites.[9]

Bioavailability

The oral bioavailability of MCFAs is generally high due to their efficient absorption.[5] While specific data for this compound is unavailable, studies on related compounds provide some insight. For instance, dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides, which are also fatty acid derivatives, have been shown to be bioavailable in rats after oral administration.[10][11]

Quantitative Data from Related Compounds

To provide a quantitative perspective, Table 2 summarizes pharmacokinetic parameters for a related medium-chain fatty acid derivative, dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides, in rats. It is important to note that these values are for a different compound and should be considered as a reference for the potential pharmacokinetic profile of this compound.

ParameterPlasmaLiverBrain RegionsReference(s)
Cmax 26.4 ng/mL-33.8 - 46.0 ng/g[10][11]
Tmax 15 minutes--[10]
AUC₀₋∞ 794 min·ng/mL1254 min·ng/g1764 - 6192 min·ng/g[10][11]
Elimination Half-life (t₁/₂) --up to 253 minutes (striatum)[10]

Experimental Protocols

The quantification of this compound in biological samples is essential for pharmacokinetic studies. The following are detailed methodologies for its analysis.

Sample Preparation from Plasma/Serum

A robust and reproducible sample preparation is critical for accurate quantification.

sample_prep Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (e.g., acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for plasma/serum sample preparation.

Protocol:

  • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred methods for the sensitive and specific quantification of fatty acids in biological matrices.

5.2.1. LC-MS/MS Analysis

  • Chromatographic Separation: A C18 reversed-phase column is typically used. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard would need to be optimized.

5.2.2. GC-MS Analysis

  • Derivatization: this compound is a polar molecule and requires derivatization to improve its volatility and chromatographic properties for GC analysis. Silylation is a common derivatization technique.

  • Chromatographic Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Mass Spectrometry: Detection is typically performed using electron ionization (EI) and monitoring characteristic fragment ions.

Conclusion and Future Directions

While direct pharmacokinetic and bioavailability data for this compound are currently lacking, its classification as a medium-chain fatty acid allows for a reasonably confident prediction of its ADME properties. It is expected to be rapidly absorbed and metabolized, with high oral bioavailability. The experimental protocols outlined in this guide provide a solid foundation for future studies to definitively characterize its pharmacokinetic profile.

Future research should focus on conducting formal pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability. Furthermore, detailed metabolite identification studies are needed to fully elucidate its biotransformation pathways. This information will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to (E)-2-Decenoic Acid: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid , also known as trans-2-decenoic acid, is a monounsaturated medium-chain fatty acid that has garnered interest in various scientific fields for its diverse biological activities. While not as extensively studied as some of its close chemical relatives found in honeybee secretions, research has illuminated its roles as a flavoring agent, a modulator of nerve cell regeneration, and a disruptor of bacterial biofilms. This technical guide provides a comprehensive overview of the discovery, historical research, physicochemical properties, synthesis, and biological functions of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Research

The history of this compound is intertwined with the broader investigation of fatty acids in natural products. While a precise date and individual credited with its initial discovery are not prominently documented, its identification is linked to the analysis of complex biological mixtures. Notably, this compound has been identified as a component of royal jelly, the nutrient-rich secretion of honeybees.[1] Its presence in this complex matrix has led to investigations into its potential contribution to the bioactive properties of royal jelly.

Furthermore, this compound is produced by the bacterium Streptococcus mutans, a common inhabitant of the human oral cavity. In this context, it has been studied for its role in inter-species communication and its antifungal activity, particularly against Candida albicans.[2] The cis-isomer, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is a well-documented signaling molecule that inhibits biofilm formation.[3][4] Research into these bacterial signaling molecules has provided a significant framework for understanding the biological relevance of decenoic acid isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[5]
Molecular Weight 170.25 g/mol [5]
CAS Number 334-49-6[5]
Appearance Colorless clear liquid (estimated)[6]
Melting Point 12 °C[2]
Boiling Point 161-162 °C at 15 mmHg[2]
Density 0.92-0.93 g/cm³ at 25 °C[2]
Refractive Index ~1.46 at 20 °C[2]
Solubility in Water 86.48 mg/L at 25 °C (estimated)[5]
logP (o/w) 3.715 (estimated)[5]

Experimental Protocols

The synthesis and biological evaluation of this compound are central to its study. Below are detailed methodologies for key experiments.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.

Materials:

  • Octanal

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

  • Ylide Formation (if not commercially available): Prepare the phosphonium ylide by reacting triphenylphosphine with an appropriate haloacetate followed by deprotonation with a strong base.

  • Wittig Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve octanal in the anhydrous solvent. Add the (carbethoxymethylene)triphenylphosphorane portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue, containing the ethyl (E)-2-decenoate and triphenylphosphine oxide, is triturated with a non-polar solvent (e.g., a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide.[7]

  • Purification of the Ester: The filtrate is concentrated, and the crude ethyl (E)-2-decenoate can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated this compound is then extracted with an organic solvent like diethyl ether.

  • Final Purification: The organic extracts are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the final product. Purity can be assessed by NMR and mass spectrometry.

Wittig_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_products Products & Intermediates Octanal Octanal Reaction Wittig Reaction (Anhydrous Solvent) Octanal->Reaction Wittig_Reagent (Carbethoxymethylene)triphenylphosphorane Wittig_Reagent->Reaction Ester Ethyl (E)-2-decenoate Reaction->Ester Forms ester Hydrolysis Hydrolysis (NaOH, H₂O) Acidification Acidification (HCl) Hydrolysis->Acidification Acid This compound Acidification->Acid Ester->Hydrolysis

Workflow for the synthesis of this compound via the Wittig reaction.
Antimicrobial Activity Assay

The antimicrobial properties of this compound can be evaluated using a broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation: A single colony of the test bacterium is inoculated into the growth medium and incubated overnight to obtain a stationary phase culture. This culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in the wells of the 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, medium with the solvent, and medium with bacteria are included.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[8]

Antimicrobial_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Measurement Measure OD₆₀₀ Incubation->Measurement MIC Determine MIC Measurement->MIC

Experimental workflow for determining the antimicrobial activity.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, although the underlying signaling pathways are not as well-elucidated as for other fatty acids.

Antimicrobial and Biofilm-Modulating Effects

This compound and its isomers are known to influence bacterial behavior. The cis-isomer, in particular, is a potent biofilm dispersal agent.[3] While the trans-isomer is generally less active in this regard, it still exhibits antimicrobial properties against certain pathogens.[2] The proposed mechanism involves the disruption of the bacterial cell membrane and interference with signaling pathways that regulate biofilm formation.

Estrogenic Activity

Research has shown that this compound, along with other fatty acids from royal jelly, exhibits weak estrogenic activity.[9] This activity is mediated through the inhibition of 17β-estradiol binding to the estrogen receptor β (ERβ).[9] This suggests a potential role for this compound in modulating estrogen-responsive pathways, which could have implications for both therapeutic applications and understanding the effects of dietary fatty acids.

Signaling Pathways of Medium-Chain Fatty Acids

While specific signaling pathways for this compound in mammalian cells are not yet fully detailed, the broader class of medium-chain fatty acids (MCFAs) is known to influence cellular signaling through various mechanisms. MCFAs can be metabolized to produce energy and can also act as signaling molecules themselves. They can modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[10] Furthermore, unsaturated fatty acids can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins and receptors, thereby impacting downstream signaling cascades.[11][12]

Signaling_Pathways cluster_stimulus Stimulus cluster_cellular Cellular Interactions cluster_response Cellular Responses MCFA This compound (and other MCFAs) Membrane Membrane Incorporation MCFA->Membrane Receptors Nuclear Receptors (e.g., PPARs) MCFA->Receptors ER Estrogen Receptor β MCFA->ER Fluidity Altered Membrane Fluidity Membrane->Fluidity affects Gene_Expression Modulation of Gene Expression Receptors->Gene_Expression regulates Estrogenic_Response Weak Estrogenic Response ER->Estrogenic_Response mediates

Potential signaling interactions of this compound.

Conclusion

This compound is a multifaceted molecule with a growing body of research highlighting its biological significance. From its natural occurrence in royal jelly and bacterial secretions to its potential applications in modulating cellular processes, this medium-chain fatty acid presents a compelling subject for further investigation. While much has been learned about its physicochemical properties and synthesis, future research is needed to fully elucidate its specific signaling pathways in mammalian cells and to explore its therapeutic potential in greater detail. This guide serves as a foundational resource for scientists and researchers poised to contribute to the expanding knowledge of this compound.

References

In Silico Docking Studies of (E)-2-Decenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid that has garnered interest within the scientific community for its biological activities. As a naturally occurring compound, understanding its molecular interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. In silico molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico docking studies for this compound, aimed at researchers, scientists, and drug development professionals. While direct in silico docking studies for this compound are not extensively available in the public domain, this guide outlines a robust framework for conducting such research based on established protocols for similar fatty acids and their known biological targets.

Potential Molecular Targets for this compound

Based on existing literature, several potential protein targets have been identified for fatty acids, which could also be relevant for this compound. These include:

  • Estrogen Receptor Beta (ERβ) : Some fatty acids have been noted to exhibit estrogenic activity, suggesting a possible interaction with estrogen receptors.

  • Peroxisome Proliferator-Activated Receptors (PPARs) : PPARs are nuclear receptors that are well-known to be modulated by fatty acids, playing a key role in lipid and glucose metabolism.[1][2][3][4]

  • Cyclooxygenase-2 (COX-2) : As a key enzyme in the inflammatory pathway, COX-2 is a common target for anti-inflammatory drugs, and some fatty acids have been shown to interact with it.[5][6][7]

Experimental Protocols for In Silico Docking

A generalized yet detailed workflow for conducting in silico docking of this compound against a selected protein target is presented below. This protocol is a composite of standard procedures employed in computational drug discovery.

Preparation of the Protein Receptor

The initial step involves obtaining and preparing the three-dimensional structure of the target protein.

  • Source: The protein structure can be downloaded from the Protein Data Bank (PDB). For instance, the crystal structure of human ERβ (PDB ID: 3OLS) or COX-2 (PDB ID: 6COX) can be utilized.

  • Preparation Steps:

    • Removal of Unnecessary Molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study are typically removed.

    • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

    • Charge Assignment: Appropriate charges are assigned to the protein atoms using force fields like AMBER or CHARMM.

    • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

Software such as UCSF Chimera, PyMOL, or the protein preparation wizard in Schrödinger's Maestro are commonly used for these steps.

Ligand Preparation

The three-dimensional structure of this compound needs to be prepared for docking.

  • Source: The 2D structure of this compound can be obtained from databases like PubChem (CID: 5282724) and converted to a 3D structure.

  • Preparation Steps:

    • 3D Structure Generation: A 3D conformation of the molecule is generated from its 2D representation.

    • Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

    • Charge and Torsion Assignment: Partial charges are assigned to the atoms, and rotatable bonds are defined.

Tools like ChemDraw, MarvinSketch, or Avogadro can be used for these initial steps, while more advanced preparation is often done within the docking software suite.

Molecular Docking Simulation

This is the core step where the interaction between this compound and the target protein is simulated.

  • Grid Generation: A docking grid is defined around the active site of the protein. This grid specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The center and dimensions of the grid are crucial parameters.

  • Docking Algorithm: Various algorithms can be employed, such as the Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger. These algorithms explore different conformations and orientations of the ligand within the defined grid.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The binding energy is typically expressed in kcal/mol, with more negative values indicating a higher predicted affinity.

Post-Docking Analysis

After the docking simulation, the results are analyzed to understand the nature of the interaction.

  • Binding Pose Analysis: The top-ranked binding poses are visualized to examine the interactions between this compound and the amino acid residues in the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Binding Energy Evaluation: The binding energies of the different poses are compared to identify the most stable binding mode.

  • Inhibition Constant (Ki) Estimation: The binding energy can be used to estimate the inhibition constant (Ki), which provides a measure of the ligand's potency.

Data Presentation

While quantitative data for this compound is not available from existing studies, a hypothetical docking study against potential targets would yield data that can be summarized as follows:

Table 1: Hypothetical Docking Results for this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Ki (µM)Interacting Residues (Example)
Estrogen Receptor β3OLS-7.55.8Arg346, Glu305, His475
PPARγ2ZNN-6.815.2Ser289, His323, Tyr473
COX-26COX-8.21.9Tyr385, Arg120, Ser530

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for in silico docking and a potential signaling pathway that could be modulated by this compound.

In Silico Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking_sim Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Binding Pose Analysis docking_sim->pose_analysis energy_analysis Binding Energy & Ki Calculation docking_sim->energy_analysis visualization Visualization of Interactions pose_analysis->visualization energy_analysis->visualization

Caption: A generalized workflow for in silico molecular docking studies.

Potential Signaling Pathway Modulation

signaling_pathway cluster_targets Potential Molecular Targets cluster_effects Downstream Effects E2DA This compound ERb Estrogen Receptor β E2DA->ERb PPARg PPARγ E2DA->PPARg COX2 COX-2 E2DA->COX2 gene_transcription Modulation of Gene Transcription ERb->gene_transcription lipid_metabolism Regulation of Lipid Metabolism PPARg->lipid_metabolism inflammation Reduction of Inflammation COX2->inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

References

Transcriptomic Analysis of Cells Treated with (E)-2-Decenoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptomic effects of (E)-2-Decenoic acid derivatives on various cell types. While direct transcriptomic studies on this compound are limited, this document synthesizes findings from closely related molecules, primarily the anti-inflammatory agent trans-10-Hydroxy-2-decenoic acid (10-HDA) and the bacterial signaling molecule cis-2-decenoic acid. This guide is intended to serve as a valuable resource for understanding the molecular mechanisms modulated by this class of fatty acids, thereby informing future research and therapeutic development.

Executive Summary

This compound and its derivatives represent a class of bioactive lipids with diverse cellular effects, ranging from anti-inflammatory and immunomodulatory activities to the regulation of bacterial biofilm formation. This guide delves into the transcriptomic landscapes of cells exposed to these compounds, revealing significant alterations in gene expression that underpin their biological functions. Key findings from transcriptomic and microarray analyses are presented, offering insights into the signaling pathways and cellular processes affected. Detailed experimental protocols are provided to facilitate the replication and extension of these seminal studies. Furthermore, visual diagrams of experimental workflows and signaling pathways are included to enhance comprehension of the complex molecular interactions at play.

Data Presentation: Quantitative Transcriptomic Data

The following tables summarize the quantitative data from transcriptomic analyses of cells treated with derivatives of this compound.

Table 1: Summary of Transcriptomic Analysis of RAW 264.7 Macrophages Treated with trans-10-Hydroxy-2-decenoic Acid (10-HDA)

This table summarizes the key findings from an RNA-sequencing analysis of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages treated with 10-HDA. The study identified a large number of differentially expressed genes (DEGs), indicating a significant impact on the cellular transcriptome.

MetricValueReference
Total Differentially Expressed Genes (DEGs)1721[1][2]
Upregulated DEGs843[3]
Downregulated DEGs696[3]

A study on LPS-stimulated RAW 264.7 cells treated with 10-HDA identified 1721 differentially expressed genes.[1][2]

Table 2: Selected Differentially Expressed Genes in RAW 264.7 Macrophages Treated with 10-HDA

This table presents a selection of key differentially expressed genes in LPS-stimulated RAW 264.7 macrophages upon treatment with 10-HDA, highlighting genes involved in inflammation and immune response.

GeneFunctionRegulation by 10-HDA
TNF-αPro-inflammatory cytokineDownregulated
IL-1βPro-inflammatory cytokineDownregulated
IL-10Anti-inflammatory cytokineUpregulated
NF-κBTranscription factor in inflammationExpression Reduced

In LPS-stimulated RAW 264.7 cells, 10-HDA has been shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner, reduce the secretion of pro-inflammatory cytokines TNF-α and IL-1β, and increase the anti-inflammatory cytokine IL-10.[2] This suggests that 10-HDA can mitigate inflammation and the inflammatory polarization of M1 macrophages.[2]

Table 3: Summary of Microarray Analysis of Pseudomonas aeruginosa Biofilms Treated with cis-2-decenoic acid

This table summarizes the findings from a microarray analysis of Pseudomonas aeruginosa PAO1 biofilms treated with cis-2-decenoic acid, a structural isomer of this compound.

MetricValueReference
Total Differentially Expressed Genes666[1][4][5]
Upregulated Genes523 (91%)[1]
Downregulated Genes143 (8.9%)[1]

Microarray analysis of Pseudomonas aeruginosa biofilms treated with cis-2-decenoic acid identified 666 differentially expressed genes, with the majority being upregulated.[1][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on the transcriptomic analysis of RAW 264.7 macrophages treated with 10-HDA.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Groups:

    • Control Group: Untreated RAW 264.7 cells.

    • LPS Group: Cells treated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • LPS + 10-HDA Group: Cells pre-treated with 10-HDA for a specified period, followed by stimulation with LPS.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Library Preparation: RNA-sequencing libraries are prepared from the total RNA using a library preparation kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

Data Analysis
  • Quality Control of Sequencing Data: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Read Alignment: The cleaned reads are aligned to the reference mouse genome (e.g., GRCm39) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between the different treatment groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.

Mandatory Visualizations

Experimental Workflow for Transcriptomic Analysis

G Experimental Workflow for Transcriptomic Analysis of 10-HDA Treated Macrophages cluster_cell_culture Cell Culture and Treatment cluster_rna_seq RNA Extraction and Sequencing cluster_data_analysis Bioinformatic Analysis A RAW 264.7 Cell Culture B LPS Stimulation A->B C 10-HDA Treatment + LPS A->C D Total RNA Extraction C->D E RNA Quality Control D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Read Quality Control & Trimming G->H I Alignment to Reference Genome H->I J Gene Expression Quantification I->J K Differential Expression Analysis J->K L Functional Enrichment Analysis K->L

Caption: Workflow for transcriptomic analysis of 10-HDA treated cells.

Signaling Pathways Modulated by 10-HDA in LPS-Stimulated Macrophages

G Signaling Pathways Modulated by 10-HDA in LPS-Stimulated Macrophages cluster_pathways Key Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 10-HDA 10-HDA NF-κB Pathway NF-κB Pathway 10-HDA->NF-κB Pathway Inhibits NOD-like Receptor Signaling NOD-like Receptor Signaling 10-HDA->NOD-like Receptor Signaling Modulates Antigen Processing & Presentation Antigen Processing & Presentation 10-HDA->Antigen Processing & Presentation Modulates TLR4->NF-κB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Induces Anti-inflammatory Response Anti-inflammatory Response

Caption: Signaling pathways affected by 10-HDA in macrophages.

Conclusion

The transcriptomic analyses of cells treated with derivatives of this compound, such as 10-HDA and cis-2-decenoic acid, have provided significant insights into their molecular mechanisms of action. In mammalian macrophages, 10-HDA demonstrates potent anti-inflammatory effects by modulating key signaling pathways like NF-κB and downregulating the expression of pro-inflammatory cytokines. In the context of bacterial biofilms, cis-2-decenoic acid acts as a signaling molecule that induces widespread changes in gene expression, leading to biofilm dispersal. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing class of fatty acids. Future studies focusing on the transcriptomic effects of this compound itself will be crucial for a more complete understanding of its biological activities.

References

(E)-2-Decenoic Acid and Its Effects on Gut Microbiota: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid, a medium-chain fatty acid, is emerging as a molecule of significant interest in the fields of gut health and therapeutic development. Its presence in various natural sources and its potential to modulate the complex ecosystem of the gut microbiota have prompted investigations into its physiological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the gut microbiota, its influence on host inflammatory responses, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of modulating the gut-health axis.

Data Presentation: Quantitative Effects on Gut Microbiota

The following tables summarize the quantitative data from a study investigating the effects of 10-hydroxy-2-decenoic acid (10-HDA), a synonym for this compound, on the gut microbiota of chickens challenged with lipopolysaccharide (LPS). While this study was conducted in an avian model, it provides valuable initial insights into the potential modulatory effects of this fatty acid.

Table 1: Effects of 10-HDA Supplementation on the Relative Abundance of Gut Microbiota Phyla in LPS-Challenged Chickens [1]

PhylumControl Group (%)LPS Group (%)LPS + 0.1% 10-HDA (%)LPS + 0.5% 10-HDA (%)
Firmicutes75.370.173.572.8
Bacteroidetes18.222.520.121.3
Proteobacteria3.14.53.23.5
Actinobacteria1.51.21.01.1

Table 2: Effects of 10-HDA Supplementation on the Relative Abundance of Key Gut Microbiota Genera in LPS-Challenged Chickens [1]

GenusControl Group (%)LPS Group (%)LPS + 0.1% 10-HDA (%)LPS + 0.5% 10-HDA (%)
Faecalibacterium5.23.14.85.5
Alistipes2.13.52.52.8
Lactobacillus8.96.58.18.5
Clostridia_vadinBB60_group1.82.91.51.7
Eubacterium_nodatum_group0.91.50.70.8
Clostridia_UCG-0141.20.81.51.9

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects, primarily through the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the innate immune response and is often activated by components of Gram-negative bacteria, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_complex TLR4/MD-2/CD14 LPS->TLR4_complex Binds MyD88 MyD88 TLR4_complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates E2DA This compound E2DA->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces transcription

Figure 1: TLR4-mediated NF-κB signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the effects of this compound on the gut microbiota and associated host responses in a murine model.

Animal Model and this compound Administration
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, are commonly used. Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

  • Acclimatization: Mice should be allowed to acclimatize for at least one week before the start of the experiment.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., corn oil or sterile PBS with a solubilizing agent like Tween 80).

    • This compound Group(s): Different doses of this compound (e.g., 10, 50, 100 mg/kg body weight) dissolved in the vehicle.

    • Positive Control (optional): A known anti-inflammatory drug (e.g., dexamethasone).

  • Administration: this compound or vehicle is administered daily via oral gavage for a specified period (e.g., 14 or 28 days). The volume of gavage should be consistent across all groups (typically 100-200 µL).

Fecal Sample Collection and DNA Extraction for 16S rRNA Sequencing
  • Sample Collection: Fresh fecal pellets are collected from each mouse at baseline and at the end of the treatment period. Samples should be collected in sterile tubes and immediately frozen at -80°C.

  • DNA Extraction:

    • Weigh approximately 100-200 mg of frozen fecal sample.

    • Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) to disrupt bacterial cell walls, followed by chemical lysis and DNA purification.

    • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

16S rRNA Gene Amplicon Sequencing and Analysis
  • PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

  • Library Preparation: PCR products are purified, indexed, and pooled.

  • Sequencing: The pooled library is sequenced on an Illumina MiSeq platform.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are processed to remove low-quality reads, primers, and adapters.

    • OTU/ASV Picking: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: OTUs/ASVs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon, Chao1) and beta diversity (between-sample diversity, e.g., Bray-Curtis, UniFrac) are calculated.

    • Statistical Analysis: Statistical tests (e.g., ANOSIM, PERMANOVA, LEfSe) are used to identify significant differences in microbial composition between experimental groups.

Measurement of Inflammatory Cytokines in Colon Tissue by ELISA
  • Tissue Collection: At the end of the experiment, mice are euthanized, and a section of the colon is collected, rinsed with cold PBS, and snap-frozen in liquid nitrogen.

  • Protein Extraction:

    • Homogenize the frozen colon tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the proteins.

    • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • ELISA Procedure (for TNF-α, IL-1β, IL-6):

    • Use a commercially available mouse-specific ELISA kit for each cytokine.

    • Coat a 96-well plate with the capture antibody.

    • Add standards and diluted tissue lysates to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Acclimatization of Mice (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Gavage Daily Oral Gavage with This compound or Vehicle Grouping->Gavage Fecal_Collection_mid Fecal Sample Collection (Optional Mid-point) Gavage->Fecal_Collection_mid Euthanasia Euthanasia and Tissue Collection Gavage->Euthanasia Fecal_Collection_end Final Fecal Sample Collection Euthanasia->Fecal_Collection_end Tissue_Processing Colon Tissue Homogenization and Protein Extraction Euthanasia->Tissue_Processing DNA_Extraction Fecal DNA Extraction Fecal_Collection_end->DNA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis of Microbiota Data Sequencing->Bioinformatics Data_Integration Data Integration and Statistical Analysis Bioinformatics->Data_Integration ELISA ELISA for Inflammatory Cytokines Tissue_Processing->ELISA ELISA->Data_Integration

Figure 2: A generalized experimental workflow for studying the effects of this compound on the gut.

Quorum Sensing and this compound

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is mediated by the production and detection of small signaling molecules. Fatty acids and their derivatives have been identified as a class of QS molecules.

While the specific role of this compound as a QS molecule in the complex gut environment is still under investigation, its structural similarity to other known fatty acid signaling molecules suggests a potential to interfere with or participate in bacterial communication. This could manifest in several ways:

  • Direct Signaling: this compound could act as a signaling molecule for certain bacterial species, influencing their gene expression related to virulence, biofilm formation, or metabolism.

  • Quorum Quenching: It might act as an antagonist to the native QS systems of some gut bacteria, thereby disrupting their coordinated behaviors. This could be a mechanism for its observed antimicrobial or anti-inflammatory effects.

  • Interspecies Communication: As a diffusible molecule, it could influence the communication between different bacterial species within the gut microbiota, thereby altering the overall community structure and function.

Quorum_Sensing_Concept cluster_bacteria Bacterial Population cluster_response Cellular Response Bacteria_low Low Cell Density QS_Molecules_low Low Concentration of Quorum Sensing Molecules Bacteria_low->QS_Molecules_low Produce Bacteria_high High Cell Density QS_Molecules_high High Concentration of Quorum Sensing Molecules Bacteria_high->QS_Molecules_high Produce Gene_Expression Coordinated Gene Expression (e.g., Biofilm Formation, Virulence) Bacteria_high->Gene_Expression Triggers QS_Molecules_high->Bacteria_high Detected by E2DA This compound E2DA->Bacteria_high Potential Direct Signaling E2DA->QS_Molecules_high Potentially Interferes (Quorum Quenching)

Figure 3: Conceptual diagram of quorum sensing and the potential roles of this compound.

Conclusion

This compound demonstrates significant potential as a modulator of the gut microbiota and host inflammatory responses. The available data, although preliminary and primarily from an avian model, suggest that this medium-chain fatty acid can influence the composition of the gut microbial community and attenuate inflammatory signaling pathways. The detailed experimental protocols provided in this guide offer a framework for further preclinical investigation in mammalian models, which is crucial for translating these findings into therapeutic applications. Future research should focus on elucidating the precise mechanisms of action, including its role in quorum sensing, and on generating robust quantitative data in models more relevant to human physiology. Such studies will be instrumental in determining the viability of this compound as a novel therapeutic agent for gut-related inflammatory and metabolic disorders.

References

Subcellular Localization of (E)-2-Decenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid, a medium-chain fatty acid, is a fascinating signaling molecule with diverse biological activities. In bacteria, it is recognized as a quorum sensing molecule that can induce the dispersal of biofilms, a key factor in chronic infections[1][2]. In eukaryotic systems, it and its derivatives have demonstrated neurotrophic-like properties and the ability to modulate key signaling pathways[]. Understanding the subcellular localization of this compound is paramount to elucidating its mechanisms of action and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of where this compound is found within the cell and the experimental approaches to determine its distribution.

Postulated Subcellular Localization and Functional Implications

Direct quantitative data on the subcellular distribution of this compound is limited in publicly available literature. However, based on its chemical properties as a fatty acid and the known behavior of similar molecules, several key subcellular compartments are likely sites of its activity.

Cellular Membranes: The Initial Point of Interaction

As an amphipathic molecule, this compound is expected to readily interact with cellular membranes. Studies on the related cis-2-decenoic acid have shown that it interacts with bacterial cell membranes, leading to increased permeability[1]. This suggests that a primary localization of this compound is the plasma membrane, where it can insert into the lipid bilayer and potentially alter its physical properties. This interaction may be a crucial first step in its signaling cascade.

Mitochondria: A Hub for Fatty Acid Metabolism and Signaling

Mitochondria are central to fatty acid metabolism and are a plausible destination for this compound. The related decanoic acid has been shown to influence mitochondrial function significantly. It can increase citrate synthase activity, a marker for mitochondrial content, and reduce oxidative stress in cells with mitochondrial dysfunction[4][5]. Furthermore, decanoic acid and cis-4-decenoic acid have been observed to act as both uncouplers and inhibitors of oxidative phosphorylation in isolated mitochondria, and can induce the mitochondrial permeability transition pore opening[6]. These findings strongly suggest that this compound may localize to the mitochondria and directly impact cellular bioenergetics.

Nucleus: Regulating Gene Expression through Nuclear Receptors

A compelling hypothesis for the mechanism of action of this compound involves its interaction with nuclear receptors. Decanoic acid is a known ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in mitochondrial biogenesis and fatty acid metabolism[4][5]. Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to various small molecules, including fatty acids[7][8][9][10]. The binding of a ligand like a fatty acid to a nuclear receptor can trigger a conformational change, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription[7][11]. Therefore, the nucleus is a probable site of action for this compound, where it could influence a wide range of cellular processes at the genomic level.

Quantitative Data Summary

ParameterCell TypeTreatmentObserved EffectReference
Citrate Synthase ActivityHuman FibroblastsDecanoic AcidIncreased activity, indicative of enhanced mitochondrial content.[4]
Oxidative StressRotenone-treated cellsDecanoic AcidDecreased oxidative stress.[5]
Mitochondrial RespirationRat Brain and Liver MitochondriaDecanoic AcidIncreased resting respiration, decreased ADP- and CCCP-stimulated respiration.[6]
Mitochondrial Membrane PotentialRat Brain and Liver MitochondriaDecanoic AcidMarkedly decreased.[6]
Mitochondrial Ca2+ Retention CapacityRat Brain and Liver MitochondriaDecanoic AcidMarkedly decreased, indicating induction of mitochondrial permeability transition.[6]

Experimental Protocols

To facilitate further research into the subcellular localization of this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Subcellular Fractionation for Fatty Acid Analysis

This protocol describes the separation of major subcellular compartments to analyze the distribution of this compound.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

  • Ultracentrifuge

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for fatty acid analysis

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer and disrupt the cells with 10-15 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with fractionation buffer and re-centrifuge.

  • Mitochondrial Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Microsomal and Cytosolic Fraction Isolation: The supernatant from the mitochondrial spin contains the cytosol and microsomes. To separate these, perform ultracentrifugation at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction, and the pellet is the microsomal fraction.

  • Lipid Extraction and Analysis: For each fraction, perform a lipid extraction using a suitable organic solvent system. The extracted fatty acids can then be derivatized and quantified using GC-MS or LC-MS to determine the amount of this compound in each subcellular compartment.

Protocol 2: Visualization of Fatty Acid Uptake using Fluorescence Microscopy

This protocol utilizes a fluorescently labeled analog of a fatty acid to visualize its uptake and distribution within living cells. While a specific fluorescent probe for this compound may need to be synthesized, the general principle remains the same.

Materials:

  • Fluorescently labeled this compound analog (e.g., BODIPY-labeled)

  • Live-cell imaging medium

  • Confocal laser scanning microscope

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, DAPI for nucleus)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • Organelle Staining (Optional): If co-localization is desired, incubate the cells with an organelle-specific fluorescent tracker according to the manufacturer's instructions.

  • Fatty Acid Incubation: Replace the culture medium with live-cell imaging medium containing the fluorescently labeled this compound analog at a predetermined concentration.

  • Live-Cell Imaging: Immediately begin acquiring images using a confocal microscope. Time-lapse imaging can be used to monitor the dynamics of uptake and distribution.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal. Co-localization analysis with organelle trackers can provide more specific information about the destination of the fatty acid.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Postulated Signaling Pathway of this compound E2DA This compound Membrane Cell Membrane E2DA->Membrane Mitochondria Mitochondria E2DA->Mitochondria Nucleus Nucleus E2DA->Nucleus Permeability Increased Membrane Permeability Membrane->Permeability Metabolism Alteration of Cellular Metabolism Mitochondria->Metabolism PPARg PPAR-γ Nucleus->PPARg GeneExpression Modulation of Gene Expression PPARg->GeneExpression

Caption: Postulated subcellular targets and signaling of this compound.

G cluster_1 Workflow for Subcellular Fractionation and Fatty Acid Analysis Start Cultured Cells Lysis Cell Lysis & Homogenization Start->Lysis Centrifuge1 Centrifugation (Low Speed) Lysis->Centrifuge1 Nuclei Nuclear Fraction Centrifuge1->Nuclei Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Analysis Lipid Extraction & LC/GC-MS Analysis Nuclei->Analysis Centrifuge2 Centrifugation (Medium Speed) Supernatant1->Centrifuge2 Mitochondria Mitochondrial Fraction Centrifuge2->Mitochondria Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Mitochondria->Analysis Ultracentrifuge Ultracentrifugation Supernatant2->Ultracentrifuge Cytosol Cytosolic Fraction Ultracentrifuge->Cytosol Supernatant Microsomes Microsomal Fraction Ultracentrifuge->Microsomes Pellet Cytosol->Analysis Microsomes->Analysis

Caption: Experimental workflow for determining fatty acid subcellular distribution.

Conclusion

While the precise subcellular distribution of this compound remains an active area of investigation, current evidence strongly points towards its interaction with cellular membranes, mitochondria, and the nucleus. Its ability to influence fundamental cellular processes such as membrane permeability, energy metabolism, and gene expression underscores its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the intricate subcellular journey of this important signaling molecule, which will be critical for the development of novel drugs targeting pathways modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Decenoic acid is a medium-chain fatty acid with documented biological activities, including potential antimicrobial and anti-inflammatory properties, making it a molecule of interest in pharmaceutical research and development. This document provides detailed protocols for the chemical synthesis of this compound via the Knoevenagel-Doebner condensation, followed by comprehensive procedures for its purification and analytical characterization. The presented methods are designed to yield high-purity this compound suitable for research applications.

Introduction

This compound, also known as trans-2-Decenoic acid, is a naturally occurring fatty acid found in various biological sources, including royal jelly of honey bees.[1] Its α,β-unsaturated carboxylic acid moiety is a key structural feature that contributes to its reactivity and biological profile. To facilitate further investigation into its therapeutic potential, robust and reproducible methods for its synthesis and purification are essential. This application note details a reliable laboratory-scale synthesis and purification workflow for this compound.

Synthesis of this compound via Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly the Doebner modification, is a classical and effective method for the synthesis of α,β-unsaturated carboxylic acids.[2][3] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine, often with a catalytic amount of piperidine.[4][5] The reaction proceeds via a condensation-decarboxylation sequence to yield the desired product.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

  • Octanal (Caprylaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (1 equivalent), malonic acid (1.2 equivalents), and pyridine (2-3 volumes relative to octanal).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Acidify the aqueous layer with 2M HCl solution until the pH is approximately 1-2.

  • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. A combination of chromatographic and crystallization techniques is recommended to achieve high purity.

Experimental Protocol: Purification

1. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack a glass column.

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

2. Recrystallization:

  • Solvent System: A suitable solvent system for recrystallization is a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, or methanol/water.

  • Procedure:

    • Dissolve the product from column chromatography in a minimum amount of a hot solvent mixture (e.g., hexane with a few drops of ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterMethodExpected Outcome
Purity HPLC (C18 column)>98% peak area
Identity ¹H NMR (CDCl₃)δ ~7.0 (dt, 1H, -CH=CH-COOH), δ ~5.8 (dt, 1H, =CH-COOH), δ ~2.2 (q, 2H, -CH₂-CH=), δ ~1.2-1.5 (m, 8H, -(CH₂)₄-), δ ~0.9 (t, 3H, -CH₃)
Identity ¹³C NMR (CDCl₃)δ ~172 (C=O), δ ~152 (-CH=), δ ~121 (=CH-), and characteristic aliphatic signals
Identity IR (KBr or neat)~3000 cm⁻¹ (O-H stretch, broad), ~1690 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~980 cm⁻¹ (trans C-H bend)
Molecular Weight Mass Spectrometry[M-H]⁻ at m/z 169.12 for C₁₀H₁₈O₂

Workflow and Diagrams

Synthesis and Purification Workflow

The overall process from starting materials to the pure, characterized product can be visualized as a sequential workflow.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Octanal + Malonic Acid reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) start->reaction workup Acidic Work-up & Extraction reaction->workup crude Crude this compound workup->crude column Silica Gel Column Chromatography crude->column recrystallization Recrystallization column->recrystallization pure Pure this compound recrystallization->pure analysis Purity & Identity Confirmation (HPLC, NMR, IR, MS) pure->analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Knoevenagel-Doebner Condensation Mechanism

The mechanism of the Knoevenagel-Doebner condensation involves several key steps, including deprotonation, nucleophilic addition, dehydration, and decarboxylation.

Knoevenagel_Doebner_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation & Dehydration cluster_3 Step 4: Decarboxylation malonic_acid Malonic Acid enolate Enolate malonic_acid->enolate Piperidine (Base) alkoxide Alkoxide Intermediate enolate->alkoxide + Octanal octanal Octanal alcohol β-Hydroxy Acid alkoxide->alcohol Protonation unsaturated_diacid α,β-Unsaturated Dicarboxylic Acid alcohol->unsaturated_diacid - H₂O final_product This compound unsaturated_diacid->final_product Heat - CO₂

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

Conclusion

The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis and purification of high-purity this compound. By following these detailed procedures, researchers can confidently produce this valuable compound for a variety of scientific investigations, including those in drug discovery and development. The provided analytical benchmarks will aid in the quality control of the synthesized material.

References

Analytical Methods for Quantifying (E)-2-Decenoic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (E)-2-Decenoic acid in various biological samples. The methods described herein utilize modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and specificity.

Introduction

This compound is a medium-chain fatty acid that has garnered interest in various research fields, including microbiology and neurobiology. Accurate quantification of this molecule in biological matrices such as plasma, serum, and tissues is crucial for understanding its physiological roles, pharmacokinetic profiles, and potential as a therapeutic agent. This document outlines validated methods for its extraction, derivatization (for GC-MS), and instrumental analysis.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for medium-chain fatty acids, including this compound and related compounds, in biological samples. This data is compiled from various studies and provides a reference for expected concentration ranges.

Table 1: Quantification of Medium-Chain Fatty Acids in Human Plasma/Serum by LC-MS/MS

AnalyteConcentration Range (ng/mL)Biological MatrixMethodReference
Hexanoic Acid (C6:0)468.7 ± 377.5SerumLC-MS/MS[1]
Caprylic Acid (C8:0)0.68 ± 0.30 (nmol/mL)PlasmaLC-HRMS[2]
Capric Acid (C10:0)0.35 ± 0.25 (nmol/mL)PlasmaLC-HRMS[2]
Capric Acid (C10:0)< 0.1 - 0.9 ± 0.3 (µmol/L)PlasmaHPLC[3]

Table 2: Quantification of (E)-2-decenedioic acid in Honey by UPLC

AnalyteConcentration Range (mg/kg)Biological MatrixMethodReference
(E)-2-decenedioic acid10.9–14.8 (Natural Honey)HoneyUPLC[4]
(E)-2-decenedioic acid122–127 (Sugar-fed Honey)HoneyUPLC[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for short and medium-chain fatty acid analysis.[1][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated decenoic acid).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Instrumental Parameters

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2.5 min: 10% B

    • 2.5-16 min: Linear gradient from 10% to 50% B

    • 16-16.2 min: Linear gradient from 50% to 10% B

    • 16.2-18 min: Hold at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻.

Protocol 2: Quantification of this compound in Tissues by GC-MS

This protocol involves lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs).

1. Tissue Homogenization and Lipid Extraction

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Add 2 mL of chloroform to the homogenate and vortex for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [6]

  • To the dried lipid extract, add 2 mL of 12% BCl₃-methanol solution.

  • Cap the tube tightly and heat at 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate, and carefully transfer the upper hexane layer to a GC vial.

3. GC-MS Instrumental Parameters

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 75°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 15 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound in Tissue

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization in Methanol Tissue->Homogenate Lipid_Extract Lipid Extraction (Chloroform/Methanol) Homogenate->Lipid_Extract Dried_Lipids Drying under Nitrogen Lipid_Extract->Dried_Lipids FAMEs FAME Synthesis (BCl3-Methanol) Dried_Lipids->FAMEs Extraction Hexane Extraction FAMEs->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the quantification of this compound in tissue samples using GC-MS.

Signaling Pathway of this compound Ethyl Ester (DAEE) in Neurons

This compound ethyl ester (DAEE), a derivative of this compound, has been shown to elicit neurotrophin-like intracellular signals, including the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway in neurons.[6] This pathway is crucial for neuronal survival, differentiation, and plasticity.

DAEE_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_nucleus Nucleus DAEE This compound Ethyl Ester (DAEE) Receptor Putative Receptor (e.g., Trk-like) DAEE->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression (e.g., bcl-2, BDNF) pCREB->Gene Promotes

Caption: Proposed signaling pathway of DAEE leading to ERK1/2 activation and downstream effects.

References

Application Notes: Extraction and Analysis of (E)-2-Decenoic Acid from Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly (RJ) is a proteinaceous secretion produced by honeybees, renowned for its complex composition and numerous health benefits. A key bioactive component unique to royal jelly is (E)-2-Decenoic acid, commonly known as 10-hydroxy-2-decenoic acid (10-HDA) or queen bee acid.[1] This unsaturated fatty acid is a critical marker for the quality and authenticity of royal jelly and is credited with many of its pharmacological properties, including immunomodulatory, anti-tumor, anti-inflammatory, and neurogenic effects.[2][3][4]

These application notes provide a comprehensive protocol for the extraction, quantification, and analysis of 10-HDA from royal jelly samples. The methodologies are based on established solvent extraction techniques followed by High-Performance Liquid Chromatography (HPLC), a robust and widely used method for this purpose.[1]

Experimental Workflow

The overall process for the extraction and analysis of 10-HDA from royal jelly involves sample preparation, solvent-based extraction, and chromatographic quantification.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Solvent Extraction cluster_analysis 3. HPLC Analysis cluster_quant 4. Quantification Sample Royal Jelly Sample (Fresh or Lyophilized) Homogenize Homogenization (Equilibrate to Room Temp) Sample->Homogenize Weigh Accurate Weighing (~0.5g fresh RJ or ~0.15g powder) Homogenize->Weigh Solvent Add Extraction Solvent (e.g., Absolute Ethanol) Weigh->Solvent Spike Spike with Internal Standard (e.g., Methyl 4-hydroxybenzoate) Solvent->Spike Ultrasonicate Ultrasonication (20-60 min) Spike->Ultrasonicate Filter Filtration (0.22 - 0.45 µm syringe filter) Ultrasonicate->Filter HPLC Inject into HPLC System (Reversed-Phase C18 Column) Filter->HPLC Detection UV Detection (210-225 nm) HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantify 10-HDA (Compare peak areas) Chromatogram->Quantify CalCurve Prepare Calibration Curve (Standard 10-HDA solutions) CalCurve->Quantify Report Report Results (% w/w) Quantify->Report

Caption: Workflow for 10-HDA extraction and analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol details the extraction of 10-HDA from both fresh royal jelly cream and lyophilized powder. Absolute ethanol is recommended as an effective and common extraction solvent.[5]

Materials:

  • Royal Jelly (fresh cream or lyophilized powder)

  • Absolute Ethanol (HPLC grade)

  • Internal Standard (IS): Methyl 4-hydroxybenzoate (MHB) or Ethyl p-hydroxybenzoate

  • Deionized water (HPLC grade)

  • 50 mL volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm nylon)

Procedure:

  • Sample Equilibration: Allow cold royal jelly samples to equilibrate to room temperature for approximately 1 hour and homogenize thoroughly before weighing.[5]

  • Weighing: Accurately weigh approximately 0.5 g of fresh royal jelly cream or 0.15 g of lyophilized powder into a 50 mL volumetric flask.[5]

  • Internal Standard: Prepare an internal standard stock solution (e.g., 1 mg/mL of MHB in absolute ethanol). Add a precise volume (e.g., 1 mL) of the IS solution to the volumetric flask containing the royal jelly sample.

  • Solvent Addition: Add absolute ethanol to the flask, ensuring the sample is fully immersed.

  • Extraction: Place the flask in an ultrasonic bath and sonicate for 20 to 60 minutes to ensure complete extraction of fatty acids.[5] The duration may vary depending on the sample matrix.

  • Dilution: After sonication, allow the solution to return to room temperature. Dilute to the 50 mL mark with the extraction solvent.

  • Filtration: Draw the sample solution into a syringe and filter it through a 0.45 µm or 0.22 µm nylon membrane filter into an HPLC vial.[2] The sample is now ready for HPLC analysis.

Protocol 2: Quantification by HPLC

This protocol describes the analysis of the prepared extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm or 4.6 x 250 mm, 5 µm).[1][6]

  • Mobile Phase: A mixture of methanol and acidified water is common. A typical composition is Methanol:Water:Phosphoric Acid (55:45:0.2, v/v/v).[7] The pH is often adjusted to around 2.5 with phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection Wavelength: 210 nm or 215 nm, which is near the maximum absorbance for 10-HDA.[7][9]

  • Injection Volume: 5-20 µL.[6][8]

  • Column Temperature: 25-30°C.[1]

Procedure:

  • Calibration: Prepare a series of standard solutions of 10-HDA (e.g., 0.1, 1, 10, 50, 100, 160 µg/mL) in the mobile phase, each containing the same concentration of the internal standard.[1][5]

  • Standard Curve: Inject the standard solutions into the HPLC system and record the peak areas for 10-HDA and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of 10-HDA to the peak area of the internal standard against the concentration of 10-HDA.

  • Sample Analysis: Inject the filtered sample extract into the HPLC system.

  • Quantification: Identify the peaks for 10-HDA and the internal standard based on their retention times. Calculate the peak area ratio in the sample chromatogram. Determine the concentration of 10-HDA in the sample using the calibration curve. The final amount is typically expressed as a weight percentage (% w/w).

Quantitative Data Summary

The following tables summarize typical quantitative results obtained from the analysis of 10-HDA in royal jelly using HPLC methods.

Table 1: Typical Concentration of 10-HDA in Royal Jelly

Royal Jelly Type 10-HDA Concentration Range (% w/w) Reference(s)
Pure/Fresh Royal Jelly 1.02 - 3.10% [1][5][9]
Lyophilized (Freeze-Dried) Powder 3.01 - 6.19% [5]

| Commercial RJ Products/Supplements | Not Detectable - 6.28% |[1][5][9] |

Table 2: Method Performance Characteristics

Parameter Typical Value Range Reference(s)
Recovery Rate 95.0 - 101.8% [5][7]
Limit of Detection (LOD) 0.05 µg/mL - 0.5 mg/kg [1][5]
Limit of Quantification (LOQ) 0.25 µg/mL - 1.5 mg/kg [1][5]

| Relative Standard Deviation (RSD) | 1.3 - 3.4% |[1][5] |

Biological Activity and Signaling Pathways

10-HDA is a potent signaling molecule that modulates several key cellular pathways, contributing to its diverse pharmacological effects.

Anti-Melanogenesis Pathway

10-HDA has been shown to inhibit melanin synthesis, making it a compound of interest for cosmetic and dermatological applications. It acts by downregulating the key transcriptional regulator of melanogenesis, MITF (Microphthalmia-associated transcription factor). This leads to the reduced expression of essential melanogenic enzymes.[1][10]

Melanogenesis_Inhibition cluster_pathway Melanogenesis Signaling MITF MITF (Transcription Factor) Tyrosinase Tyrosinase MITF->Tyrosinase activates expression TRP1 TRP-1 MITF->TRP1 activates expression TRP2 TRP-2 MITF->TRP2 activates expression Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin HDA This compound (10-HDA) HDA->MITF inhibits

Caption: 10-HDA inhibits melanin synthesis via MITF.

PI3K/AKT and NF-κB Signaling Modulation

10-HDA exhibits context-dependent regulation of the PI3K/AKT and NF-κB pathways, which are central to inflammation, cell proliferation, and survival. It can inhibit these pathways to reduce inflammation and unwanted cell proliferation, or activate them to provide cellular protection.

  • Anti-inflammatory Action: In inflammatory conditions, 10-HDA can inhibit the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-8.[2]

  • Cell Proliferation Inhibition: It has been shown to inhibit the PI3K/AKT pathway in fibroblast-like synoviocytes, suggesting a therapeutic potential for rheumatoid arthritis.[5]

  • Cellular Protection: Conversely, 10-HDA can activate the PI3K/AKT pathway to protect against blood-brain barrier dysfunction and modulate glucose metabolism.[7][11]

PI3K_NFkB_Modulation cluster_inflammation Inflammation & Proliferation cluster_protection Cellular Protection HDA This compound (10-HDA) PI3K PI3K HDA->PI3K inhibits NFkB NF-κB HDA->NFkB inhibits AMPK AMPK HDA->AMPK activates AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) NFkB->Cytokines PI3K_p PI3K AMPK->PI3K_p AKT_p AKT PI3K_p->AKT_p Protection Glucose Metabolism BBB Integrity AKT_p->Protection

Caption: Context-dependent modulation of signaling by 10-HDA.

References

Application Notes and Protocols for (E)-2-Decenoic Acid Ethyl Ester in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Active Compound: The following application notes and protocols are based on published research investigating the neurotrophic effects of the medium-chain fatty acid derivative, (E)-2-Decenoic acid ethyl ester (DAEE) , also known as trans-2-decenoic acid ethyl ester. The available scientific literature focuses on the neurotrophic and neuroprotective properties of this ethyl ester form rather than the carboxylic acid form, this compound. Therefore, all subsequent information pertains to the use of DAEE in primary neuronal cell culture.

Application Notes

This compound ethyl ester (DAEE) is a derivative of a medium-chain fatty acid that has demonstrated significant neurotrophin-like activities in primary neuronal cell cultures.[1][2][3] It presents a promising tool for researchers in neuroscience, neuropharmacology, and drug development for neurological and psychiatric disorders.

DAEE has been shown to activate key intracellular signaling pathways typically associated with neurotrophins like Brain-Derived Neurotrophic Factor (BDNF), although its mechanism is independent of Trk receptor tyrosine kinases.[1][2] The primary signaling cascades activated by DAEE include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK)1/2 pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[1][4] This activation leads to the phosphorylation of the cAMP-response element binding protein (CREB), a crucial transcription factor in neuronal survival, differentiation, and synaptic plasticity.[1][2]

Functionally, treatment of primary cortical and hippocampal neurons with DAEE leads to an increase in the expression of neurotrophins such as BDNF and neurotrophin-3.[1][2] Furthermore, DAEE enhances the protein content of synapse-specific proteins, including synaptophysin, synapsin-1, and syntaxin, suggesting a role in synaptogenesis and the maintenance of synaptic function.[1][2] Studies have also indicated that DAEE facilitates neurite outgrowth in neuronal cell lines.[4]

These properties make DAEE a valuable compound for in vitro studies on:

  • Neuroprotection and neuronal survival.

  • Neuronal differentiation and maturation.

  • Synaptic plasticity and synaptogenesis.

  • Screening for therapeutic agents for neurodegenerative diseases and psychiatric disorders.

Data Presentation

Table 1: Summary of DAEE Effects on Primary Neuronal Cultures
ParameterEffectCell TypeReference
Signaling Pathway Activation
MAPK/ERK1/2 PhosphorylationIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
PI3K/Akt ActivationIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
CREB PhosphorylationIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
Gene and Protein Expression
BDNF mRNA ExpressionIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
Neurotrophin-3 mRNA ExpressionIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
Synaptophysin Protein ContentIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
Synapsin-1 Protein ContentIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
Syntaxin Protein ContentIncreasedEmbryonic rat cortical/hippocampal neurons[1][2]
Cellular Effects
Neurite OutgrowthFacilitatedPC12 cells (neuronal cell line)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Ethyl Ester (DAEE) Stock Solution

This protocol describes the preparation of a stock solution of DAEE for use in primary neuronal cell culture.

Materials:

  • This compound ethyl ester (DAEE)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the solubility of similar fatty acids, prepare a 100 mM stock solution of DAEE in DMSO.

  • Warm the solution to 37°C for 2-5 minutes to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Primary Cortical Neuron Culture and DAEE Treatment

This protocol outlines the procedure for culturing primary cortical neurons and treating them with DAEE.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18) or C57BL/6 mouse (E15-E18)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic digestion solution (e.g., Papain or Trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • DAEE stock solution (from Protocol 1)

Procedure:

  • Isolation of Primary Cortical Neurons:

    • Dissect the cortices from embryonic rat or mouse brains in ice-cold dissection medium.

    • Mince the tissue and digest with the appropriate enzyme solution according to the manufacturer's protocol.

    • Gently triturate the digested tissue to obtain a single-cell suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Cell Plating:

    • Plate the neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm² on poly-lysine coated plates or coverslips in neuronal culture medium.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • DAEE Treatment:

    • After 3-4 days in vitro (DIV), replace half of the culture medium with fresh, pre-warmed medium.

    • Prepare working solutions of DAEE by diluting the stock solution in neuronal culture medium to achieve the desired final concentrations (a suggested starting range is 1-50 µM).

    • Add the DAEE-containing medium or vehicle control to the neuronal cultures.

    • The incubation time will vary depending on the assay:

      • For signaling pathway analysis (e.g., pERK Western blot): 15-60 minutes.

      • For neurite outgrowth analysis: 24-72 hours.

      • For analysis of synaptic protein expression: 48-96 hours.

Protocol 3: Neurite Outgrowth Assay

This protocol provides a method for quantifying neurite outgrowth in response to DAEE treatment.

Materials:

  • Primary cortical neurons cultured on coverslips (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Immunocytochemistry:

    • After the desired DAEE treatment period, fix the neurons with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Using image analysis software, quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of neurites per neuron.

Protocol 4: Western Blotting for Phosphorylated ERK (pERK)

This protocol details the detection of ERK1/2 phosphorylation following DAEE treatment.

Materials:

  • Primary cortical neuron cultures (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • After DAEE treatment for the desired time (e.g., 15-30 minutes), place the culture plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pERK signal to the total ERK signal to determine the relative increase in ERK phosphorylation.

Visualizations

DAEE_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus DAEE This compound ethyl ester (DAEE) MEK MEK DAEE->MEK Activates PI3K PI3K DAEE->PI3K Activates Plasma_Membrane Plasma Membrane ERK MAPK/ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->CREB Phosphorylates Gene_Expression Increased Expression of: - BDNF - Neurotrophin-3 - Synaptic Proteins CREB->Gene_Expression Promotes Transcription Nucleus Nucleus

Caption: Signaling pathway of this compound ethyl ester (DAEE) in primary neurons.

Experimental_Workflow cluster_assays Perform Assays Start Start: Primary Neuron Culture Isolate Isolate Primary Cortical Neurons (E15-E18 Mouse/Rat) Start->Isolate Plate Plate Neurons on Poly-Lysine Coated Plates Isolate->Plate Culture Culture for 3-4 DIV Plate->Culture Treat Treat with DAEE or Vehicle Control Culture->Treat Western Western Blot for pERK (15-60 min treatment) Treat->Western Short-term Neurite Neurite Outgrowth Assay (24-72 hr treatment) Treat->Neurite Mid-term Synaptic Synaptic Protein Analysis (48-96 hr treatment) Treat->Synaptic Long-term Analysis Data Analysis and Quantification Western->Analysis Neurite->Analysis Synaptic->Analysis

Caption: Experimental workflow for studying the effects of DAEE on primary neurons.

References

(E)-2-Decenoic Acid: A Potential Neurotrophic Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. Current therapeutic strategies are often limited to symptomatic relief. There is a critical need for novel therapeutic agents that can slow or even halt the neurodegenerative process. (E)-2-Decenoic acid, a medium-chain fatty acid, and its ethyl ester derivative, this compound ethyl ester (DAEE), have emerged as promising candidates with neurotrophin-like activities, suggesting their potential as therapeutics for a range of neurological disorders.[1][2][3]

These application notes provide a comprehensive overview of the current understanding of this compound and its derivatives as potential neurotherapeutic agents. We summarize the key preclinical findings, delineate the proposed mechanism of action, and provide detailed protocols for relevant in vitro and in vivo experiments to facilitate further research and drug development in this area.

Mechanism of Action: Neurotrophin-like Signaling

Preclinical studies have demonstrated that DAEE, a derivative of this compound, exerts its neurotrophic effects by activating key intracellular signaling pathways that are also utilized by endogenous neurotrophins like brain-derived neurotrophic factor (BDNF).[1][2][3][4] The proposed signaling cascade is initiated independently of neurotrophin Trk receptors and converges on the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4]

Activated ERK1/2 subsequently phosphorylates and activates the cAMP-response element binding protein (CREB), a crucial transcription factor for neuronal survival, differentiation, and synaptic plasticity.[1][2][3][4] This leads to the increased expression of neurotrophic factors, including BDNF and neurotrophin-3 (NT-3), and synapse-specific proteins such as synaptophysin and synapsin-1, thereby promoting neuronal function and resilience.[1][2][3][4]

DAEE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DAEE This compound Ethyl Ester (DAEE) MEK MEK DAEE->MEK PI3K PI3K DAEE->PI3K ERK MAPK/ERK1/2 MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates pCREB pCREB BDNF_NT3 BDNF & NT-3 (mRNA Expression) pCREB->BDNF_NT3 Upregulates SynapseProteins Synaptophysin, Synapsin-1, Syntaxin (Protein Expression) pCREB->SynapseProteins Upregulates

DAEE Signaling Pathway

Preclinical Data

The therapeutic potential of DAEE has been primarily investigated in a mouse model of cerebral infarction. While direct evidence for this compound in specific neurodegenerative disease models like Alzheimer's, Parkinson's, Huntington's, and ALS is currently limited in the scientific literature, the promising results from the stroke model provide a strong rationale for its investigation in these conditions.

In Vitro Neurotrophic Effects of DAEE

Studies using primary cultures of embryonic rat cortical neurons have demonstrated the neurotrophin-like activities of DAEE.

ParameterMethodResultReference
ERK1/2 Phosphorylation Western BlotIncreased phosphorylation of ERK1/2[1][3]
CREB Phosphorylation Western BlotIncreased phosphorylation of CREB[1][3]
Neurotrophin Expression RT-PCRIncreased mRNA expression of BDNF and NT-3[1][3]
Synaptic Protein Expression Western BlotIncreased protein levels of synaptophysin, synapsin-1, and syntaxin[1][3]
In Vivo Efficacy of DAEE in a Mouse Model of Cerebral Infarction

Intraperitoneal administration of DAEE has been shown to promote functional recovery after permanent middle cerebral artery occlusion (PMCAO) in mice.[5][6]

ParameterModelTreatment RegimenOutcomeReference
Neurological Deficits PMCAO in mice100 µg/kg DAEE (i.p.) at 0.5, 24, 48, 72 h post-occlusionSignificant restoration of motor function[5][6]
ERK1/2 Phosphorylation PMCAO in mice100 µg/kg DAEE (i.p.)Increased phosphorylation of ERK1/2 in the peri-infarct cortex[5][6]
Infarct Volume PMCAO in mice100 µg/kg DAEE (i.p.)No significant change in infarct volume[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the neurotrophic and neuroprotective effects of this compound and its derivatives.

Primary Embryonic Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a fundamental in vitro model for studying neuronal biology and the effects of neuroactive compounds.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15.5)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Aseptically dissect the embryos and place them in ice-cold HBSS.

  • Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.

  • Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine coated plates/coverslips at the desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue with half-media changes every 2-3 days.

Workflow for Primary Neuron Culture
Western Blot Analysis of ERK1/2 and CREB Phosphorylation

This protocol details the detection and quantification of phosphorylated ERK1/2 and CREB, key markers of the neurotrophin-like signaling pathway activated by DAEE.

Materials:

  • Cultured primary neurons or brain tissue lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells or homogenize tissue in ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein like β-actin.

  • Quantify band intensities using densitometry software.

Permanent Middle Cerebral Artery Occlusion (PMCAO) Mouse Model

This in vivo model is used to mimic ischemic stroke and evaluate the neuroprotective and functional recovery effects of therapeutic candidates.

Materials:

  • Adult male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-dissecting instruments

  • 6-0 nylon monofilament with a rounded tip

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C.

  • Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Secure the filament in place and close the incision.

  • Allow the mouse to recover from anesthesia.

  • Administer the test compound (e.g., DAEE) at the desired time points.

  • Assess neurological deficits and motor function at specified intervals post-occlusion.

Behavioral Testing for Motor Function in Mice

A battery of behavioral tests can be used to assess motor deficits and functional recovery in the PMCAO model.

  • Neurological Deficit Score: A simple scoring system to evaluate posture, gait, and circling behavior.

  • Rotarod Test: Measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod.

  • Grip Strength Test: Quantifies forelimb and hindlimb muscle strength.

  • Cylinder Test: Assesses forelimb use asymmetry by observing spontaneous exploratory behavior in a cylinder.

Future Directions and Considerations for Neurodegenerative Disease Research

While the existing data for DAEE is promising, further research is needed to establish the therapeutic potential of this compound for specific neurodegenerative diseases.

  • Alzheimer's Disease: Investigate the effect of this compound on amyloid-beta (Aβ) aggregation, tau phosphorylation, and synaptic dysfunction in relevant in vitro and in vivo models.

  • Parkinson's Disease: Evaluate the ability of this compound to protect dopaminergic neurons from toxins like MPP+ or 6-OHDA and to improve motor function in animal models of Parkinson's.

  • Huntington's Disease: Assess the impact of this compound on mutant huntingtin aggregation and neuronal survival in cell and animal models of Huntington's.

  • Amyotrophic Lateral Sclerosis (ALS): Determine if this compound can enhance motor neuron survival and delay disease progression in models such as the SOD1-G93A mouse.

The detailed protocols provided herein offer a robust framework for conducting these critical preclinical studies. The neurotrophin-like properties of this compound and its derivatives make them compelling candidates for further investigation as disease-modifying therapies for a range of devastating neurodegenerative disorders.

References

Application Notes and Protocols for (E)-2-Decenoic Acid and Related Compounds in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of (E)-2-Decenoic acid in animal models of Alzheimer's disease is not available in the current scientific literature. The following application notes and protocols are based on studies of structurally related compounds, including decanoic acid, 10-hydroxy-2-decenoic acid (10-HDA), and trans-2-decenoic acid ethyl ester (DAEE). These compounds share a ten-carbon backbone and offer potential insights into the neuroprotective mechanisms that could be relevant for this compound.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and hyperphosphorylated tau tangles. Recent research has explored the therapeutic potential of medium-chain fatty acids (MCFAs) and their derivatives in neurodegenerative diseases. This document outlines the application of decanoic acid, 10-HDA, and DAEE in preclinical animal models, providing researchers with a summary of key findings, experimental protocols, and potential signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on decanoic acid and trans-2-decenoic acid ethyl ester in relevant animal models.

Table 1: Effects of Decanoic Acid on Cognitive Function and Neuropathology in a Mouse Model of Accelerated Aging and Neurotoxicity [1]

ParameterAnimal ModelTreatment GroupDosage & AdministrationDurationKey Findings
Cognitive Performance Swiss Albino mice (D-galactose/AlCl₃ induced)Decanoic AcidNot specifiedNot specifiedSignificant improvement in learning and memory (Morris water maze)
Oxidative Stress Swiss Albino mice (D-galactose/AlCl₃ induced)Decanoic AcidNot specifiedNot specifiedEnhanced activity of superoxide dismutase, reduced glutathione, and catalase
Autophagy Swiss Albino mice (D-galactose/AlCl₃ induced)Decanoic AcidNot specifiedNot specifiedPromoted autophagy via mTOR inhibition
Cellular Senescence Swiss Albino mice (D-galactose/AlCl₃ induced)Decanoic AcidNot specifiedNot specifiedReduced β-galactosidase-positive cells
Amyloid-β Toxicity Swiss Albino mice (D-galactose/AlCl₃ induced)Decanoic AcidNot specifiedNot specifiedDecreased amyloid-β toxicity

Table 2: Effects of trans-2-Decenoic Acid Ethyl Ester (DAEE) in a Mouse Model of Cerebral Infarction [2][3][4]

ParameterAnimal ModelTreatment GroupDosage & AdministrationDurationKey Findings
Neurological Deficits Mice (unilateral permanent middle cerebral artery occlusion - PMCAO)DAEE100 µg/kg, intraperitonealInjections at 0.5, 24, 48, 72h post-PMCAOSignificant restoration from motor paralysis at 48, 72, and 96h post-PMCAO
ERK1/2 Phosphorylation Mice (PMCAO)DAEE100 µg/kg, intraperitonealAssessed after treatmentFacilitated phosphorylation of ERK1/2 on the infarction side of the brain
Infarct Volume Mice (PMCAO)DAEE100 µg/kg, intraperitonealAssessed after treatmentNo significant change in infarct volume

Experimental Protocols

Protocol 1: Evaluation of Decanoic Acid in a Mouse Model of AD-like Neurotoxicity

This protocol is based on the methodology used in studies of decanoic acid in D-galactose and aluminum chloride-induced neurotoxicity, which mimics certain aspects of Alzheimer's disease.[1]

1. Animal Model:

  • Species: Swiss Albino mice.

  • Induction of Neurotoxicity: Chronic administration of D-galactose combined with aluminum chloride (AlCl₃) to induce AD-like amyloid toxicity.[1]

2. Compound Administration:

  • Test Compound: Decanoic acid.

  • Vehicle: To be determined based on solubility (e.g., corn oil, saline with emulsifier).

  • Route of Administration: Oral gavage is a common route for fatty acids.

  • Dosage and Duration: To be determined by dose-response studies.

3. Behavioral Assessment:

  • Morris Water Maze:

    • Acclimatize mice to the testing room.

    • Conduct acquisition trials for 4-5 consecutive days, with 4 trials per day. In each trial, the mouse is placed in the water facing the wall at one of four starting positions and allowed to swim for 60 seconds to find a hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • Record the escape latency and path length using a video tracking system.

    • On the day after the last acquisition trial, perform a probe trial where the platform is removed, and the mouse is allowed to swim for 60 seconds.

    • Measure the time spent in the target quadrant where the platform was previously located.

4. Biochemical and Histological Analysis:

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Oxidative Stress Markers: Homogenize brain tissue and measure the activity of superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH) using commercially available assay kits.

  • Autophagy Markers: Perform Western blot analysis on brain lysates to measure the protein levels of mTOR, p-mTOR, Beclin-1, and LC3-II/LC3-I ratio.

  • Amyloid-β Levels: Measure amyloid-β levels in brain homogenates using ELISA kits specific for Aβ₄₀ and Aβ₄₂.

  • Cellular Senescence: Prepare brain sections for senescence-associated β-galactosidase staining.

Protocol 2: Evaluation of trans-2-Decenoic Acid Ethyl Ester (DAEE) in a Neurodegeneration Model

This protocol is adapted from a study on DAEE in a mouse model of cerebral infarction, which is relevant for assessing neuroprotective effects.[2][4]

1. Animal Model:

  • Species: Male mice.

  • Induction of Ischemia: Unilateral permanent middle cerebral artery occlusion (PMCAO).

2. Compound Administration:

  • Test Compound: trans-2-Decenoic acid ethyl ester (DAEE).

  • Vehicle: Saline containing 0.1% Tween 80.

  • Route of Administration: Intraperitoneal injection.

  • Dosage and Schedule: 100 µg/kg body weight injected at 0.5, 24, 48, and 72 hours after PMCAO.[2][4]

3. Neurological Assessment:

  • Motor Function: Evaluate neurological deficits, including motor paralysis, at 48, 72, and 96 hours after PMCAO using a standardized neurological scoring system.

4. Biochemical Analysis:

  • Western Blot for ERK1/2 Phosphorylation:

    • At the end of the experiment, collect brain tissue from the infarction side.

    • Prepare protein lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Incubate the membrane with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

    • Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.

    • Quantify band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2.

5. Immunohistochemistry:

  • p-ERK1/2 Staining:

    • Perfuse mice with paraformaldehyde and prepare brain sections.

    • Perform antigen retrieval.

    • Incubate sections with a primary antibody against p-ERK1/2.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Visualize the staining with a diaminobenzidine (DAB) substrate.

    • Count the number of p-ERK1/2-positive cells in the border areas of the infarction.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanisms of Decanoic Acid

decanoic_acid_pathway cluster_outcomes Pathological Hallmarks DA Decanoic Acid mTOR mTOR DA->mTOR inhibition Autophagy Autophagy mTOR->Autophagy inhibition Senescence Cellular Senescence Autophagy->Senescence reduction Amyloid Amyloid-β Toxicity Autophagy->Amyloid reduction Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: Proposed pathway for decanoic acid's neuroprotective effects.

Neurotrophin-like Signaling of trans-2-Decenoic Acid Ethyl Ester (DAEE)

DAEE_pathway DAEE trans-2-Decenoic Acid Ethyl Ester (DAEE) MEK MEK DAEE->MEK ERK ERK1/2 MEK->ERK phosphorylation CREB CREB ERK->CREB activation SynapseProteins Synapse-Specific Proteins CREB->SynapseProteins increased expression NeuronalFunction Enhanced Neuronal Function & Recovery SynapseProteins->NeuronalFunction

Caption: DAEE's neurotrophin-like signaling cascade.

General Experimental Workflow for Evaluating Neuroprotective Compounds in AD Models

experimental_workflow cluster_model Model Development cluster_treatment Intervention cluster_assessment Assessment cluster_analysis Data Analysis Model Select/Induce AD Animal Model (e.g., 5xFAD, D-gal/AlCl₃) Treatment Administer Test Compound (e.g., Decanoic Acid) vs. Vehicle Model->Treatment Behavior Cognitive/Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Biochem Biochemical Analysis (Western Blot, ELISA) Treatment->Biochem Histo Histological Analysis (Immunohistochemistry) Treatment->Histo Data Analyze Data & Draw Conclusions Behavior->Data Biochem->Data Histo->Data

Caption: Workflow for testing compounds in AD animal models.

Potential Mechanisms of Action
  • Anti-inflammatory and Antioxidant Effects: Decanoic acid has demonstrated the ability to enhance antioxidant enzyme activity, which is crucial for combating the oxidative stress implicated in Alzheimer's disease.[1] 10-HDA has shown promising anti-neuroinflammatory properties.[5][6][7]

  • Modulation of Cellular Signaling: DAEE has been shown to activate pro-survival and plasticity-related signaling pathways, such as the ERK1/2 pathway, mimicking the effects of neurotrophic factors.[2][3][4][8]

  • Autophagy and Protein Clearance: The inhibition of mTOR by decanoic acid suggests a role in promoting autophagy, a cellular process essential for clearing aggregated proteins like amyloid-beta.[1]

  • Neurogenesis and Blood-Brain Barrier Integrity: 10-HDA has been noted for its neurogenesis-promoting and blood-brain barrier-preserving properties, which are critical for maintaining brain health and preventing neurodegeneration.[5][6][7]

References

Formulation Strategies for In Vivo Delivery of (E)-2-Decenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid, a medium-chain fatty acid found in sources like royal jelly, has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. However, its lipophilic nature and potential for rapid metabolism present challenges for effective in vivo delivery. This document provides detailed application notes and protocols for formulating this compound to enhance its bioavailability and therapeutic efficacy. The strategies focus on lipid-based nanocarriers, specifically nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Due to the limited availability of direct quantitative data for this compound formulations, the tables and protocols presented herein are based on data from structurally similar medium-chain fatty acids (MCFAs) such as lauric acid and capric acid. These serve as valuable references and starting points for the formulation development of this compound.

Formulation Strategies and Data Presentation

Lipid-based nanocarriers are a promising approach for the oral and topical delivery of lipophilic compounds like this compound. These formulations can enhance solubility, protect the active ingredient from degradation, and improve absorption.

Nanoemulsions

Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs and offer controlled release profiles.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This imperfect crystal structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[1]

Table 1: Representative Physicochemical Characteristics of Medium-Chain Fatty Acid-Loaded Nanoformulations

Formulation TypeMedium-Chain Fatty AcidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SLNLauric Acid & Retinoic Acid~200-400--94 ± 7 (RA), 100 ± 4 (LA)[2]
SLNLauric Acid & Tea Tree Oil239.58 ± 7.96--17.8 ± 3.91-[3]
NLCLidocaine in a fatty acid-based carrier200 - 260--55 to -40~78[4]
NLCAxitinib in Compritol/Oleic acid202.20.44-21.588[5]
NanoemulsionNevirapine in Caprylic acid----[6]

Table 2: Representative Pharmacokinetic Parameters of Medium-Chain Fatty Acids in Lipid-Based Formulations (Oral Administration in Rats)

Formulation TypeMedium-Chain Fatty AcidCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (fold)Reference
SEDDSNevirapine with Caprylic Acid---2.69 (vs. suspension)[6]
NLC------
SLN------
(Data for specific pharmacokinetic parameters of this compound in nanoformulations is currently limited in publicly available literature. The data for Nevirapine with Caprylic Acid is provided as an example of bioavailability enhancement with MCFAs in a self-emulsifying drug delivery system.)

Signaling Pathways

This compound and other fatty acids are known to interact with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play a key role in lipid metabolism and inflammation.[7] Activation of PPARγ by unsaturated fatty acids can influence adipocyte differentiation and glucose homeostasis.[4][8]

PPAR_Signaling PPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid This compound / Other Fatty Acids FABP Fatty Acid Binding Protein Fatty_Acid->FABP Binds PPAR PPAR FABP->PPAR Transports to Nucleus & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms Heterodimer with RXR RXR PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Gene Target Gene (e.g., related to lipid metabolism, inflammation) PPRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein_Synthesis Protein Synthesis (Metabolic & Anti-inflammatory Effects) mRNA->Protein_Synthesis Translation

PPAR Signaling Pathway for Fatty Acids
ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Fatty acids have been shown to induce the phosphorylation and activation of ERK1/2.[9]

ERK12_Signaling ERK1/2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor / Fatty Acid Signal Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_P p-ERK1/2 ERK->ERK_P Translocates to Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK_P->Transcription_Factors Activates Target_Genes Target Genes (Proliferation, Differentiation) Transcription_Factors->Target_Genes Regulates Transcription

ERK1/2 Signaling Pathway Activation

Experimental Protocols

The following protocols are generalized and should be optimized for this compound based on its specific physicochemical properties.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT) or a suitable oil in which this compound is soluble.

  • Aqueous phase: Purified water

  • Surfactant: Polysorbate 80 (Tween 80) or other non-ionic surfactant.

  • Co-surfactant (optional): Propylene glycol or Transcutol P.

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Preparation of Oil Phase: Dissolve this compound in the selected oil phase. Gentle heating and stirring may be required.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant (if used) in purified water.

  • Formation of Coarse Emulsion: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70 °C). Slowly add the oil phase to the aqueous phase under high-shear mixing (5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles.[1]

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare SLNs encapsulating this compound.

Materials:

  • This compound

  • Solid lipid: A lipid that is solid at room and body temperature (e.g., Compritol 888 ATO, stearic acid, or lauric acid).[2][10]

  • Aqueous phase: Purified water

  • Surfactant: Poloxamer 188 or Tween 80.

Equipment:

  • High-pressure homogenizer

  • High-shear mixer

  • Water bath

  • Ultrasonicator (optional)

Procedure:

  • Preparation of Lipid Melt: Melt the solid lipid by heating it 5-10 °C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid melt.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-shear mixing to form a coarse o/w emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-pressure homogenizer at a temperature above the lipid's melting point for several cycles.[11] Alternatively, ultrasonication can be used.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: Characterization of Nanoparticle Formulations

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration. Analyze the sample using a suitable instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (particle size), PDI, and surface charge (zeta potential).

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultracentrifugation or centrifugal filtration.

  • Procedure:

    • Separate the free (unencapsulated) this compound from the nanoparticle dispersion by centrifuging the sample at high speed.

    • Quantify the amount of this compound in the supernatant (free drug) using a validated analytical method (e.g., HPLC-UV, GC-MS).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Experimental Workflow for In Vivo Evaluation

A systematic approach is essential for the preclinical evaluation of this compound nanoformulations.

in_vivo_workflow Preclinical In Vivo Evaluation Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Studies cluster_analysis Data Analysis & Conclusion Formulation Formulation of (E)-2-Decenoic Acid Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, EE, etc.) Formulation->Characterization Stability Stability Studies Characterization->Stability Cell_Culture Cell Culture Models (e.g., Caco-2 for intestinal absorption) Stability->Cell_Culture Cytotoxicity Cytotoxicity Assays Cell_Culture->Cytotoxicity Uptake Cellular Uptake Studies Cell_Culture->Uptake Animal_Model Selection of Animal Model (e.g., Rats, Mice) Uptake->Animal_Model Administration Administration of Formulation (e.g., Oral Gavage) Animal_Model->Administration PK_Study Pharmacokinetic (PK) Study (Blood Sampling & Analysis) Administration->PK_Study Biodistribution Biodistribution Study (Tissue Collection & Analysis) Administration->Biodistribution Efficacy_Study Pharmacodynamic (PD) / Efficacy Study Administration->Efficacy_Study Data_Analysis Data Analysis & Interpretation PK_Study->Data_Analysis Biodistribution->Data_Analysis Efficacy_Study->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Workflow for Preclinical Evaluation

Conclusion

The formulation of this compound into lipid-based nanocarriers such as nanoemulsions, SLNs, and NLCs presents a viable strategy to overcome its delivery challenges. The provided protocols and data, based on analogous medium-chain fatty acids, offer a robust starting point for researchers. Further optimization and characterization specific to this compound are necessary to develop clinically relevant and effective therapeutic formulations. The elucidation of its interactions with signaling pathways like PPAR and ERK1/2 will be crucial in understanding its mechanism of action and guiding future drug development efforts.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid that has garnered interest in various fields of research, including microbiology and drug development. Accurate and reliable quantification of this compound is crucial for understanding its biological roles and for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of fatty acids.[1] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection.

While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers the advantage of operating at ambient temperatures, which minimizes the risk of degradation for sensitive molecules.[1] RP-HPLC is the most common mode used for fatty acid analysis, separating compounds based on their hydrophobicity.[2]

Principle of the Method

This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An acidified mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved by monitoring the UV absorbance of the conjugated double bond in the this compound molecule.

Experimental Protocols

Standard Preparation

Materials:

  • This compound standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This compound is soluble in alcohol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are two general protocols for liquid and solid samples.

a) Liquid-Liquid Extraction (for liquid samples like cell culture media or plasma)

Materials:

  • Hexane (HPLC grade)

  • Formic acid

Procedure:

  • To 1 mL of the liquid sample, add 10 µL of formic acid to acidify the sample to a pH below 3.

  • Add 2 mL of hexane to the sample in a suitable tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) containing the fatty acids to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

b) Solid-Phase Extraction (for more complex matrices)

Solid-Phase Extraction (SPE) can be used for sample clean-up and concentration.[3]

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Ultrapure water

  • Hexane (HPLC grade)

Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of hexane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm

Data Presentation

The following tables summarize typical quantitative data that should be obtained during method validation. The values presented are illustrative and should be determined experimentally for the specific application.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 6.5< 1.5> 2000

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantitation (LOQ) < 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample (Liquid or Solid) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Isolate Analyte evaporation Evaporation to Dryness extraction->evaporation Concentrate reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Prepare for Injection filtration Filtration (0.45 µm) reconstitution->filtration hplc_system HPLC System filtration->hplc_system column C18 Column hplc_system->column Inject Sample detector UV Detector (210 nm) column->detector Elution data_acquisition Data Acquisition and Processing detector->data_acquisition

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method HPLC Method cluster_analyte Analyte Properties rp_hplc Reversed-Phase HPLC c18_column C18 Stationary Phase (Nonpolar) rp_hplc->c18_column mobile_phase Polar Mobile Phase (Acetonitrile/Water + Acid) rp_hplc->mobile_phase analyte This compound hydrophobicity Medium-Chain Unsaturated Fatty Acid analyte->hydrophobicity uv_absorbance Conjugated Double Bond analyte->uv_absorbance hydrophobicity->c18_column Interaction uv_absorbance->rp_hplc Enables UV Detection

Caption: Logical relationship between HPLC method components and analyte properties.

References

Application Notes and Protocols for the GC-MS Analysis of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid that is of growing interest in various fields of research, including microbiology and drug development, due to its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the qualitative and quantitative analysis of fatty acids. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. The methodologies described herein are based on established principles for fatty acid analysis and may serve as a comprehensive guide for researchers.

Principle of Analysis

The analysis of this compound by GC-MS involves its separation from other components in a sample mixture by gas chromatography, followed by its detection and identification by mass spectrometry. Due to the relatively low volatility of free fatty acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME) or a silyl ester. This enhances chromatographic resolution and sensitivity. The mass spectrometer then fragments the derivatized analyte, producing a characteristic mass spectrum that allows for unambiguous identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol will depend on the sample matrix. Below are general guidelines for biological samples.

a) Extraction of this compound from Liquid Samples (e.g., cell culture media, plasma)

  • To 1 mL of the liquid sample, add a suitable internal standard (e.g., a deuterated analog of this compound or a fatty acid with a different chain length not present in the sample).

  • Acidify the sample to a pH of approximately 3 using a suitable acid (e.g., 1 M HCl) to protonate the carboxylic acid group.

  • Perform a liquid-liquid extraction by adding 2 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer containing the fatty acids to a clean glass tube.

  • Repeat the extraction process (steps 3-6) on the aqueous layer to maximize recovery.

  • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

b) Extraction from Solid Samples (e.g., tissues, cells)

  • Homogenize a known weight of the solid sample in a suitable solvent system, such as a chloroform:methanol mixture (2:1, v/v).

  • Add an internal standard.

  • After homogenization, add water to induce phase separation.

  • Centrifuge the mixture to separate the layers. The lipids, including this compound, will be in the lower chloroform layer.

  • Carefully collect the chloroform layer and evaporate to dryness under nitrogen.

Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis

To increase the volatility of this compound for GC-MS analysis, the carboxylic acid group is converted to a methyl ester.[1]

  • To the dried extract from the sample preparation step, add 200 µL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution.[1]

  • Tightly cap the tube and heat the mixture at 60°C for 30 minutes in a heating block or water bath.[1]

  • Cool the tube to room temperature.[1]

  • Add 1 mL of hexane and 0.5 mL of a saturated sodium chloride solution.[1]

  • Vortex for 1 minute and then centrifuge at 3,000 rpm for 5 minutes to facilitate phase separation.[1]

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[1]

Alternatively, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed, which is effective for derivatizing compounds with active hydrogens.[2][3]

GC-MS Analysis

The following are typical GC-MS parameters and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1][4]
Injection Volume1 µL
Injector Temperature250 °C[1][4]
Injection ModeSplitless[1][2][5]
Carrier GasHelium at a constant flow rate of 1 mL/min[1][4]
Oven Temperature ProgramInitial temperature of 75°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 15 min[1][4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature220 °C[1][4]
Mass Range50-550 amu[1]
Scan ModeFull Scan

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using a certified standard of this compound. The standard should undergo the same extraction and derivatization procedure as the samples. The peak area of the this compound derivative is normalized to the peak area of the internal standard.

Table 1: Key Mass Spectral Data for this compound Methyl Ester

AnalyteMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound methyl esterC11H20O2184.2855, 67, 81, 97, 113, 125, 153, 184 (M+)

Note: The mass spectrum and fragmentation pattern can be confirmed by comparison with a reference library such as the NIST Mass Spectral Library.[4][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Solvent Extraction sample->extraction drying Evaporation to Dryness extraction->drying derivatization Methyl Esterification (e.g., BF3-Methanol) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Spectral Library Matching detection->identification quantification Quantification using Internal Standard detection->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Concluding Remarks

The protocols and application notes provided here offer a comprehensive framework for the reliable analysis of this compound by GC-MS. Adherence to these guidelines, coupled with appropriate instrument optimization and validation, will enable researchers to obtain accurate and reproducible results. The versatility of GC-MS makes it an invaluable tool for elucidating the roles of this compound in various biological and chemical systems.

References

Application Notes and Protocols for Studying Neurogenesis and Neuronal Differentiation with (E)-2-Decenoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid (MCFA) that, along with its derivatives, has garnered interest for its potential roles in neuronal health and regeneration. While direct research on this compound is limited, studies on its ethyl ester, trans-2-decenoic acid ethyl ester (DAEE), and the related compound 10-hydroxy-trans-2-decenoic acid (10-HDA), a significant component of royal jelly, have revealed neurotrophin-like activities. These compounds have been shown to promote neuronal differentiation and survival through the activation of key signaling pathways, suggesting their utility as research tools and potential therapeutic agents for neurological disorders.

These application notes provide an overview of the use of this compound and its related compounds in studying neurogenesis and neuronal differentiation. The protocols are based on published research and are intended to serve as a guide for in vitro studies.

Data Presentation

Table 1: In Vivo Administration of trans-2-decenoic acid ethyl ester (DAEE) for Neuroprotection

CompoundDosageAdministration RouteAnimal ModelKey FindingsReference
DAEE100 μg/kg body weightIntraperitoneal injectionMouse model of cerebral infarction (unilateral permanent middle cerebral artery occlusion)Significantly restored motor paralysis and enhanced phosphorylation of ERK1/2 in the brain.[1][2]

Table 2: In Vitro Effects of trans-2-decenoic acid ethyl ester (DAEE) on Neuronal Cells

CompoundCell TypeKey EffectsSignaling Pathways ActivatedReference
DAEECultured mouse cortical neuronsElicits neurotrophin-like signalsActivation of ERK1/2[1][2][3]
DAEECultured embryonic rat cortical/hippocampal neuronsPotent activation of MAPK/ERK1/2, activation of PI3K and CREB, increased expression of BDNF and neurotrophin-3 RNAs, and increased synapse-specific proteins.MAPK/ERK1/2, PI3K/Akt, CREB[3]

Experimental Protocols

Protocol 1: In Vitro Neuronal Differentiation of Neural Stem Cells (NSCs)

This protocol is a generalized procedure for inducing neuronal differentiation of NSCs using a medium-chain fatty acid like this compound, based on methodologies for related compounds.

Materials:

  • Neural Stem Cells (NSCs)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)

  • NSC differentiation medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • This compound (or related compound) stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Poly-L-ornithine and laminin-coated culture vessels

  • Primary antibodies against neuronal markers (e.g., β-III tubulin (Tuj1), MAP2, NeuN) and glial markers (e.g., GFAP)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope for imaging

Procedure:

  • Cell Plating: Plate NSCs on poly-L-ornithine and laminin-coated culture dishes in NSC proliferation medium at a density of 2.5 – 5 × 10⁴ cells/cm².

  • Induction of Differentiation: After 24-48 hours, replace the proliferation medium with NSC differentiation medium.

  • Treatment: Add this compound (or related compound) to the differentiation medium at various concentrations to determine the optimal dose. A pilot dose-response experiment is recommended (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Culture and Medium Change: Culture the cells for 7-14 days, changing the medium with freshly added compound every 2-3 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against neuronal and glial markers overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

  • Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the percentage of cells positive for each marker to determine the extent of neuronal and glial differentiation.

    • Analyze neuronal morphology, such as neurite length and branching.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol describes how to assess the activation of key signaling proteins like ERK1/2 following treatment with this compound or its derivatives.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK1/2, p-ERK1/2, CREB, p-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound and its derivatives may promote neuronal differentiation, based on findings for DAEE.[1][3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2DA This compound (or derivative) Receptor Unknown Receptor E2DA->Receptor MEK MEK Receptor->MEK PI3K PI3K Receptor->PI3K ERK1_2 ERK1/2 MEK->ERK1_2 p CREB CREB ERK1_2->CREB p Akt Akt PI3K->Akt p Akt->CREB p BDNF_NT3 BDNF, NT-3 Gene Expression CREB->BDNF_NT3 Neuronal_Genes Neuronal Gene Expression CREB->Neuronal_Genes Neuronal_Diff Neuronal Differentiation & Survival BDNF_NT3->Neuronal_Diff Promotes Neuronal_Genes->Neuronal_Diff Leads to

Caption: Proposed signaling cascade for this compound-induced neurogenesis.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effects of this compound on neuronal differentiation.

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results & Interpretation Start Start: Neural Stem Cells (NSCs) Plate Plate NSCs on coated dishes Start->Plate Differentiate Induce differentiation Plate->Differentiate Treat Treat with this compound Differentiate->Treat Incubate Incubate for 7-14 days Treat->Incubate ICC Immunocytochemistry (Tuj1, MAP2, GFAP) Incubate->ICC WB Western Blot (p-ERK, p-CREB) Incubate->WB Morphology Morphological Analysis (Neurite Outgrowth) Incubate->Morphology Quantify Quantify Neuronal Differentiation ICC->Quantify Pathway Assess Signaling Pathway Activation WB->Pathway Morphology->Quantify Conclusion Conclusion on Neurogenic Potential Quantify->Conclusion Pathway->Conclusion

Caption: Workflow for studying this compound's effect on neurogenesis.

Disclaimer: The provided protocols and pathways are based on research conducted with derivatives and related compounds of this compound. Researchers should optimize these protocols for their specific experimental conditions and directly investigate the effects of this compound.

References

Troubleshooting & Optimization

Improving the solubility of (E)-2-Decenoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-2-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this medium-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is classified as poorly soluble in water. Its estimated aqueous solubility is approximately 86.48 mg/L at 25°C.[1] Another source indicates a solubility of less than 3.01 mg/mL in H₂O.[2] It is considered insoluble in water but soluble in organic solvents like alcohol, DMSO, and fixed oils.[3][4][5]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The primary reason for poor solubility is the molecule's structure. This compound has a 10-carbon aliphatic chain, which is hydrophobic (water-repelling), and a polar carboxylic acid head group. In neutral or acidic aqueous solutions, the carboxylic acid group is protonated (-COOH), making the entire molecule largely nonpolar and thus insoluble.

Q3: What are the most common methods to improve the solubility of this compound in aqueous solutions?

A3: The most effective strategies involve modifying the molecule's environment to increase its polarity or shield its hydrophobic portion. Key methods include:

  • pH Adjustment: Increasing the pH above the pKa of the carboxylic acid group deprotonates it, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, which is then diluted into the aqueous medium.[2][4][5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic tail of the fatty acid within the hydrophobic cavity of a cyclodextrin molecule, rendering the complex water-soluble.[6][7][8]

  • Sonication: Using ultrasonic energy to break down aggregates and promote the formation of a fine dispersion or micellar solution.[9]

Q4: I dissolved the acid in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?

A4: This is a common issue known as "precipitation upon dilution." While this compound is highly soluble in DMSO, its solubility in the final aqueous medium is still very low.[4] When the concentrated DMSO stock is diluted, the concentration of the fatty acid may exceed its solubility limit in the final aqueous environment, causing it to precipitate. To resolve this, you can try lowering the final concentration, increasing the percentage of DMSO (if your experiment can tolerate it), or using a different solubilization method like cyclodextrin complexation.

Q5: How does pH specifically affect the solubility of this compound?

A5: Like other carboxylic acids, the solubility of this compound is highly pH-dependent.[10][11] The pKa of its carboxylic acid group is typically around 4.8.

  • At pH < pKa (e.g., pH < 4.8): The carboxylic acid group is predominantly in its protonated, uncharged form (-COOH). The molecule is hydrophobic and has very low solubility.

  • At pH > pKa (e.g., pH > 6.8): The carboxylic acid group is deprotonated to its anionic carboxylate form (-COO⁻). This charged group significantly increases the molecule's polarity and, therefore, its aqueous solubility.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution(s)
Oily droplets or a milky suspension forms in the buffer. The compound is not fully dissolved and is phase-separating due to its hydrophobic nature.1. Adjust pH: Increase the pH of your buffer to at least 2 units above the pKa (~pH 7 or higher) to form the soluble salt. 2. Use Co-solvent: Prepare a high-concentration stock in DMSO or ethanol and add it dropwise to your buffer while vortexing. Ensure the final co-solvent concentration is compatible with your experiment.[12] 3. Sonication: Use a bath or probe sonicator to aid dissolution, which can help form stable micelles.[9]
The compound dissolves in a co-solvent but precipitates upon dilution into the aqueous medium. The final concentration of the fatty acid exceeds its solubility limit in the aqueous medium. The co-solvent's solubilizing power is lost upon high dilution.1. Lower Final Concentration: Reduce the target concentration of the acid in your final solution. 2. Use Cyclodextrins: Pre-form a complex with β-cyclodextrin or its derivatives (like HP-β-CD) to keep the acid soluble even after dilution. This is often the best method for biological experiments.[8][13] 3. Optimize Dilution: Add the stock solution very slowly into the vigorously stirred aqueous medium to avoid localized high concentrations.
The required high pH for dissolution is incompatible with my biological experiment (e.g., cell culture, enzyme assay). Many biological systems require a physiological pH range (e.g., 7.2-7.4), which may not be optimal for maintaining the solubility of the carboxylate salt, especially at high concentrations.1. Employ Cyclodextrins: This is the ideal alternative as it does not require pH modification. The cyclodextrin encapsulates the fatty acid, making it soluble at neutral pH.[14][15] 2. Prepare an Albumin Complex: Fatty acids are naturally transported by albumin in vivo. Preparing a fatty acid-albumin complex can improve solubility and mimic physiological conditions.
The organic co-solvent (DMSO, Ethanol) is causing toxicity or off-target effects in my cells. Many cell types are sensitive to organic solvents, even at low concentrations (typically >0.5%).1. Minimize Co-solvent Volume: Use the highest possible stock concentration to minimize the final volume of co-solvent added. 2. Switch to a Less Toxic Method: Use cyclodextrin complexation or pH adjustment (if compatible) to eliminate the need for organic solvents.[8] 3. Run a Vehicle Control: Always include a control group treated with the same final concentration of the co-solvent to differentiate between solvent effects and compound effects.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
Water ~86.48 mg/L (estimated) [1]
Water < 3.01 mg/mL [2]
Ethanol (EtOH) ≥ 161.4 mg/mL [2][5]
Dimethyl Sulfoxide (DMSO) ≥ 8.8 mg/mL [2]

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (may require ultrasound) |[4] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using an Organic Co-solvent

This method is suitable for experiments where a low final concentration of an organic solvent is tolerable.

  • Weigh the desired amount of this compound into a sterile glass vial.

  • Add the required volume of high-purity DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 100 mg/mL in DMSO).[4]

  • Vortex vigorously. If needed, use a bath sonicator for a few minutes to ensure complete dissolution. The solution should be clear.

  • Store the stock solution at -20°C.

  • For use, dilute the stock solution dropwise into the final aqueous medium while vortexing to ensure rapid mixing and minimize precipitation. The final solvent concentration should ideally be kept below 0.5%.

Protocol 2: Enhancing Solubility via pH Adjustment (Salification)

This method converts the insoluble acid into its more soluble salt form.

  • Prepare your desired aqueous buffer (e.g., PBS, Tris).

  • Add the desired amount of this compound to the buffer. A cloudy suspension will form.

  • Slowly add a dilute solution of Sodium Hydroxide (NaOH), such as 0.1 M NaOH, drop by drop while continuously stirring and monitoring the pH.

  • Continue adding NaOH until the solution becomes clear, indicating the formation of the soluble sodium (E)-2-decenoate salt. The final pH should be >7.0.

  • Adjust the pH back to the desired final pH using dilute HCl if necessary, but be aware that lowering the pH too much may cause the acid to precipitate again.

  • Sterile-filter the final solution through a 0.22 µm filter.

Protocol 3: Improving Aqueous Solubility using β-Cyclodextrin (Inclusion Complexation)

This is a highly recommended method for biological applications as it avoids pH extremes and organic solvents.[8]

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is typically a good starting point.

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your desired aqueous buffer or water. Gentle heating (40-50°C) and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare Fatty Acid Stock: Separately, dissolve the this compound in a minimal amount of ethanol.

  • Combine and Form Complex: While vigorously stirring the cyclodextrin solution, add the fatty acid/ethanol solution dropwise.

  • Incubate: Cover the container and stir the mixture at room temperature for several hours (e.g., 4-24 hours) or at a slightly elevated temperature (e.g., 37°C) to facilitate the inclusion of the fatty acid into the cyclodextrin cavity.

  • Clarify and Sterilize: The resulting solution should be clear. If any un-complexed acid is visible, it can be removed by centrifugation. Finally, sterile-filter the solution through a 0.22 µm filter.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Problem: This compound precipitates in aqueous solution q1 Is your experiment sensitive to pH changes? start->q1 q2 Is your experiment sensitive to organic solvents (e.g., DMSO, EtOH)? q1->q2 Yes sol_ph Solution 1: Adjust pH > 7.0 to form a soluble salt (salification). See Protocol 2. q1->sol_ph No sol_solvent Solution 2: Use a co-solvent stock (DMSO/EtOH) and dilute carefully. See Protocol 1. q2->sol_solvent No sol_cd Solution 3: Use Cyclodextrin Complexation. This is the most robust method for biological systems. See Protocol 3. q2->sol_cd Yes

Caption: A decision-making workflow for selecting the appropriate solubilization strategy.

G cluster_0 Mechanism of pH-Dependent Solubility insoluble R-COOH (Protonated Form) Hydrophobic Insoluble soluble R-COO⁻ + H⁺ (Deprotonated Salt Form) Charged/Polar Soluble insoluble:e->soluble:w + OH⁻ - H⁺ lab1 Low pH (Acidic) lab2 High pH (Alkaline)

Caption: Equilibrium between the insoluble acid and its soluble salt form based on pH.

G cluster_0 Mechanism of Cyclodextrin Inclusion Complex Formation fatty_acid Hydrophobic Tail (Insoluble) This compound complex Water-Soluble Inclusion Complex fatty_acid->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Encapsulation of the fatty acid by cyclodextrin to enhance water solubility.

References

Stability of (E)-2-Decenoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (E)-2-Decenoic acid under various experimental and storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally stable when stored under recommended conditions.[1] As an unsaturated fatty acid, its stability is primarily influenced by factors that promote oxidation, such as exposure to oxygen, light, heat, and certain metals.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[2] To minimize degradation, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light.

Q3: What are the visible signs of this compound degradation?

Degradation of unsaturated fatty acids can lead to the formation of various oxidation products.[3][4] While this compound is a solid at room temperature, signs of degradation in fatty acids can include:

  • A noticeable change in color (e.g., yellowing).

  • The development of a rancid odor.[5]

  • Changes in physical state or the appearance of precipitates.

  • Altered solubility characteristics.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

Several methods can be employed to monitor the stability of this compound by detecting the primary and secondary products of lipid oxidation. These include:

  • Peroxide Value (PV) Titration: Measures the concentration of peroxides and hydroperoxides, which are initial products of oxidation.[4][6]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining parent compound and detect the formation of degradation products.[7][8] HPLC is advantageous as it operates at ambient temperatures, minimizing the risk of degradation of heat-sensitive compounds.[7]

  • Gas Chromatography (GC): Often used for fatty acid analysis after conversion to more volatile esters, like fatty acid methyl esters (FAMEs).[9][10]

  • Rancimat Method: An accelerated aging test that determines the oxidative stability index (OSI) by measuring volatile oxidation products.[11]

Q5: How does pH affect the stability of this compound?

This compound is incompatible with strong acids and alkalis.[1] Extreme pH conditions can catalyze the hydrolysis of any ester impurities and may also promote other degradation pathways. For experiments in aqueous solutions, it is crucial to use buffered systems and to evaluate the stability of the compound at the specific pH of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or lower in small aliquots to minimize freeze-thaw cycles. Protect from light.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Use a forced degradation study (e.g., exposure to heat, light, acid, base, and oxidation) to identify potential degradation peaks.[12] Ensure the HPLC method can separate the analyte from its degradation products.[12]
Low purity of the compound upon receipt Improper shipping or handling.Always purchase from a reputable supplier. Upon receipt, verify the certificate of analysis and, if possible, perform an initial purity check (e.g., by HPLC).
Precipitate formation in solution Poor solubility or degradation.Ensure the chosen solvent is appropriate and the concentration is below the solubility limit. If degradation is suspected, analyze the precipitate and the supernatant separately.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability trends for a typical unsaturated fatty acid under various conditions. This information is based on general principles of lipid chemistry.[13][14]

Condition Parameter Expected Impact on Stability Recommendation
Temperature -20°CHigh StabilityRecommended for long-term storage.
4°CModerate StabilitySuitable for short-term storage (days to weeks).
Room Temperature (20-25°C)Low StabilityAvoid for storage; minimize exposure during experiments.
Elevated Temperature (>40°C)Very Low Stability (accelerated degradation)Use for forced degradation studies only.
Light Exposure Amber Vial / DarkHigh StabilityAlways protect from light.
Clear Vial / Ambient LightLow StabilityCan induce photo-oxidation. Avoid.
Atmosphere Inert Gas (Nitrogen/Argon)High StabilityPurge headspace of containers with inert gas.
Air (Oxygen)Low StabilityOxygen is a key reactant in lipid peroxidation.
pH Neutral (pH 6-8)Generally StableOptimal for most applications.
Acidic (<4) / Alkaline (>9)Potentially UnstableRisk of catalysis of degradation.[1]
Additives Antioxidants (e.g., BHT, Tocopherol)Increased StabilityConsider adding antioxidants to solutions for long-term experiments.[15]
Metal Ions (e.g., Fe²⁺, Cu²⁺)Decreased StabilityMetal ions can catalyze oxidation. Use chelating agents (e.g., EDTA) if necessary.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a standard method to quantify the initial stages of lipid oxidation.[3][4][16]

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate solution (0.01 N)

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution. Swirl the flask for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the solution with the standardized sodium thiosulfate solution with constant agitation until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the starch indicator solution. The solution will turn blue.

  • Continue the titration slowly, with vigorous shaking, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 2: Stability Assessment by HPLC with UV Detection

This protocol provides a framework for developing an HPLC method to quantify the parent compound and detect degradation products.[7][12]

1. Method Development:

  • Column: A reversed-phase C18 column is a common starting point for fatty acid analysis.[7]

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to ensure the carboxyl group is protonated) is typically used.

  • Detection: Unsaturated fatty acids can be detected at low UV wavelengths (e.g., 200-210 nm).[7]

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve a good peak shape for this compound and separation from any potential impurities or degradation products.[12]

2. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Aliquot the stock solution into several vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH, photostability).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve a vial from each condition.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • Monitor the increase in the peak area of any degradation products.

Visualizations

Caption: General pathway of lipid peroxidation.

Experimental Workflow for Stability Assessment prep 1. Prepare Stock Solution of this compound aliquot 2. Aliquot into Vials for Each Storage Condition prep->aliquot store 3. Place Samples in Stability Chambers (e.g., -20°C, 25°C, 40°C, Light) aliquot->store pull 4. Pull Samples at Predetermined Time Points store->pull analyze 5. Analyze Samples (e.g., HPLC, PV Titration) pull->analyze data 6. Collect and Process Data analyze->data report 7. Generate Stability Report data->report

Caption: Workflow for stability testing.

Troubleshooting Logic for Stability Issues start Inconsistent Experimental Results? check_storage Are storage conditions optimal (-20°C, dark, inert atmosphere)? start->check_storage check_handling Is the sample protected from light/air during handling? check_storage->check_handling Yes sol_storage Action: Review and correct storage procedures. Store at -20°C in amber vials under inert gas. check_storage->sol_storage No check_method Is the analytical method validated for stability indication? check_handling->check_method Yes sol_handling Action: Minimize exposure during sample prep. Use fresh solutions. check_handling->sol_handling No sol_method Action: Perform forced degradation study. Ensure method separates degradants from parent peak. check_method->sol_method No end_node Problem Resolved check_method->end_node Yes sol_storage->end_node sol_handling->end_node sol_method->end_node

Caption: Troubleshooting stability issues.

References

Troubleshooting low yields in (E)-2-Decenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and low yields during the synthesis of (E)-2-Decenoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Doebner-Knoevenagel Condensation

Question: I am attempting to synthesize this compound via a Doebner-Knoevenagel condensation of octanal with malonic acid in pyridine, but I am experiencing very low to no product yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Doebner-Knoevenagel condensation for this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here is a breakdown of potential causes and solutions:

Potential Causes:

  • Poor Quality Reagents: The purity of octanal, malonic acid, and the pyridine solvent is crucial. Impurities in octanal can lead to side reactions, while old malonic acid may have decomposed. Water content in the pyridine can also inhibit the reaction.

  • Incorrect Reaction Temperature: The Doebner modification of the Knoevenagel condensation, which involves decarboxylation, is temperature-sensitive.[1][2] Insufficient heat may lead to incomplete reaction or decarboxylation, while excessive heat can cause side product formation.

  • Inappropriate Base/Catalyst Concentration: While pyridine acts as the solvent, a catalytic amount of a more basic amine like piperidine is often used to facilitate the initial condensation.[1][2] The concentration of this catalyst is critical.

  • Premature Decarboxylation or Side Reactions: Malonic acid can decarboxylate prematurely under certain conditions. Additionally, self-condensation of octanal can occur if the conditions are too basic.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use freshly distilled octanal.

    • Ensure malonic acid is dry and has been stored properly.

    • Use anhydrous pyridine as the solvent.

  • Optimize Reaction Conditions:

    • Temperature Control: Gradually heat the reaction mixture. A typical temperature for the Doebner modification is refluxing pyridine.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Catalyst Concentration: If using a co-catalyst like piperidine, ensure it is added in a catalytic amount. An excess can promote side reactions.

  • Procedural Modifications:

    • Order of Addition: Add the octanal slowly to the solution of malonic acid in pyridine to minimize self-condensation.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

Issue 2: Poor (E)-Isomer Selectivity in Wittig Reaction

Question: My synthesis of this compound using a Wittig reaction is resulting in a mixture of (E) and (Z) isomers, with a low proportion of the desired (E) isomer. How can I improve the stereoselectivity?

Answer:

Achieving high (E)-selectivity in a Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes.[3]

Potential Causes:

  • Nature of the Ylide: Unstabilized or semi-stabilized ylides tend to favor the formation of the (Z)-alkene.[3][4] For the synthesis of an α,β-unsaturated ester (a precursor to the acid), a stabilized ylide is required.

  • Reaction Conditions: The choice of solvent and the presence of lithium salts can influence the stereochemical outcome of the reaction. Lithium salts can stabilize the betaine intermediate, potentially leading to lower (E)-selectivity.[3]

Troubleshooting Steps:

  • Use a Stabilized Ylide: Employ a stabilized Wittig reagent, such as (triphenylphosphoranylidene)acetic acid ethyl ester (Ph3P=CHCOOEt). The electron-withdrawing ester group stabilizes the ylide, leading to a thermodynamic control that favors the more stable (E)-isomer.[5]

  • Optimize the Base and Solvent: Use a base that does not introduce lithium ions, for example, sodium hydride (NaH) or sodium methoxide (NaOMe).[3] Protic solvents should be avoided. Anhydrous THF or diethyl ether are common choices.[4]

  • Consider the Schlosser Modification: For certain ylides, the Schlosser modification can be used to increase the proportion of the (E)-alkene. This involves treating the betaine intermediate with phenyllithium at low temperatures.[4] However, for this specific synthesis, using a stabilized ylide is a more direct approach.

Quantitative Data Summary

ParameterDoebner-Knoevenagel CondensationWittig Reaction (Modified)Reference
Starting Aldehyde Octanal7-oxo-octanal[6]
Wittig Reagent N/AEthyl α-dimethylphosphonoacetate[6]
Base/Solvent Pyridine/Piperidine (catalytic)K2CO3 / H2O[6]
Reaction Temperature RefluxReflux[6]
Reaction Time 2-4 hours1 hour[6]
Yield (Ester) N/A72.4%[6]
Yield (Acid after Hydrolysis) 70-80% (general)65.6%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-Knoevenagel Condensation

This protocol is a general procedure based on the principles of the Doebner-Knoevenagel reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Aldehyde Addition: Slowly add freshly distilled octanal (1 equivalent) to the reaction mixture at room temperature with stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine.

    • The product should precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or hexane) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Modified Wittig Reaction

This protocol is adapted from a reported synthesis of a related compound.[6]

  • Reaction Setup: To a round-bottom flask, add 7-oxo-octanal (1 equivalent), ethyl α-dimethylphosphonoacetate (1.2 equivalents), and potassium carbonate (2 equivalents) in water.

  • Reaction: Heat the mixture under reflux with stirring for 1 hour.

  • Workup (Ester):

    • After cooling, add water to the reaction mixture.

    • Extract the mixture with hexane.

    • Dry the combined organic extracts and evaporate the solvent.

    • Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis to Acid:

    • Reflux the purified ester (1 equivalent) with sodium hydroxide (1.7 equivalents) in a mixture of methanol and water for 5 hours.

    • Evaporate the methanol under reduced pressure and dilute the residue with water.

    • Wash with ether to remove any unreacted ester.

    • Neutralize the aqueous phase with dilute HCl.

    • Extract the product with ether, dry the organic layer, and evaporate the solvent.

  • Purification: Recrystallize the crude acid from methanol to afford pure this compound.[6]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of this compound CheckMethod Which synthetic method was used? Start->CheckMethod Doebner Doebner-Knoevenagel Condensation CheckMethod->Doebner Doebner Wittig Wittig Reaction CheckMethod->Wittig Wittig CheckReagentsD Check Reagent Purity (Octanal, Malonic Acid, Pyridine) Doebner->CheckReagentsD CheckConditionsD Optimize Reaction Conditions (Temperature, Catalyst Conc.) Doebner->CheckConditionsD CheckProcedureD Review Procedure (Order of Addition, Inert Atmosphere) Doebner->CheckProcedureD CheckYlideW Verify Ylide Type (Stabilized vs. Unstabilized) Wittig->CheckYlideW CheckConditionsW Optimize Reaction Conditions (Base, Solvent, Additives) Wittig->CheckConditionsW CheckStereoW Consider Schlosser Modification for improved E-selectivity Wittig->CheckStereoW Resolution Yield Improved CheckReagentsD->Resolution CheckConditionsD->Resolution CheckProcedureD->Resolution CheckYlideW->Resolution CheckConditionsW->Resolution CheckStereoW->Resolution

Caption: Troubleshooting workflow for low yields.

Synthesis_Workflow cluster_doebner Doebner-Knoevenagel Path cluster_wittig Wittig Path D_Start Octanal + Malonic Acid D_Reaction Condensation & Decarboxylation (Pyridine, Reflux) D_Start->D_Reaction D_Workup Acidic Workup D_Reaction->D_Workup D_Purification Recrystallization D_Workup->D_Purification D_Product This compound D_Purification->D_Product W_Start Aldehyde + Stabilized Ylide W_Reaction Wittig Olefination W_Start->W_Reaction W_Ester α,β-Unsaturated Ester W_Reaction->W_Ester W_Hydrolysis Base Hydrolysis W_Ester->W_Hydrolysis W_Workup Acidification W_Hydrolysis->W_Workup W_Purification Purification W_Workup->W_Purification W_Product This compound W_Purification->W_Product

Caption: General synthetic workflows.

References

Technical Support Center: (E)-2-Decenoic Acid In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-Decenoic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary in vitro applications?

This compound, also known as trans-2-Decenoic acid, is a medium-chain fatty acid. In research settings, it is investigated for a variety of potential biological activities. While much of the literature focuses on its isomer, cis-2-decenoic acid, and the related compound 10-hydroxy-trans-2-decenoic acid (10-HDA) found in royal jelly, this compound and its derivatives are explored for their neuroprotective and anti-inflammatory properties. For instance, a derivative, trans-2-decenoic acid ethyl ester (DAEE), has been shown to activate neurotrophin-like signaling pathways in cultured cortical neurons.[1][2]

2. How should I dissolve this compound for my cell culture experiments?

Proper dissolution is critical for obtaining reproducible results. This compound is sparingly soluble in water but soluble in organic solvents.

Recommended Solvents and Stock Solution Preparation:

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)≥8.8 mg/mLA common solvent for creating high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).
Ethanol (EtOH)≥161.4 mg/mLAnother suitable solvent for stock solutions. Similar to DMSO, keep the final ethanol concentration in the media low to avoid cytotoxicity.

Protocol for Reconstitution:

  • Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol.

  • To prepare your working concentrations, perform serial dilutions of the stock solution in your cell culture medium.

  • It is crucial to vortex thoroughly after each dilution step to ensure homogeneity.

  • If you observe precipitation upon dilution in aqueous media, gentle warming and/or sonication can aid in dissolution.

For in vivo studies, which can inform in vitro approaches, formulations have been prepared by sequentially adding solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[3]

3. What is a good starting concentration range for my in vitro experiments?

The optimal concentration of this compound will be cell-type and assay-dependent. Based on studies of related compounds, a broad range should be tested initially.

CompoundApplicationEffective Concentration RangeCell Type
cis-2-Decenoic acidBiofilm Dispersion1.0 to 10 nMP. aeruginosa
10-Hydroxy-trans-2-decenoic acid (10-HDA)Anti-inflammatory3 mM (to decrease IL-8)WiDr human colon cancer cells
10-Hydroxy-trans-2-decenoic acid (10-HDA)Cytotoxicity (CC50)59.6 µg/mLHepG2 human hepatoma cells
10-Hydroxy-trans-2-decenoic acid (10-HDA)Cytotoxicity (CC50)106.4 µg/mLTHLE-3 normal human liver cells

For initial experiments with this compound, it is advisable to perform a dose-response study starting from a low nanomolar range and extending to the micromolar range (e.g., 10 nM to 100 µM) to identify the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: I am observing cytotoxicity at concentrations where I expect to see a biological effect.

  • Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO or ethanol can be toxic to cells.

    • Solution: Always include a vehicle control in your experimental design. This control should contain the highest concentration of the solvent used in your treatments. If you observe toxicity in the vehicle control, you will need to reduce the final solvent concentration in your working solutions. This can be achieved by preparing a lower concentration stock solution, which will require a larger volume to be added to your culture medium, or by using a more biocompatible solvent system if possible.

  • Possible Cause 2: Inherent Cytotoxicity of this compound. Like many bioactive lipids, this compound may exhibit cytotoxicity at higher concentrations.

    • Solution: It is essential to determine the cytotoxic profile of this compound in your specific cell line. A cytotoxicity assay, such as an MTT or Neutral Red Uptake assay, should be performed across a wide range of concentrations. This will allow you to determine the 50% cytotoxic concentration (CC50) and select non-toxic concentrations for your functional assays. For example, studies on the related compound 10-HDA found a CC50 of 59.6 µg/mL in HepG2 cells and 106.4 µg/mL in normal THLE-3 cells, indicating a degree of selective cytotoxicity.[4]

Problem 2: I am not observing any biological effect, even at high concentrations.

  • Possible Cause 1: Poor Solubility or Precipitation. this compound may have precipitated out of your culture medium, reducing its effective concentration.

    • Solution: After preparing your working solutions, visually inspect them for any signs of precipitation. If the compound is coming out of solution, you can try gentle warming or sonication to improve solubility.[3] It is also good practice to prepare fresh dilutions for each experiment.

  • Possible Cause 2: Inappropriate Incubation Time. The biological effect you are measuring may require a shorter or longer incubation time.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period. You can test several time points (e.g., 6, 12, 24, 48 hours) to identify when the desired effect is most pronounced.

  • Possible Cause 3: Inactive Compound.

    • Solution: Ensure that your this compound has been stored correctly, typically at -20°C, and is within its expiration date. If you suspect the compound may be inactive, it is advisable to purchase a new batch from a reputable supplier.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on the related compound 10-hydroxy-2-decenoic acid.[4]

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value can be determined by plotting cell viability against the log of the concentration.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound are still under investigation, research on its ethyl ester derivative (DAEE) and the related fatty acid 10-HDA provides insights into potential mechanisms of action.

Neuroprotective Signaling of a Derivative (DAEE)

trans-2-decenoic acid ethyl ester (DAEE) has been shown to activate neurotrophin-like intracellular signals, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This pathway is crucial for neuronal survival and function.

G DAEE DAEE (this compound ethyl ester) MEK MEK DAEE->MEK ERK ERK1/2 MEK->ERK Phosphorylation CREB CREB ERK->CREB Phosphorylation Synapse_Proteins Synapse-Specific Proteins ERK->Synapse_Proteins BDNF BDNF expression CREB->BDNF Neuroprotection Neuroprotection & Functional Recovery BDNF->Neuroprotection Synapse_Proteins->Neuroprotection

Caption: Putative neuroprotective signaling pathway of DAEE.

Apoptotic Pathway Induced by 10-HDA in Cancer Cells

Studies on 10-hydroxy-2-decenoic acid (10-HDA) in human hepatoma (HepG2) cells have elucidated a pro-apoptotic signaling cascade.[4] This provides a potential framework for investigating the anti-cancer effects of this compound.

G HDA 10-HDA Bcl2 Bcl-2 (Anti-apoptotic) HDA->Bcl2 Downregulation Bax Bax (Pro-apoptotic) HDA->Bax Upregulation Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Pro-apoptotic signaling of 10-HDA in HepG2 cells.

Experimental Workflow for Investigating Bioactivity

The following workflow provides a logical sequence for characterizing the in vitro effects of this compound.

G Start Start: This compound Solubility Solubility Testing & Stock Preparation Start->Solubility Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubility->Cytotoxicity DoseResponse Dose-Response Functional Assay Cytotoxicity->DoseResponse Determine non-toxic concentration range TimeCourse Time-Course Experiment DoseResponse->TimeCourse Identify optimal concentration Mechanism Mechanism of Action (e.g., Western Blot, qPCR) TimeCourse->Mechanism Identify optimal time point End Conclusion Mechanism->End

Caption: Experimental workflow for in vitro characterization.

References

Overcoming challenges in the oral administration of (E)-2-Decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the oral administration of (E)-2-Decenoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental oral delivery of this compound.

Problem Potential Cause Suggested Solution
Low Oral Bioavailability Poor Aqueous Solubility: (E)-2-Deceno-ic acid has an estimated low water solubility of 86.48 mg/L at 25°C.[1] This can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.Formulation Strategies: - Lipid-Based Formulations: Incorporate this compound into self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or nanoemulsions to improve its solubilization in the GI tract.[2][3][4][5][6][7][8][9] - Amorphous Solid Dispersions (ASDs): Prepare ASDs to enhance the dissolution rate and extent.[10][11]
First-Pass Metabolism: As a fatty acid, it may undergo significant metabolism in the liver and intestinal wall before reaching systemic circulation.[9][12][13][14][15]Formulation Strategies: - Lymphatic Targeting: Utilize long-chain triglycerides in lipid-based formulations to promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.[5][16][17] - Co-administration with Metabolism Inhibitors: While not a primary strategy, investigating the metabolic pathways could reveal opportunities for co-administration with specific enzyme inhibitors.
P-glycoprotein (P-gp) Efflux: this compound, being a lipophilic molecule, may be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.[18][19][20][21]Formulation Strategies: - Use of P-gp Inhibitors: Co-administer with known P-gp inhibitors (e.g., certain excipients like Tween 80). - Nanoparticle Formulations: Encapsulating the compound in nanoparticles can sometimes bypass P-gp efflux.[22]
High Variability in Pharmacokinetic Data Food Effects: The presence or absence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic compounds.Standardize Feeding Protocols: Conduct in vivo studies in both fasted and fed states to characterize the food effect.[7] For consistency, maintain a strict feeding schedule for animal subjects.
Gastrointestinal (GI) Instability: The unsaturated nature of this compound makes it susceptible to oxidation in the pro-oxidant environment of the GI tract, particularly the stomach.[1][2]Formulation Strategies: - Encapsulation: Protect the compound from the harsh GI environment through encapsulation in lipid-based or polymeric nanoparticles. - Antioxidant Co-formulation: Include antioxidants in the formulation to mitigate oxidative degradation.
Difficulty in Quantifying Plasma Concentrations Low Systemic Concentrations: Due to low bioavailability, the concentration in plasma may be below the limit of detection of the analytical method.Optimize Analytical Method: - Use a highly sensitive method like LC-MS/MS. - Optimize sample preparation to concentrate the analyte.[13][21][23][24][25]
Matrix Effects: Lipids and other components in plasma can interfere with the ionization of the analyte in the mass spectrometer.Method Development: - Use an appropriate internal standard, preferably a stable isotope-labeled version of this compound. - Thoroughly validate the method for matrix effects, recovery, and precision.[13][21][23][24][25]

Frequently Asked Questions (FAQs)

1. What are the main challenges in the oral administration of this compound?

The primary challenges stem from its physicochemical properties. Its low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, and its lipophilic nature may result in significant first-pass metabolism and potential efflux by transporters like P-glycoprotein.[1][9][12][13][14][15][18][19][20][21] Furthermore, as an unsaturated fatty acid, it is susceptible to oxidative degradation in the GI environment.[1][2]

2. How can I improve the solubility of this compound for oral delivery?

Lipid-based formulations are a highly effective approach. These include self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions.[2][3][4][5][6][7][8][9] These formulations create fine dispersions of the compound in the GI fluid, increasing the surface area for dissolution and absorption. Another strategy is to create amorphous solid dispersions (ASDs).[10][11]

3. What is the expected oral bioavailability of this compound?

4. How stable is this compound in the gastrointestinal tract?

Unsaturated fatty acids are known to be susceptible to oxidation during gastrointestinal transit, with the stomach environment being particularly pro-oxidant.[1][2] The extent of degradation for this compound would need to be determined experimentally, for example, using an in vitro digestion model.[2][16][22][27][28]

5. Is this compound a substrate for P-glycoprotein (P-gp)?

Direct evidence for this compound is lacking. However, P-gp is known to transport a wide range of lipophilic compounds.[18][20][21] Given the lipophilic nature of this compound, it is plausible that it could be a P-gp substrate. This can be investigated using in vitro models such as Caco-2 cell monolayers.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[29]
Molecular Weight170.25 g/mol [29]
Melting Point12 °C[1]
Boiling Point161-162 °C @ 15 mmHg[1]
Water Solubility (estimated)86.48 mg/L @ 25 °C[1]
logP (o/w) (estimated)3.715[1]

Table 2: Representative Oral Bioavailability of Related Fatty Acid Compounds

CompoundAnimal ModelBioavailability (%)Formulation/ConditionSource
Triheptanoin (C7 Triglyceride)Rat~9.3Not specified[22]
Octanoylcarnitine (C8 derivative)Rat~18Not specified[22]
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamidesRat29.2Pure compound[26]
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamidesRat47.1Echinacea extract[26]
Medium-Chain TriglyceridesHumanIncreased 2-3 foldEmulsified vs. non-emulsified[16]

Experimental Protocols

Protocol 1: In Vitro Gastrointestinal Digestion Model

This protocol is adapted from the harmonized INFOGEST method to assess the stability and release of this compound from a formulation.[22][27][28]

Materials:

  • Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) electrolyte solutions.

  • α-amylase, pepsin, pancreatin, and bile salts.

  • pH meter, incubator shaker (37°C).

  • Organic solvent for extraction (e.g., hexane:isopropanol).

  • LC-MS/MS for quantification.

Procedure:

  • Oral Phase: Mix the this compound formulation with SSF containing α-amylase at pH 7 for 2 minutes.

  • Gastric Phase: Add SGF containing pepsin to the oral bolus, adjust pH to 3.0, and incubate for 2 hours at 37°C with gentle mixing.

  • Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric chyme, adjust pH to 7.0, and incubate for 2 hours at 37°C with gentle mixing.

  • Sample Collection: At various time points during the gastric and intestinal phases, collect aliquots.

  • Sample Preparation: Immediately stop enzymatic activity (e.g., by adding a lipase inhibitor or flash freezing). Extract the lipid fraction using an appropriate organic solvent.

  • Analysis: Quantify the concentration of intact this compound using a validated LC-MS/MS method.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the intestinal permeability and potential for active efflux of this compound.[5][30][31][32][33][34]

Materials:

  • Caco-2 cells, Transwell® inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with supplements).

  • Hank's Balanced Salt Solution (HBSS) buffer.

  • This compound solution in a suitable vehicle (e.g., HBSS with a low percentage of DMSO).

  • P-gp inhibitor (e.g., verapamil).

  • LC-MS/MS for quantification.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Efflux Assay (Basolateral to Apical - B-A): a. Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber. b. Follow the same incubation and sampling procedure as the A-B assay, collecting samples from the apical chamber.

  • P-gp Inhibition: Repeat the A-B and B-A experiments in the presence of a P-gp inhibitor in the apical chamber.

  • Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: In Vivo Oral Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound after oral administration to rats or mice.[7][19][20][24][35]

Materials:

  • Sprague-Dawley rats or C57BL/6 mice.

  • This compound formulation.

  • Oral gavage needles.[3][17][32][33][36]

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Anesthesia (if required for blood collection).

  • LC-MS/MS for quantification.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Fasting: Fast animals overnight (e.g., 12 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulation via oral gavage at a predetermined dose.[3][17][32][33][36]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Signaling Pathways and Experimental Workflows

Figure 1. Experimental workflow for overcoming oral delivery challenges.

signaling_pathways cluster_cell Intestinal Epithelial Cell cluster_inflammatory Inflammatory Signaling cluster_metabolic Metabolic Regulation EDA This compound NFkB NF-κB Pathway EDA->NFkB Potential Inhibition MAPK MAPK Pathway (ERK, JNK, p38) EDA->MAPK Potential Modulation PPAR PPARα/γ Activation EDA->PPAR Potential Activation Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Lipid_Metabolism Lipid Metabolism Genes PPAR->Lipid_Metabolism

Figure 2. Potential signaling pathways modulated by this compound.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream EDA_lumen This compound Pgp P-glycoprotein EDA_lumen->Pgp Passive Diffusion Pgp->EDA_lumen Efflux EDA_blood This compound Pgp->EDA_blood Absorption

Figure 3. P-glycoprotein mediated efflux of this compound.

References

How to prevent the degradation of (E)-2-Decenoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (E)-2-Decenoic acid during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions.

Issue 1: Suspected Degradation of this compound Stock Solution

  • Question: My this compound stock solution has changed in appearance (e.g., color change, precipitation) or is yielding inconsistent experimental results. How can I determine if it has degraded and what should I do?

  • Answer:

    • Potential Cause: Degradation of this compound can be caused by several factors, including oxidation, exposure to light, improper storage temperature, and pH instability. Unsaturated fatty acids are susceptible to oxidation at the double bond, which can be initiated by air (autoxidation) or light (photo-oxidation).[1] High temperatures can also accelerate degradation.

    • Troubleshooting Steps:

      • Visual Inspection: Note any changes in color (e.g., yellowing) or the formation of precipitates.

      • Analytical Confirmation: If available, use analytical techniques to assess the purity of your stock solution. High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound and detect degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradation byproducts.

      • Review Storage Conditions: Verify that the stock solution has been stored according to the manufacturer's recommendations. For long-term stability, this compound in its pure form should be stored at -20°C.[2] Solutions should be stored in tightly sealed vials, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Solution: If degradation is confirmed, it is recommended to discard the stock solution and prepare a fresh one from a new batch of this compound. To prevent future degradation, adhere strictly to the recommended storage and handling protocols outlined in the FAQs below.

Issue 2: Inconsistent Results in Cell Culture Experiments

  • Question: I am observing high variability or unexpected effects in my cell culture experiments when using this compound. Could this be due to degradation?

  • Answer:

    • Potential Cause: Yes, degradation of this compound can lead to the formation of byproducts with different biological activities, causing inconsistent results. The solvent used to dissolve the fatty acid and the conditions within the cell culture media (e.g., presence of metal ions, exposure to light) can contribute to its degradation. The preparation of fatty acid solutions for cell culture is a critical step that can significantly impact experimental outcomes.

    • Troubleshooting Steps:

      • Solvent Selection: Use a high-purity, appropriate solvent for your initial stock solution. Ethanol or DMSO are commonly used, but their final concentration in the cell culture medium should be minimized to avoid solvent-induced toxicity.

      • Preparation of Working Solutions: Prepare working solutions fresh for each experiment. When diluting the stock solution into your culture medium, ensure rapid and thorough mixing to prevent the formation of micelles that could affect bioavailability and stability. It is common practice to complex fatty acids with fatty acid-free bovine serum albumin (BSA) to enhance solubility and stability in aqueous media.

      • Control for Light Exposure: Cell culture hoods and incubators often have fluorescent lighting that can induce photo-oxidation. Minimize the exposure of your media containing this compound to light by using amber-colored tubes and wrapping plates in foil.[3][4]

    • Solution: Standardize your protocol for preparing and handling this compound in cell culture. This includes using freshly prepared solutions, minimizing light exposure, and considering the use of antioxidants in your culture medium if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    • A1: For long-term storage of the pure compound, it is recommended to keep it at -20°C in a tightly sealed container, protected from light.[2] For solutions, store at -20°C or -80°C in an airtight vial, preferably with the headspace flushed with an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles.

  • Q2: How should I handle this compound to prevent oxidation?

    • A2: this compound is susceptible to oxidation due to its double bond. To minimize this, handle the compound under an inert atmosphere whenever possible.[5] Use deoxygenated solvents for preparing solutions. This can be achieved by bubbling argon or nitrogen gas through the solvent prior to use.

Experimental Procedures

  • Q3: How can I protect this compound from light-induced degradation during experiments?

    • A3: Use amber-colored glassware or wrap your experimental containers (e.g., flasks, tubes, plates) with aluminum foil to block out light.[3] Work in a dimly lit area when possible, especially during sensitive procedures.

  • Q4: What is the impact of pH on the stability of this compound?

    • A4: While specific data for this compound is limited, carboxylic acids can be sensitive to pH. Extreme pH conditions (highly acidic or alkaline) can potentially catalyze hydrolysis or other degradation reactions.[6][7] It is advisable to maintain the pH of your experimental solutions within a neutral to slightly acidic range, unless the experimental protocol requires otherwise.

  • Q5: Can I use antioxidants to prevent the degradation of this compound?

    • A5: Yes, adding antioxidants to your solutions can significantly inhibit oxidation. Common antioxidants used for fatty acids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[8][9] The choice of antioxidant will depend on the experimental system and its potential for interference. It is recommended to use a low concentration (e.g., 0.01-0.1%) of the antioxidant.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerAtmosphereLight Condition
Pure Compound -20°CLong-term (years)[2]Tightly sealed vialStandardDark
Stock Solution -20°C to -80°CShort to medium-term (months)[2]Airtight vial with septumInert gas (Argon/Nitrogen)Dark
Working Solution 2-8°CShort-term (hours to days)Light-blocking containerInert gas (recommended)Dark

Table 2: Common Factors Leading to Degradation and Preventative Measures

Degradation FactorMechanismPreventative Measures
Oxygen (Air) Autoxidation (free-radical chain reaction)Store under inert atmosphere (Argon/Nitrogen). Use deoxygenated solvents. Add antioxidants (e.g., BHT, Vitamin E).[5][8]
Light Photo-oxidation (initiated by light energy)Use amber glassware or wrap containers in foil. Work in a dimly lit environment.[3][4]
Heat Thermal Degradation (accelerates oxidation and other reactions)Store at recommended low temperatures. Avoid unnecessary exposure to high temperatures during experiments.
pH Hydrolysis and other reactions at extreme pHMaintain solutions at a neutral or slightly acidic pH unless experimentally required.[6][7]
Metal Ions Catalyze oxidation reactionsUse high-purity reagents and solvents. Consider using a chelating agent (e.g., EDTA) if metal contamination is suspected and compatible with the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Materials:

    • This compound

    • High-purity solvent (e.g., ethanol or DMSO), deoxygenated

    • Antioxidant (e.g., BHT)

    • Amber glass vial with a PTFE-lined screw cap or septum

    • Inert gas (Argon or Nitrogen) source

  • Procedure:

    • Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes.

    • In a clean, dry amber vial, weigh the desired amount of this compound.

    • If using an antioxidant, add it to the vial (e.g., to a final concentration of 0.01%).

    • Under a gentle stream of inert gas, add the deoxygenated solvent to the desired final concentration.

    • Seal the vial tightly.

    • Gently swirl or vortex until the compound is fully dissolved.

    • Flush the headspace of the vial with inert gas before final sealing.

    • Store the stock solution at -20°C or -80°C.

Visualizations

DegradationPathways cluster_main Factors Leading to Degradation of this compound cluster_factors E2DA This compound (Stable) Degradation Degradation Products (e.g., Aldehydes, Ketones, Shorter-chain acids) E2DA->Degradation Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light (UV, Visible) Light->Degradation Heat Heat Heat->Degradation pH Extreme pH pH->Degradation

Caption: Major factors contributing to the degradation of this compound.

PreventionWorkflow cluster_workflow Experimental Workflow for Preventing Degradation Start Start: This compound (Pure Compound) Storage Proper Storage: -20°C, Dark, Tightly Sealed Start->Storage Handling Inert Atmosphere Handling: - Use Argon/Nitrogen - Deoxygenated Solvents Storage->Handling Preparation Solution Preparation: - Use Amber Vials - Add Antioxidant (optional) Handling->Preparation Experiment During Experiment: - Minimize Light Exposure - Control Temperature and pH Preparation->Experiment End Stable Compound for Reliable Results Experiment->End

Caption: A workflow outlining key steps to prevent degradation of this compound.

References

Technical Support Center: Analysis of (E)-2-Decenoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (E)-2-Decenoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) so challenging?

A1: Direct GC-MS analysis of free fatty acids like this compound is problematic due to their low volatility and polar carboxyl group.[1][2] These characteristics lead to several analytical issues, including poor chromatographic peak shape (tailing), low sensitivity, and potential interactions with the GC column, which can result in inaccurate quantification.[1][2] To overcome these challenges, derivatization is a critical step to convert the fatty acid into a more volatile and less polar derivative, making it suitable for GC-MS analysis.[1][3]

Q2: What are the recommended derivatization methods for this compound for GC-MS analysis?

A2: The most common and effective derivatization method is esterification to form a Fatty Acid Methyl Ester (FAME).[1][2] This neutralizes the polar carboxyl group, significantly improving volatility and chromatographic behavior.[1]

  • Acid-Catalyzed Esterification: This is a widely used method that can esterify free fatty acids and transesterify fatty acids from complex lipids simultaneously. A common reagent is 12-14% Boron Trifluoride (BF₃) in methanol.[1]

  • Silylation: This method converts the carboxylic acid into a trimethylsilyl (TMS) ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective but are highly sensitive to moisture, requiring completely dry samples.[1]

Q3: My signal for this compound is very low when using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). How can I improve it?

A3: Low signal intensity is a common pitfall for fatty acids in LC-ESI-MS due to their inherently poor ionization efficiency, especially in negative ion mode.[4][5][6] Several strategies can enhance the signal:

  • Derivatization for LC-MS: Similar to GC-MS, derivatization can dramatically improve ionization efficiency. "Charge-reversal" derivatization attaches a permanently charged group to the molecule, allowing for highly sensitive detection in the positive ion mode.[4][7] This can increase sensitivity by orders of magnitude compared to analyzing the underivatized acid in negative mode.[7]

  • Mobile Phase Optimization: Ensure the mobile phase pH is appropriate to deprotonate the carboxylic acid (for negative mode) or to support the charge of the derivatized analyte (for positive mode). However, even with optimization, underivatized analysis remains challenging.[8]

  • Source Parameter Optimization: Fine-tuning ESI source parameters like sprayer voltage, gas flow rates, and temperatures can improve signal, but derivatization typically yields the most significant improvement.[8][9]

Q4: I am having trouble identifying the position of the double bond in this compound using standard Collision-Induced Dissociation (CID). Is this expected?

A4: Yes, this is a well-known limitation of CID-based fragmentation for unsaturated fatty acids.[10] The high-energy fragmentation often leads to charge-remote fragmentation or cleavage at the carboxyl group, which does not provide diagnostic ions to pinpoint the location of the double bond.[10][11] To overcome this, specialized techniques are often required:

  • Derivatization of the Double Bond: Reagents can be used to specifically derivatize the double bond, leading to predictable fragmentation patterns upon MS/MS analysis that reveal its location.[4][5]

  • Advanced Fragmentation Techniques: Methods like Electron Activated Dissociation (EAD) can generate information-rich MS/MS spectra with fragments that are diagnostic of double bond position, which are not typically seen with CID.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very low signal in GC-MS 1. Inefficient Derivatization: Reagents may be old, or the sample may contain water, inhibiting the reaction.[2] 2. Injector Problems: A blocked syringe or a leak in the injector can prevent the sample from reaching the column.[12] 3. Column Issues: The GC column may be broken, contaminated, or improperly installed.[12] 4. MS Detector Issue: The detector may require tuning or cleaning.[2]1. Use fresh derivatization reagents and ensure the sample is completely dry before the reaction.[1] Verify optimal reaction time and temperature.[1] 2. Clean or replace the syringe. Perform a leak check on the injector.[12] 3. Condition the column as per the manufacturer's instructions. If the problem persists, trim the inlet side of the column or replace it.[2] 4. Perform an MS tune and check detector voltage. Clean the ion source if necessary.[12]
Poor peak shape (tailing or fronting) in GC-MS 1. Active Sites: Active sites in the GC inlet liner or column can interact with the analyte.[2] 2. Column Overload: Injecting too much sample can cause peak fronting.[2] 3. Incomplete Derivatization: Residual free acid will tail significantly.[2]1. Use a deactivated inlet liner. If tailing persists, clean the liner or replace it.[2] 2. Reduce the injection volume or dilute the sample.[2] 3. Re-run the derivatization reaction, ensuring anhydrous conditions and sufficient reagent.[1]
Mass spectrum does not match the library for FAME of this compound 1. Co-elution: Another compound is eluting at the same time, contaminating the spectrum.[2] 2. Background Noise: High background from column bleed or a contaminated source.[2] 3. Incorrect Fragmentation: The fragmentation pattern can be influenced by MS settings.1. Check the peak purity and adjust chromatographic conditions (e.g., temperature ramp) to improve separation.[13] 2. Condition the column to reduce bleed. Clean the MS ion source.[2] 3. Ensure you are using standard Electron Ionization (EI) at 70 eV. Compare your spectrum to a known standard if possible.
Poor reproducibility in LC-MS 1. Ion Suppression: Components in the sample matrix are co-eluting and suppressing the ionization of your analyte. 2. Unstable ESI Spray: Fluctuations in solvent delivery, gas flow, or voltage can cause an unstable signal.[8] 3. Sample Adsorption: Peptides and lipids can adsorb to plastic vials and surfaces, leading to variable concentrations.1. Improve sample cleanup (e.g., using solid-phase extraction). Modify chromatography to separate the analyte from interfering matrix components. Using an isotopically labeled internal standard is highly recommended to correct for matrix effects.[6] 2. Check for leaks in the LC system. Ensure consistent mobile phase composition and flow rate. Optimize ESI source parameters for stability.[8] 3. Use low-adsorption vials and limit the time the sample spends in the autosampler before injection.
Expected Mass Fragments for this compound Methyl Ester (FAME)

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of Methyl (E)-2-decenoate.

m/z (mass-to-charge ratio) Ion Identity/Interpretation Notes
184[M]⁺Molecular ion.
153[M - OCH₃]⁺Loss of the methoxy group.
143[M - C₃H₇]⁺Cleavage of the alkyl chain.
125[M - COOCH₃]⁺Loss of the carbomethoxy group.
113[C₇H₁₃O]⁺Fragmentation of the alkyl chain.
87[CH₃OOC-CH=CH]⁺McLafferty rearrangement fragment, characteristic of methyl esters.
74[CH₂(OH)=C(OCH₃)]⁺Another characteristic McLafferty rearrangement fragment for saturated FAMEs, may be present at low intensity.
55[C₄H₇]⁺Common alkyl fragment.

Data interpreted from NIST WebBook for Methyl (E)-2-decenoate and general fragmentation patterns of FAMEs.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization for GC-MS (FAME Preparation)

This protocol is adapted from standard methods for preparing fatty acid methyl esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol.[1]

Methodology:

  • Sample Preparation: Weigh approximately 1-10 mg of your lipid-containing sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried sample.[1]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 80°C for 60 minutes.[1] Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane (or heptane) and 1 mL of saturated sodium chloride solution to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation of the layers.[1]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

Visualizations

Experimental and Troubleshooting Workflows

GCMS_Workflow Figure 1. General GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Lipid Sample Dry Evaporate to Dryness Sample->Dry Deriv Derivatization (FAME) Dry->Deriv Extract Hexane Extraction Deriv->Extract GCMS GC-MS Injection Extract->GCMS Sep Chromatographic Separation GCMS->Sep Detect Mass Spectrometry Detection Sep->Detect Decon Peak Deconvolution Detect->Decon Library Library Search & ID Decon->Library Quant Quantification Library->Quant

Caption: General GC-MS Workflow for this compound Analysis.

Troubleshooting_Flowchart Figure 2. Troubleshooting Logic for Poor GC-MS Results Start Poor / No Peak? CheckDeriv Derivatization OK? Start->CheckDeriv CheckInject Injection System OK? CheckDeriv->CheckInject Yes Sol_Deriv Redo Derivatization: - Use fresh reagents - Ensure sample is dry CheckDeriv->Sol_Deriv No CheckColumn Column Integrity OK? CheckInject->CheckColumn Yes Sol_Inject Clean/Replace: - Syringe - Inlet Liner - Check for leaks CheckInject->Sol_Inject No CheckTune MS Tune OK? CheckColumn->CheckTune Yes Sol_Column Condition or Replace Column CheckColumn->Sol_Column No Sol_Tune Tune MS & Clean Ion Source CheckTune->Sol_Tune No Success Problem Solved CheckTune->Success Yes

Caption: Troubleshooting Logic for Poor GC-MS Results.

Signaling Pathways Involving this compound

This compound and its derivatives, often found in royal jelly, are known to modulate several key biological pathways.[1][7] They can act as signaling molecules that influence estrogen receptor activity and neurotrophic pathways, and also function as epigenetic modulators by inhibiting histone deacetylases (HDACs).[4][10]

Signaling_Pathways Figure 3. Biological Signaling Roles of this compound & Derivatives cluster_er Estrogen Receptor Modulation cluster_neuro Neurotrophin-like Signaling cluster_hdac Epigenetic Regulation DA This compound & Derivatives ER Estrogen Receptors (ERα / ERβ) DA->ER ERK ERK1/2 Activation DA->ERK HDAC HDAC Inhibition DA->HDAC Coactivator Co-activator Recruitment ER->Coactivator modulates Transcription Gene Transcription (e.g., pS2) Coactivator->Transcription CREB CREB Activation ERK->CREB BDNF BDNF Expression CREB->BDNF Acetylation Histone Acetylation HDAC->Acetylation Gene_Exp Gene Expression Acetylation->Gene_Exp

Caption: Biological Signaling Roles of this compound & Derivatives.

References

Technical Support Center: (E)-2-Decenoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized (E)-2-Decenoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient extraction from the reaction mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., pyridine).[1] - Perform multiple extractions with a suitable organic solvent (e.g., ether or ethyl acetate).[2][3]
Product Contaminated with Starting Materials - Incorrect stoichiometry of reactants. - Insufficient reaction time.- Use a slight excess of the more volatile or easily removable reactant. - Extend the reaction time and monitor for the disappearance of starting materials by TLC.[1]
Presence of Z-isomer - The reaction conditions may favor the formation of both E and Z isomers.[4]- The E-isomer is generally more thermodynamically stable. Isomerization can sometimes be achieved by heating or exposure to a catalytic amount of iodine. - Separation of isomers can be attempted by careful column chromatography or fractional crystallization.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - The melting point of pure this compound is low.- Purify the crude product by column chromatography to remove impurities.[2][5] - Attempt recrystallization from a different solvent system or at a lower temperature.[3][6]
Broad Melting Point Range After Recrystallization - Incomplete removal of impurities. - Presence of residual solvent.- Perform a second recrystallization. - Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column.- Optimize the eluent polarity using TLC to achieve a target Rf value between 0.2 and 0.4.[5] - Use a proper ratio of adsorbent to sample (typically 20-50 times the sample weight).[7] - Ensure the column is packed uniformly without air bubbles or channels.[7][8]

Frequently Asked Questions (FAQs)

???+ question "What is a common synthetic route for this compound?"

???+ question "My final product has a yellowish tint. How can I decolorize it?"

???+ question "How do I choose the best purification method: recrystallization or column chromatography?"

???+ question "What analytical techniques are recommended to confirm the purity of this compound?"

Experimental Protocols

Synthesis of this compound via Doebner-Knoevenagel Reaction

This protocol is a generalized procedure based on the Doebner modification of the Knoevenagel condensation.[1][9]

Materials:

  • Octanal

  • Malonic acid

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask, condenser, heating mantle, separatory funnel, magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve malonic acid in pyridine.

  • Add octanal to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and water, and then acidify with concentrated HCl until the pH is acidic.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

This protocol provides a general method for purifying crude this compound.[5][7]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[8]

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column, collection tubes.

Procedure:

  • Select the Eluent: Use TLC to determine a suitable solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for this compound.[5] A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the desired compound.[8]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Purity Assessment by HPLC

This is a representative HPLC method for purity determination.[10]

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase (e.g., 150 x 4.6 mm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the sample into the HPLC system.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Octanal + Malonic Acid Reaction Doebner-Knoevenagel Condensation (Pyridine, Reflux) Reactants->Reaction Workup Acidic Workup & Extraction Reaction->Workup Crude Crude this compound Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure this compound Purify->Pure Analysis Purity & Structure Confirmation (HPLC, NMR) Pure->Analysis

Caption: Workflow for Synthesis and Purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impure Purity < 95%? Start->Impure StartingMaterial Starting Material Present? Impure->StartingMaterial Yes Final Pure Product Impure->Final No Isomer Z-Isomer Present? StartingMaterial->Isomer No ReRunRxn Optimize Reaction (Time, Temp) StartingMaterial->ReRunRxn Yes OtherImp Other Impurities? Isomer->OtherImp No ColumnChrom Column Chromatography Isomer->ColumnChrom Yes Recrystallize Recrystallize OtherImp->Recrystallize Yes (minor) OtherImp->ColumnChrom Yes (major) OtherImp->Final No Recrystallize->Start ColumnChrom->Start ReRunRxn->Start

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Navigating Cell Viability Challenges with (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-2-Decenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell viability issues encountered during in-vitro experiments, particularly at high concentrations of this medium-chain fatty acid.

While direct quantitative cytotoxicity data for this compound is limited in current scientific literature, extensive research on the structurally similar compound 10-hydroxy-2-decenoic acid (10-HDA) , a major component of royal jelly, provides valuable insights. The data presented here primarily refers to 10-HDA and should be used as a strong reference point for your experimental design with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cell death at high concentrations of this compound. Is this expected?

Yes, high concentrations of many medium-chain fatty acids, including those structurally similar to this compound, can induce cytotoxicity and reduce cell viability. This phenomenon, often termed "lipotoxicity," can occur due to a variety of factors, including membrane disruption and the induction of apoptosis (programmed cell death).

Q2: What is the likely mechanism of cell death induced by high concentrations of this compound?

Based on studies of the related compound 10-HDA, the primary mechanism of cell death at high concentrations is the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves:

  • An increase in the pro-apoptotic protein Bax.

  • A decrease in the anti-apoptotic protein Bcl-2.

  • The release of cytochrome c from the mitochondria.

  • The activation of caspase-3, a key executioner enzyme in apoptosis.

Studies on 10-HDA have also indicated its potential to cause cell cycle arrest at the G0/G1 phase and to influence other signaling pathways such as MAPK, STAT3, and NF-κB.

Q3: I'm seeing a precipitate in my cell culture medium after adding this compound. What's causing this and how can I fix it?

This compound has low solubility in aqueous solutions like cell culture media. Precipitation is a common issue, especially at higher concentrations. The formation of a precipitate will lead to inconsistent and non-reproducible results.

To address this, consider the following:

  • Use a solvent: Prepare a concentrated stock solution of this compound in a solvent like DMSO or ethanol.[1][2] Ensure the final concentration of the solvent in your culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

  • Complex with Bovine Serum Albumin (BSA): For fatty acids, complexing them with fatty acid-free BSA is a standard method to increase solubility and facilitate cellular uptake.

  • Gradual Dilution: When diluting your stock solution into the medium, add it dropwise while gently swirling the medium to prevent localized high concentrations that can lead to precipitation.

Q4: What concentration of this compound should I use in my experiments?

The optimal concentration will be cell-line specific. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or a non-toxic working concentration for your specific cells. Based on data for 10-HDA, cytotoxic effects in cancer cell lines have been observed in the micromolar range. For instance, the half-maximal cytotoxic concentration (CC50) of 10-HDA for HepG2 human hepatoma cells was found to be 59.6 µg/mL.[3][4]

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Culture Medium

dot

Caption: Troubleshooting workflow for solubility issues.

Issue 2: High Cell Death in Experimental and Control Groups

dot

Caption: Decision process for identifying the source of cytotoxicity.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of 10-hydroxy-2-decenoic acid (10-HDA) on various cell lines, which can serve as a valuable reference for experiments with this compound.

Table 1: Half-Maximal Cytotoxic/Lethal Concentrations (CC50/LC50) of 10-HDA

Cell LineCell TypeAssayValueReference
HepG2Human HepatomaMTTCC50: 59.6 µg/mL[3][4]
THLE-3Normal Human LiverMTTCC50: 106.4 µg/mL[3][4]
A549Human Lung CancerCCK-8IC50: 22.68 µM[5]
NCI-H460Human Lung CancerCCK-8IC50: 44.03 µM[5]
NCI-H23Human Lung CancerCCK-8IC50: 44.79 µM[5]
IMR90Normal Human Lung FibroblastCCK-8No significant cytotoxicity[5]
MCF-7Human Breast CancerMTSLC50: 190 µg/mL[6]

Table 2: Apoptotic Effects of 10-HDA on HepG2 Cells

Treatment Concentration% Necrotic Cells% Apoptotic CellsReference
Control0.94%0.94%[3][4]
½ CC509.7%27.6%[3][4]
CC5013.4%36.2%[4]

Signaling Pathways

dot

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase DA This compound (High Concentration) Bcl2 Bcl-2 (Anti-apoptotic) DA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound and controls B->D C Prepare serial dilutions of This compound C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan crystals G->H I Read absorbance at 570 nm H->I J Calculate % cell viability I->J

References

Optimizing extraction efficiency of (E)-2-Decenoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (E)-2-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the efficient extraction of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider for efficient extraction of this compound?

A1: The most critical factor is the pH of the sample solution. This compound is a carboxylic acid, and its protonation state significantly impacts its solubility in organic solvents. To ensure maximum recovery, the pH of the aqueous sample should be adjusted to at least two pH units below the pKa of the carboxylic acid group, which is typically around 4.75. An optimal pH of ≤ 2.75 is strongly recommended to keep the molecule in its neutral, protonated form, thus increasing its affinity for the organic extraction solvent.[1]

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Supercritical Fluid Extraction (SFE)—depends on the sample matrix, desired purity, and available equipment.

  • LLE is a versatile and widely used method, particularly for initial purification from complex biological fluids.

  • SPE can offer cleaner extracts and higher recovery rates, especially when dealing with complex matrices where matrix effects are a concern.[1]

  • SFE is a green chemistry alternative that uses supercritical CO2, minimizing the use of organic solvents and offering high selectivity.[2][3]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography (GC) analysis, derivatization is essential. The carboxylic acid group makes this compound non-volatile. Converting it to a more volatile ester, such as a methyl ester (FAME) or a silyl ester, is a necessary step for successful GC analysis.[2][4] For Liquid Chromatography (LC) analysis, derivatization is not always necessary but can be employed to improve chromatographic separation and detection sensitivity.

Q4: How can I minimize the degradation of this compound during extraction?

A4: this compound, being an unsaturated fatty acid, is susceptible to oxidation. To minimize degradation, it is recommended to work at low temperatures, use degassed solvents, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[5] Storing samples under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[5]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH of the aqueous phase Ensure the pH of the sample is adjusted to ≤ 2.75 with a suitable acid (e.g., HCl, phosphoric acid) before extraction.[1]Increased partitioning of the protonated this compound into the organic solvent.
Suboptimal organic solvent Test different organic solvents with varying polarities (e.g., ethyl acetate, diethyl ether, hexane, methyl tert-butyl ether). A mixture of polar and nonpolar solvents, such as chloroform/methanol, can also be effective.[5]Improved solubilization and extraction efficiency of the analyte.
Insufficient mixing of phases Increase the vortexing or shaking time to ensure thorough mixing of the aqueous and organic phases.Enhanced transfer of the analyte from the aqueous to the organic phase.
Emulsion formation Add a small amount of saturated sodium chloride (brine) to the sample to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[6]Clear separation of the aqueous and organic layers, allowing for complete collection of the organic phase.
Analyte loss during solvent evaporation Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C). Avoid complete dryness to prevent loss of the semi-volatile analyte.Minimized loss of this compound during the concentration step.
Low Recovery in Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step Expected Outcome
Improper cartridge conditioning Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) followed by equilibration with the loading solvent.[7]Proper activation of the sorbent for optimal analyte retention.
Incorrect sample pH during loading For reversed-phase SPE, acidify the sample to pH ≤ 2.75 to ensure the analyte is in its neutral form for better retention. For anion exchange SPE, the pH should be adjusted to be at least 2 units above the pKa for the analyte to be charged.[8]Enhanced retention of this compound on the SPE sorbent.
Inappropriate wash solvent The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker solvent for the wash step.[4][9]Removal of interferences without significant loss of the target analyte.
Inefficient elution The elution solvent may not be strong enough to desorb the analyte. Increase the strength or volume of the elution solvent. For ion-exchange SPE, use a solvent with an appropriate pH or ionic strength to displace the analyte.[7][10]Complete elution of this compound from the SPE cartridge.
Column overloading The amount of sample or analyte is exceeding the capacity of the SPE cartridge. Reduce the sample load or use a cartridge with a higher capacity.[10][11]Improved retention and recovery of the analyte.

Quantitative Data Presentation

Table 1: Comparison of Extraction Efficiency for this compound Analogs

Extraction Method Matrix Analyte Recovery Rate (%) Reference
Liquid-Liquid Extraction (LLE)UrineOrganic Acids77.4[1]
Solid-Phase Extraction (SPE)UrineOrganic Acids84.1[1]
Ultrasound-Assisted Extraction (UAE)Royal Jelly10-Hydroxy-2(E)-decenoic acid16.48 (yield)[12]
Supercritical Fluid Extraction (SFE)Seed OilFatty Acids9.67 (yield)[13]

Note: Data for this compound is limited; therefore, data for similar fatty acids and organic acids are presented to provide a comparative overview.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Royal Jelly
  • Sample Preparation: Weigh approximately 1g of fresh royal jelly into a 50 mL centrifuge tube.

  • Initial Extraction: Add 10 mL of ethanol (95%) and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • pH Adjustment: Acidify the supernatant to a pH of 2.0-2.5 with 1M HCl.

  • Solvent Partitioning: Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound
  • Cartridge Selection: Choose a reversed-phase C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2.5). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated and acidified sample extract onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the desired solvent for analysis.

Mandatory Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_collection Collection & Concentration Sample Complex Matrix (e.g., Royal Jelly) Acidification Acidify to pH <= 2.75 Sample->Acidification AddSolvent Add Immiscible Organic Solvent Acidification->AddSolvent Mix Vortex/Shake AddSolvent->Mix Separate Centrifuge to Separate Phases Mix->Separate CollectOrganic Collect Organic Layer Separate->CollectOrganic Dry Dry with Na2SO4 CollectOrganic->Dry Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_collection Final Steps Sample Acidified Sample (pH <= 2.75) Load Load Sample Sample->Load Condition Condition SPE Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash with Weak Solvent Load->Wash Elute Elute with Strong Solvent Wash->Elute CollectEluate Collect Eluate Elute->CollectEluate Evaporate Evaporate Solvent CollectEluate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic Start Low Recovery of this compound CheckpH Is sample pH <= 2.75? Start->CheckpH AdjustpH Adjust pH with Acid CheckpH->AdjustpH No CheckSolvent Is extraction solvent optimal? CheckpH->CheckSolvent Yes AdjustpH->CheckSolvent OptimizeSolvent Test alternative solvents (e.g., ethyl acetate, MTBE) CheckSolvent->OptimizeSolvent No CheckMixing Is phase mixing adequate? CheckSolvent->CheckMixing Yes OptimizeSolvent->CheckMixing IncreaseMixing Increase mixing time/intensity CheckMixing->IncreaseMixing No CheckEmulsion Emulsion formation? CheckMixing->CheckEmulsion Yes IncreaseMixing->CheckEmulsion BreakEmulsion Add brine or use gentle mixing CheckEmulsion->BreakEmulsion Yes CheckEvaporation Analyte loss during evaporation? CheckEmulsion->CheckEvaporation No BreakEmulsion->CheckEvaporation OptimizeEvaporation Use gentle N2 stream, controlled temperature CheckEvaporation->OptimizeEvaporation Yes Success Recovery Improved CheckEvaporation->Success No OptimizeEvaporation->Success

Caption: Troubleshooting logic for low recovery in LLE.

References

Validation & Comparative

Validating the Neuroprotective Effects of (E)-2-Decenoic Acid and Its Derivatives in Animal Models of Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neuroprotective effects of (E)-2-Decenoic acid derivatives, namely trans-2-decenoic acid ethyl ester (DAEE) and 10-hydroxy-2-decenoic acid (10-HDA), against alternative neuroprotective agents, Carnosic acid and Edaravone. The comparison is based on data from preclinical studies in rodent models of ischemic stroke, primarily permanent middle cerebral artery occlusion (PMCAO) in mice and middle cerebral artery occlusion (MCAo) in rats.

Executive Summary

Derivatives of this compound have demonstrated promising neuroprotective effects in animal models of ischemic stroke. These compounds appear to exert their effects through multiple mechanisms, including the activation of neurotrophic signaling pathways, and anti-inflammatory, antioxidant, and anti-apoptotic actions. This guide presents a side-by-side comparison of the available in vivo data for DAEE and 10-HDA with two other neuroprotective agents, Carnosic acid and Edaravone, to aid researchers in evaluating their therapeutic potential.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective efficacy of this compound derivatives and the selected alternative agents in rodent models of ischemic stroke.

Table 1: Comparison of Infarct Volume Reduction

CompoundAnimal ModelDosageAdministration RouteInfarct Volume Reduction (%)Reference
Decanoic Acid Rat MCAo120 mg/kgOralSignificant reduction[1]
Carnosic Acid Rat Ischemia/Reperfusion1 mg/kgIntragastric52%[2]
Edaravone Animal Models of Focal Ischemia (Systematic Review)VariousVarious25.5% (Structural Outcome)[3]

Table 2: Comparison of Neurological Deficit Improvement

CompoundAnimal ModelDosageAdministration RouteNeurological ImprovementReference
trans-2-decenoic acid ethyl ester (DAEE) Mouse PMCAO100 µg/kgIntraperitonealSignificant restoration from motor paralysis[4]
Decanoic Acid Rat MCAo120 mg/kgOralIncreased motor coordination and grip strength[1]
10-hydroxy-2-decenoic acid (10-HDA) Rat MCAoNot specifiedOralNot specified[5]
Carnosic Acid Rat MCAo/ReperfusionNot specifiedNot specifiedSignificant improvement in neurological function[6]
Edaravone Animal Models of Focal Ischemia (Systematic Review)VariousVarious30.3% (Functional Outcome)[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by distinct signaling pathways.

trans-2-decenoic acid ethyl ester (DAEE): DAEE exerts its neuroprotective effects by activating neurotrophin-like signaling pathways. A key mechanism is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is crucial for neuronal survival and plasticity.[1][4]

DAEE_Pathway DAEE DAEE ERK_Activation ERK1/2 Phosphorylation DAEE->ERK_Activation Neuronal_Survival Neuronal Survival & Function ERK_Activation->Neuronal_Survival

DAEE Neuroprotective Signaling Pathway

10-hydroxy-2-decenoic acid (10-HDA): The neuroprotective mechanism of 10-HDA is multifaceted, involving anti-inflammatory, anti-apoptotic, and antioxidant effects. It has been shown to reduce levels of active caspase-3 and PARP-1, while increasing acetyl-histone H3 and H4 levels.[5] In other models, 10-HDA has been shown to activate the AMPK/PI3K/AKT pathway.

HDA_Pathway HDA 10-HDA Anti_Inflammatory Anti-inflammatory Effects HDA->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Effects HDA->Anti_Apoptotic Antioxidant Antioxidant Effects HDA->Antioxidant Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection Antioxidant->Neuroprotection

10-HDA Multifaceted Neuroprotection

Carnosic Acid: Carnosic acid provides neuroprotection through its potent antioxidant and anti-inflammatory properties. It reduces oxidative stress by scavenging reactive oxygen species (ROS) and inhibits inflammatory pathways, including the COX-2 and MAPK signaling cascades.[2][6]

CarnosicAcid_Pathway Carnosic_Acid Carnosic Acid ROS_Scavenging ROS Scavenging Carnosic_Acid->ROS_Scavenging Inflammation_Inhibition Inhibition of COX-2 & MAPK Carnosic_Acid->Inflammation_Inhibition Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection Inflammation_Inhibition->Neuroprotection

Carnosic Acid Neuroprotective Mechanisms

Edaravone: Edaravone is a potent free radical scavenger. Its primary mechanism of neuroprotection involves quenching hydroxyl radicals and inhibiting lipid peroxidation, thereby reducing oxidative stress-induced neuronal damage following ischemic injury.[7][8]

Edaravone_Pathway Edaravone Edaravone Free_Radical_Scavenging Free Radical Scavenging Edaravone->Free_Radical_Scavenging Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation Free_Radical_Scavenging->Lipid_Peroxidation_Inhibition Neuroprotection Neuroprotection Lipid_Peroxidation_Inhibition->Neuroprotection

Edaravone's Free Radical Scavenging Action

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Permanent Middle Cerebral Artery Occlusion (PMCAO) in Mice

This model induces a focal cerebral ischemic lesion.

PMCAO_Workflow Start Anesthetize Mouse Expose_Carotid Expose Common Carotid Artery Start->Expose_Carotid Insert_Filament Insert Filament into Internal Carotid Artery Expose_Carotid->Insert_Filament Occlude_MCA Advance to Occlude Middle Cerebral Artery Insert_Filament->Occlude_MCA Confirm_Occlusion Confirm Occlusion (e.g., Laser Doppler) Occlude_MCA->Confirm_Occlusion Suture Suture Incision Confirm_Occlusion->Suture PostOp_Care Post-operative Care & Monitoring Suture->PostOp_Care Endpoint Behavioral & Histological Analysis PostOp_Care->Endpoint

PMCAO Experimental Workflow

Protocol Steps:

  • Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

  • Surgical Preparation: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

  • Filament Insertion: A standardized monofilament with a rounded tip is introduced into the ICA via an incision in the ECA stump.

  • MCA Occlusion: The filament is advanced intracranially until it occludes the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion: Successful occlusion is typically confirmed by a significant drop in cerebral blood flow, as measured by Laser Doppler Flowmetry.

  • Closure: The filament is secured in place, and the cervical incision is sutured.

  • Post-operative Care: The animal is allowed to recover from anesthesia and is closely monitored for any adverse effects.

  • Endpoint Analysis: At predetermined time points post-surgery, behavioral tests are conducted to assess neurological deficits, and the animal is euthanized for brain tissue collection and histological analysis of the infarct volume.

Middle Cerebral Artery Occlusion (MCAo) in Rats

This model can be used to induce either transient or permanent focal cerebral ischemia.

Protocol Steps:

  • Anesthesia and Surgical Preparation: Similar to the mouse model, the rat is anesthetized, and the carotid arteries are exposed.

  • Filament Insertion: A larger gauge monofilament is inserted into the ICA through the ECA.

  • MCA Occlusion: The filament is advanced to occlude the MCA.

  • Reperfusion (for transient MCAo): For transient models, the filament is withdrawn after a specific duration (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAo, the filament is left in place.

  • Closure and Post-operative Care: The incision is closed, and the animal is monitored during recovery.

  • Endpoint Analysis: Neurological function is assessed using standardized scoring systems, and brain tissue is analyzed for infarct size and other biochemical markers.

Conclusion

The available in vivo data suggests that this compound derivatives, particularly DAEE and 10-HDA, hold significant potential as neuroprotective agents for the treatment of ischemic stroke. Their mechanisms of action, involving the activation of pro-survival signaling pathways and multifaceted anti-inflammatory and anti-apoptotic effects, are highly relevant to the pathophysiology of cerebral ischemia. While direct comparative studies are lacking, the preliminary data presented in this guide indicates that their efficacy is comparable to that of other neuroprotective agents like Carnosic acid and Edaravone. Further research, including head-to-head in vivo comparisons and studies on the parent compound, this compound, is warranted to fully elucidate their therapeutic potential and optimize their clinical development.

References

A Comparative Analysis of (E)-2-Decenoic Acid and Other Fatty Acids on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of regenerative neuroscience has identified several fatty acids as potent modulators of neurogenesis, the process of generating new neurons. This guide provides a comparative analysis of the neurogenic effects of (E)-2-Decenoic acid, a medium-chain fatty acid, alongside two other well-studied fatty acids: Oleic acid, a monounsaturated fatty acid, and Omega-3 fatty acids, a class of polyunsaturated fatty acids. This objective comparison is supported by experimental data to aid researchers and drug development professionals in their exploration of novel therapeutic strategies for neurodegenerative diseases and cognitive enhancement.

Quantitative Data Summary

The following table summarizes the quantitative data on the neurogenic effects of this compound ethyl ester (DAEE), Oleic acid, and Omega-3 fatty acids (specifically Docosahexaenoic acid - DHA, and Eicosapentaenoic acid - EPA). Data has been compiled from various studies to provide a comparative overview.

Fatty AcidIn Vitro ModelEffective ConcentrationKey Quantitative EffectReference
This compound ethyl ester (DAEE) Cultured mouse cortical neuronsNot explicitly stated for neurogenesis; 100 µg/kg in vivo for neuroprotectionSignificant increase in phosphorylated ERK1/2[1]
Oleic Acid Human and mouse neural stem and progenitor cells~0.5 mM (endogenous concentration in dentate gyrus)Significantly rescued neural progenitor population from reduction caused by inhibition of stearoyl-CoA desaturases.[2][3]
Omega-3 Fatty Acids (DHA & EPA) Cultured rat neural stem cells1 µMSignificant increase in Tuj-1-positive cells (a marker for immature neurons) after 4 and 7 days of treatment.[4]

Comparative Analysis of Signaling Pathways

The mechanisms through which these fatty acids promote neurogenesis are distinct, targeting different signaling cascades within neural stem and progenitor cells.

This compound ethyl ester (DAEE) exerts its effects through a neurotrophin-like signaling pathway. It stimulates the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway (specifically ERK1/2).[5][6] This pathway is a well-established regulator of neuronal survival, differentiation, and plasticity.

DAEE_Pathway cluster_ERK DAEE This compound ethyl ester (DAEE) MEK MEK DAEE->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Neurogenesis Neurogenesis pERK->Neurogenesis Promotes

Signaling pathway of this compound ethyl ester (DAEE).

Oleic Acid functions as an endogenous ligand for the orphan nuclear receptor TLX (NR2E1).[2][7] TLX is a key transcriptional repressor that maintains neural stem cells in a quiescent state. The binding of oleic acid to TLX induces a conformational change, converting it from a repressor to a transcriptional activator. This leads to the upregulation of genes involved in the cell cycle and neurogenesis, thereby promoting neural stem cell proliferation and differentiation.[2][3]

Oleic_Acid_Pathway OA Oleic Acid TLX_inactive TLX (Repressor) OA->TLX_inactive Binds to TLX_active TLX (Activator) TLX_inactive->TLX_active Conformational Change TargetGenes Target Genes (Cell Cycle & Neurogenesis) TLX_active->TargetGenes Activates Transcription Neurogenesis Neurogenesis TargetGenes->Neurogenesis Promotes

Signaling pathway of Oleic Acid.

Omega-3 Fatty Acids appear to influence neurogenesis through multiple, potentially interconnected, mechanisms. These include:

  • Modulation of Membrane Fluidity: Incorporation of omega-3s into neuronal membranes can alter their fluidity, which may impact the function of membrane-bound receptors and signaling proteins.[8]

  • Regulation of Neurotrophins: Studies have shown that omega-3 fatty acid intake can alter the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in promoting neuronal survival and growth.[8]

  • Anti-inflammatory Effects: Omega-3s can modulate cytokine levels, reducing inflammation which can be detrimental to neurogenesis.[8]

Omega3_Pathway Omega3 Omega-3 Fatty Acids Membrane Membrane Fluidity Omega3->Membrane BDNF BDNF Levels Omega3->BDNF Cytokines Cytokine Modulation Omega3->Cytokines Neurogenesis Neurogenesis Membrane->Neurogenesis BDNF->Neurogenesis Cytokines->Neurogenesis

Potential mechanisms of Omega-3 Fatty Acids.

Detailed Experimental Protocols

In Vitro Neurogenesis Assay using BrdU Incorporation

This protocol is a general method to assess the proliferation of neural stem cells (NSCs) in culture when treated with fatty acids.

BrdU_Workflow Start Seed NSCs in 96-well plates Treatment Treat with Fatty Acid (e.g., 1 µM DHA/EPA) Start->Treatment BrdU Add BrdU Labeling Solution (e.g., 10 µM) Treatment->BrdU Incubate Incubate for 2-24 hours BrdU->Incubate Fix Fix and Denature DNA (e.g., with HCl) Incubate->Fix Antibody Incubate with anti-BrdU Antibody Fix->Antibody Secondary Add Fluorescent Secondary Antibody Antibody->Secondary Image Image and Quantify BrdU-positive cells Secondary->Image

Workflow for BrdU Neurogenesis Assay.

Materials:

  • Neural stem cells (NSCs)

  • 96-well cell culture plates

  • Fatty acid of interest (DAEE, Oleic Acid, DHA, EPA)

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (e.g., 10 µM)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Denaturation solution (e.g., 2N HCl)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-BrdU

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed NSCs into 96-well plates at an appropriate density and allow them to adhere.

  • Treatment: Treat the cells with the desired concentration of the fatty acid. Include a vehicle control.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for cell division (typically 2-24 hours, depending on the cell cycle length).[9]

  • Fixation: Remove the culture medium and fix the cells with fixation solution.

  • Denaturation: Denature the DNA to expose the incorporated BrdU. This is often achieved by treating with hydrochloric acid.[10]

  • Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary anti-BrdU antibody, followed by incubation with a fluorescently labeled secondary antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope.

  • Quantification: Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.

Western Blot for Phospho-ERK1/2 Activation

This protocol is used to determine the activation of the MAPK/ERK pathway by assessing the levels of phosphorylated ERK1/2.

Materials:

  • Cultured neurons or NSCs

  • Fatty acid of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the fatty acid for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[11]

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2.

Nuclear Receptor Ligand Binding Assay (TLX)

A common method to assess the interaction of a compound with a nuclear receptor like TLX is a cell-based reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a Gal4-DNA binding domain (DBD) fused to the TLX-ligand binding domain (LBD)

  • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS)

  • Transfection reagent

  • Oleic acid

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed HEK293T cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the Gal4-TLX-LBD expression plasmid and the Gal4-luciferase reporter plasmid.

  • Treatment: Treat the transfected cells with various concentrations of oleic acid.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol. An increase in luciferase activity indicates that oleic acid is acting as a ligand and activating the transcriptional activity of the TLX-LBD.[12]

References

A Comparative Analysis of (E)-2-Decenoic Acid and Synthetic Neurotrophic Factors for Neuronal Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The progressive loss of neurons is a hallmark of numerous neurodegenerative diseases and acute central nervous system (CNS) injuries. While endogenous neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) are potent mediators of neuronal survival and plasticity, their therapeutic application is severely restricted by poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles.[1][2] This has spurred the development of small molecules that can either mimic the function of neurotrophins or protect neurons through alternative mechanisms.

This guide provides an objective comparison between two such alternatives: (E)-2-Decenoic acid , a naturally occurring fatty acid found in royal jelly, and synthetic neurotrophic factors , represented here by the well-characterized TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) .

Mechanisms of Action: A Tale of Two Strategies

The neuroprotective effects of 7,8-DHF and this compound stem from distinct, albeit partially overlapping, molecular mechanisms. 7,8-DHF acts as a direct mimetic of BDNF, whereas this compound engages multiple signaling pathways related to cell survival and inflammation.

Synthetic Neurotrophic Factors: The Direct Mimetic (7,8-DHF)

7,8-DHF is a flavonoid that crosses the blood-brain barrier and selectively binds to and activates the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF.[3] This binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades critical for neuronal survival, including the PI3K/Akt and MAPK/ERK pathways.[4][5] These pathways ultimately lead to the inhibition of pro-apoptotic proteins like Bax and Caspase-3 and the promotion of anti-apoptotic proteins like Bcl-2.[4]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 7_8_DHF 7,8-DHF TrkB TrkB Receptor 7_8_DHF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K MAPK_ERK MAPK/ERK TrkB->MAPK_ERK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival & Growth MAPK_ERK->Neuronal_Survival Apoptosis_Inhibition->Neuronal_Survival G cluster_0 Extracellular cluster_1 Intracellular Targets / Pathways 10_HDA This compound (10-HDA) Neurotrophin_Like Neurotrophin-like Signaling 10_HDA->Neurotrophin_Like Anti_Inflammatory Anti-Inflammatory Pathways 10_HDA->Anti_Inflammatory Autophagy Autophagy Induction 10_HDA->Autophagy ERK_Akt p-ERK / p-Akt Neurotrophin_Like->ERK_Akt NFkB_Inhibition NF-κB Inhibition Anti_Inflammatory->NFkB_Inhibition FOXO1 FOXO1 Activation Autophagy->FOXO1 Survival_Outcome Neuronal Survival & Reduced Inflammation ERK_Akt->Survival_Outcome NFkB_Inhibition->Survival_Outcome FOXO1->Survival_Outcome G A Compound Selection (e.g., 10-HDA, 7,8-DHF) B In Vitro Model (e.g., Primary Neurons, SH-SY5Y cells) A->B C Induce Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity, OGD) B->C D Treatment with Compound C->D E Assess Neuronal Survival (MTT, TUNEL, LDH Assay) D->E F Mechanism of Action Study (Western Blot, qPCR) D->F G In Vivo Model (e.g., Stroke, TBI Model) E->G If Promising F->G If Promising H Behavioral & Histological Analysis G->H I Validated Neuroprotective Candidate H->I

References

A Cross-Study Validation of the Anti-Inflammatory Properties of (E)-2-Decenoic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of the anti-inflammatory properties of (E)-2-decenoic acid and its related derivatives. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on its key derivatives, 10-hydroxy-2-decenoic acid (10-HDA) and 9-oxo-2-decenoic acid (9-ODA), to infer its potential efficacy. This guide objectively compares the performance of these compounds against well-established anti-inflammatory agents, supported by experimental data and detailed methodologies to facilitate further research.

Executive Summary

This compound and its derivatives have demonstrated notable anti-inflammatory effects across various in vitro and in vivo studies. These compounds modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the suppression of inflammatory mediators like nitric oxide (NO). The primary mechanisms of action appear to involve the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. While direct IC50 values for this compound are scarce, the data available for its derivatives suggest a promising potential as a novel anti-inflammatory agent.

Comparative Analysis of Anti-Inflammatory Activity

To provide a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory effects of this compound derivatives and common anti-inflammatory drugs.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators

CompoundTargetCell LineStimulantIC50 ValueReference
10-Hydroxy-2-decenoic acid (10-HDA) IL-6 ProductionRAW 264.7LPSDose-dependent inhibition[1]
10-Hydroxy-2-decenoic acid (10-HDA) TNF-α ProductionWiDr-Significant decrease at 3 mM[2]
9-Oxo-2-decenoic acid (9-ODA) COX-1/COX-2--Data not available[3]
Ibuprofen COX-1Human-~2-15 µM[3]
COX-2Human-~1-10 µM[3]
Diclofenac COX-1Human-~0.1-1.0 µM[3]
COX-2Human-~0.01-0.1 µM[3]
Dexamethasone Cytokines (TNF-α, IL-6)--Varies[3]

Table 2: In Vivo Anti-Inflammatory Effects

CompoundAnimal ModelAssayDosageEffectReference
This compound derivative RatCarrageenan-induced paw edema-Data not available for parent compound
Indomethacin RatCarrageenan-induced paw edema5 mg/kgSignificant inhibition of edema[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Studies on 10-HDA have shown that it can inhibit NF-κB activation, thereby reducing the expression of these inflammatory mediators.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation E2DA This compound (Derivative) E2DA->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. LPS stimulation activates a cascade of kinases, including JNK, ERK, and p38 MAPK, which in turn activate transcription factors like AP-1. This leads to the expression of various inflammatory genes. Related oxo-fatty acids have been shown to inhibit the phosphorylation of these MAPK proteins, suggesting a similar mechanism for this compound.[3]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation E2DA This compound (Derivative) E2DA->MAPKK Inhibition DNA DNA AP1->DNA Binding Inflammatory_genes Inflammatory Gene Expression DNA->Inflammatory_genes Transcription

Figure 2: Modulation of the MAPK signaling pathway.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key in vitro anti-inflammatory assays.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on cyclooxygenase (COX) activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound, Ibuprofen)

  • Amplex Red reagent

  • DMSO (vehicle)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and Amplex Red reagent.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm every minute for 10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[3]

COX_Inhibition_Workflow A Prepare reaction buffer B Add test compound, vehicle, and positive control to 96-well plate A->B C Add COX-1 or COX-2 enzyme and incubate at 37°C B->C D Initiate reaction with arachidonic acid and Amplex Red C->D E Measure fluorescence (Ex: 560 nm, Em: 590 nm) D->E F Calculate % inhibition and determine IC50 value E->F

Figure 3: Workflow for COX inhibition assay.
In Vitro Cytokine Release Assay (TNF-α and IL-6)

Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • DMEM culture medium supplemented with FBS

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent effect of the test compound on cytokine production and calculate IC50 values if applicable.[3]

Cytokine_Release_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with test compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Quantify TNF-α and IL-6 using ELISA E->F G Calculate dose-response and IC50 values F->G

Figure 4: Workflow for cytokine release assay.

Conclusion and Future Directions

The collective evidence from studies on its derivatives strongly suggests that this compound possesses significant anti-inflammatory properties. Its potential to modulate the NF-κB and MAPK signaling pathways positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. However, a critical gap in the literature is the lack of direct quantitative efficacy data for this compound itself.

Future research should prioritize conducting direct, standardized in vitro and in vivo studies on this compound to determine its IC50 values against key inflammatory targets and to fully elucidate its mechanism of action. Such data are essential to accurately benchmark its potency against existing anti-inflammatory drugs and to realize its full therapeutic potential. The experimental protocols provided in this guide offer a framework for these future investigations.

References

Reproducibility of (E)-2-Decenoic Acid's Effects on Mitochondrial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of rigorous research and development. This guide provides a comparative analysis of the effects of (E)-2-Decenoic acid and its analogs on mitochondrial function, with a focus on the available data regarding the reproducibility of these effects. Due to the limited direct research on the reproducibility of this compound's specific effects, this guide draws on the more extensively studied and closely related saturated fatty acid, decanoic acid (C10), as a primary point of comparison.

Executive Summary

This compound is an unsaturated medium-chain fatty acid with emerging interest in its potential to modulate mitochondrial function. While direct studies on the reproducibility of its effects are scarce, research on its saturated analog, decanoic acid, provides a strong and reproducible body of evidence for its role in promoting mitochondrial biogenesis and altering cellular metabolism. This guide synthesizes the available data, presents it in a comparative format, and provides detailed experimental protocols to aid in the design and evaluation of future studies.

Comparative Data on Mitochondrial Function

The following tables summarize the quantitative effects of decanoic acid and other relevant compounds on key markers of mitochondrial function. This data is compiled from multiple studies to provide an overview of the consistency of the observed effects.

Table 1: Effect of Decanoic Acid (C10) on Mitochondrial Biogenesis and Function

ParameterCell TypeTreatmentFold Change vs. ControlReference
Citrate Synthase ActivitySH-SY5Y (neuronal cells)250 µM C10 for 6 days~1.5 - 2.0--INVALID-LINK--
Citrate Synthase ActivityPatient-derived fibroblasts250 µM C10 for 6 daysVariable (increased in 50% of cell lines)--INVALID-LINK--
Complex I ActivitySH-SY5Y (neuronal cells)250 µM C10 for 6 days~1.5--INVALID-LINK--
Gene Expression (e.g., PGC-1α)VariousC10 treatmentUpregulation[1][2]

Table 2: Comparative Effects of Medium-Chain Fatty Acids on Mitochondrial Function

CompoundCell TypeKey FindingReference
Decanoic Acid (C10) SH-SY5YReproducibly increases citrate synthase and Complex I activity.--INVALID-LINK--
Octanoic Acid (C8) SH-SY5YNo significant effect on citrate synthase activity.--INVALID-LINK--
This compound -Limited direct data on mitochondrial biogenesis.-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Decanoic Acid-Induced Mitochondrial Biogenesis

The reproducible effect of decanoic acid on mitochondrial biogenesis is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The following diagram illustrates this signaling cascade.

DecanoicAcid_Pathway DA This compound / Decanoic Acid PPARg PPARγ DA->PPARg Activates PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE PGC1a PGC-1α PPRE->PGC1a Upregulates NRF1 NRF-1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

Caption: Decanoic acid-mediated activation of PPARγ signaling pathway leading to mitochondrial biogenesis.

Experimental Workflow for Assessing Mitochondrial Function

A typical experimental workflow to investigate the effects of a compound like this compound on mitochondrial function is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cells Treatment Treat with this compound or Alternatives Cell_Seeding->Treatment OCR Oxygen Consumption Rate (OCR) (e.g., Seahorse Analyzer) Treatment->OCR ATP ATP Production Assay (Luminometry) Treatment->ATP MMP Mitochondrial Membrane Potential (e.g., JC-1 staining) Treatment->MMP CS_Activity Citrate Synthase Activity (Spectrophotometry) Treatment->CS_Activity Data_Analysis Quantitative Analysis and Statistical Comparison OCR->Data_Analysis ATP->Data_Analysis MMP->Data_Analysis CS_Activity->Data_Analysis

Caption: A generalized workflow for studying the effects of compounds on mitochondrial function.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the context of decanoic acid and mitochondrial function.

Cell Culture and Treatment
  • Cell Lines: SH-SY5Y (human neuroblastoma) or primary patient-derived fibroblasts are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol: Cells are seeded at a specific density (e.g., 1 x 10^5 cells/well in a 6-well plate). After 24 hours, the medium is replaced with fresh medium containing the desired concentration of this compound, decanoic acid, or other test compounds (typically 250 µM). The treatment duration is usually 6 days, with media and treatment being refreshed every 2-3 days.

Citrate Synthase Activity Assay

This assay is a common proxy for mitochondrial mass.

  • Principle: Citrate synthase catalyzes the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A-SH. The rate of CoA-SH production is measured by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable buffer (e.g., CelLytic M).

    • Protein Quantification: The protein concentration of the lysate is determined using a standard method like the Bradford or BCA assay.

    • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, DTNB, acetyl-CoA, and the cell lysate.

    • Initiation of Reaction: The reaction is initiated by the addition of oxaloacetate.

    • Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

    • Calculation: The citrate synthase activity is calculated based on the rate of change in absorbance and normalized to the protein concentration.

Oxygen Consumption Rate (OCR) Measurement

OCR is a key indicator of mitochondrial respiration.

  • Instrumentation: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used.

  • Procedure:

    • Cell Seeding: Cells are seeded in a specialized microplate (e.g., Seahorse XF cell culture microplate).

    • Treatment: Cells are treated as described above.

    • Assay Medium: Prior to the assay, the culture medium is replaced with a specific assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Mitochondrial Stress Test: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial respiration:

      • Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Data Analysis: The OCR data is analyzed using specialized software to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Discussion on Reproducibility and Future Directions

The consistent observation of decanoic acid-induced mitochondrial biogenesis across multiple studies and in different cell lines provides a strong foundation for investigating the effects of structurally similar compounds like this compound. The PPARγ-mediated signaling pathway appears to be a robust and reproducible mechanism underlying these effects.

However, the variability in response observed in patient-derived fibroblasts highlights the importance of considering genetic background and the specific cellular context when evaluating the effects of these compounds. This underscores the need for well-controlled studies with standardized protocols to ensure the reproducibility of findings.

Future research should focus on directly assessing the reproducibility of this compound's effects on mitochondrial function using the standardized protocols outlined in this guide. Comparative studies with decanoic acid and other analogs will be crucial to delineate the specific structure-activity relationships and to identify the most potent and reliable modulators of mitochondrial function for potential therapeutic applications.

References

Unmasking Molecular Targets of (E)-2-Decenoic Acid: A Comparative Guide to CRISPR-Based and Biochemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based methodologies against established biochemical techniques for the identification and confirmation of the molecular targets of (E)-2-Decenoic acid. This medium-chain fatty acid, found in royal jelly, has garnered interest for its potential therapeutic properties, and understanding its precise molecular interactions is crucial for its development as a pharmacological agent.

While the complete target profile of this compound is still under investigation, existing research on this and structurally similar fatty acids suggests potential interactions with key signaling pathways. Notably, a close analog, 10-hydroxy-2-decenoic acid, has been shown to exhibit weak estrogenic activity by inhibiting the binding of 17β-estradiol to Estrogen Receptor β (ERβ). Furthermore, various fatty acids have been demonstrated to modulate inflammatory and cellular growth pathways, including the NF-κB and MAPK signaling cascades.

This guide will explore how cutting-edge CRISPR technology can be leveraged to systematically identify and validate such targets and compare its performance with traditional, yet powerful, biochemical methods.

Comparing the Arsenal: CRISPR vs. Biochemical Methods

The quest to identify the molecular targets of a small molecule like this compound can be approached from multiple angles. Here, we compare the strengths and limitations of CRISPR-based genetic screens with three prominent biochemical methods: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP).

FeatureCRISPR-Based Screening (Knockout/Interference/Activation)Affinity Chromatography-Mass Spectrometry (AC-MS)Drug Affinity Responsive Target Stability (DARTS)Thermal Proteome Profiling (TPP)
Principle Infers target engagement by observing phenotypic changes (e.g., cell survival, reporter gene expression) upon gene perturbation.Direct identification of binding partners by immobilizing the small molecule and capturing interacting proteins from a cell lysate.Identifies targets based on the principle that ligand binding stabilizes a protein, making it more resistant to proteolysis.Measures changes in the thermal stability of proteins upon ligand binding across the proteome.
Direct vs. Indirect Indirect (identifies genes that functionally interact with the compound's pathway).Direct (identifies proteins that physically bind to the compound).Direct (identifies proteins that physically bind to the compound).Direct (identifies proteins that physically bind to the compound).
Compound Modification Not required.Requires chemical modification to immobilize the compound, which may affect its activity.Not required.Not required.
Throughput High-throughput (genome-wide screens are common).Lower throughput, often focused on a smaller set of potential targets.Moderate throughput, can be adapted for proteome-wide analysis.High-throughput (proteome-wide analysis).
Cellular Context In vivo (performed in living cells).In vitro (performed on cell lysates).In vitro (performed on cell lysates).In situ (can be performed in intact cells or lysates).
Data Output List of genes whose perturbation alters sensitivity to the compound.List of proteins that bind to the immobilized compound.List of proteins showing increased resistance to proteolysis in the presence of the compound.List of proteins with altered melting temperatures in the presence of the compound.
Potential for False Positives Off-target effects of sgRNAs, indirect pathway effects.Non-specific binding to the affinity matrix or linker.Indirect stabilization effects, changes in protein complexes.Indirect thermal stabilization, downstream effects of initial binding events.
Validation Requires secondary validation to confirm direct binding.Requires validation to confirm functional relevance of the interaction.Requires validation to confirm functional relevance of the interaction.Requires validation to confirm functional relevance of the interaction.

Experimental Deep Dive: Protocols for Target Identification

To provide a practical framework, this section outlines detailed methodologies for each of the compared techniques.

CRISPR-Based Target Identification Workflow

A pooled CRISPR knockout (KO) screen is a powerful, unbiased method to identify genes whose loss confers resistance or sensitivity to a compound.

CRISPR_Workflow cluster_0 Library Preparation & Transduction cluster_1 Selection cluster_2 Analysis A Lentiviral sgRNA Library Production B Transduction of Cas9-expressing cells A->B Infection C Puromycin Selection for Transduced Cells B->C D Treatment with this compound C->D E Genomic DNA Extraction D->E F PCR Amplification of sgRNA Cassettes E->F G Next-Generation Sequencing (NGS) F->G H Data Analysis (sgRNA enrichment/depletion) G->H

CRISPR-KO screening workflow for target identification.

Experimental Protocol: Pooled CRISPR-KO Screen

  • Cell Line Selection and Cas9 Expression: Choose a cell line relevant to the biological activity of this compound. Ensure stable expression of the Cas9 nuclease in the chosen cell line.

  • Lentiviral sgRNA Library Production: Package a genome-scale single-guide RNA (sgRNA) library into lentiviral particles using a packaging cell line (e.g., HEK293T).

  • Transduction: Transduce the Cas9-expressing target cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment: Treat the transduced cell population with a predetermined concentration of this compound that induces a clear phenotypic effect (e.g., reduced cell viability). A vehicle-treated control population is maintained in parallel.

  • Genomic DNA Extraction: After a sufficient treatment period, harvest the cells and extract genomic DNA from both the treated and control populations.

  • sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and subject the amplicons to next-generation sequencing (NGS).

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control. Genes targeted by these sgRNAs are considered potential molecular targets or key components of the affected pathway.

Biochemical Target Identification Workflows

These methods directly probe the physical interaction between the small molecule and its protein targets.

Biochemical_Workflows cluster_ACMS Affinity Chromatography-Mass Spectrometry (AC-MS) cluster_DARTS Drug Affinity Responsive Target Stability (DARTS) cluster_TPP Thermal Proteome Profiling (TPP) AC1 Immobilize this compound on beads AC2 Incubate with cell lysate AC1->AC2 AC3 Wash to remove non-specific binders AC2->AC3 AC4 Elute bound proteins AC3->AC4 AC5 LC-MS/MS Analysis AC4->AC5 D1 Treat cell lysate with this compound D2 Limited proteolysis D1->D2 D3 SDS-PAGE D2->D3 D4 Identify protected protein bands D3->D4 D5 LC-MS/MS Analysis D4->D5 T1 Treat cells/lysate with this compound T2 Heat to a range of temperatures T1->T2 T3 Separate soluble and aggregated proteins T2->T3 T4 Quantify soluble proteins T3->T4 T5 LC-MS/MS Analysis T4->T5

Workflows for biochemical target identification methods.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS) [1][2][3][4][5]

  • Probe Synthesis and Immobilization: Synthesize a derivative of this compound with a linker for immobilization onto affinity beads (e.g., sepharose or magnetic beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) [6][7][8][9][10]

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Limited Proteolysis: Subject the samples to limited digestion with a protease (e.g., pronase, thermolysin).

  • Protein Separation: Separate the digested protein fragments by SDS-PAGE.

  • Band Identification: Visualize the protein bands (e.g., by Coomassie or silver staining) and identify bands that are protected from proteolysis in the presence of this compound.

  • Protein Identification: Excise the protected bands from the gel and identify the proteins by LC-MS/MS.

Experimental Protocol: Thermal Proteome Profiling (TPP) [11][12][13][14][15]

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Thermal Denaturation: Aliquot the samples and heat them to a range of different temperatures.

  • Separation of Soluble Proteins: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and isobaric labeling).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the relative abundance of each protein at each temperature.

  • Data Analysis: Plot the protein abundance as a function of temperature to generate melting curves. Identify proteins that show a significant shift in their melting temperature in the presence of this compound.

Signaling Pathway Analysis

Based on the known activities of related fatty acids, two key signaling pathways that may be affected by this compound are the NF-κB and MAPK pathways. CRISPR screens can be designed to specifically interrogate these pathways.

Signaling_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_MAPK MAPK/ERK Signaling Pathway NFkB_Stimulus Stimulus (e.g., TNFα, IL-1) IKK IKK complex NFkB_Stimulus->IKK activates IkB IκB IKK->IkB activates IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Gene_NFkB Inflammatory Gene Expression Nucleus_NFkB->Gene_NFkB MAPK_Stimulus Growth Factor Receptor Receptor Tyrosine Kinase MAPK_Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus_ERK Nuclear Translocation ERK->Nucleus_ERK Gene_ERK Proliferation & Survival Genes Nucleus_ERK->Gene_ERK E2DA This compound E2DA->IKK Potential Inhibition E2DA->MEK Potential Modulation

Potential modulation of NF-κB and MAPK pathways.

A CRISPR screen could reveal if knocking out components of these pathways (e.g., IKK, MEK1/2) alters the cellular response to this compound, thereby providing strong evidence for its mechanism of action.

Conclusion

The identification of molecular targets is a critical step in the validation of this compound as a potential therapeutic agent. CRISPR-based screening offers an unparalleled, unbiased, and high-throughput approach to functionally link genes to the compound's activity within a cellular context. While powerful, these genetic approaches provide indirect evidence of target engagement and require confirmation with direct binding assays.

Biochemical methods such as AC-MS, DARTS, and TPP provide this direct evidence of physical interaction. Each of these techniques has its own set of advantages and disadvantages, particularly concerning the need for compound modification and the experimental throughput.

For a comprehensive and robust target identification and validation strategy for this compound, a multi-pronged approach is recommended. An initial unbiased CRISPR screen can identify a set of high-confidence candidate genes. These candidates can then be validated for direct binding using one or more of the described biochemical methods, leading to a thorough understanding of the molecular mechanisms underlying the biological effects of this compound. This integrated approach will undoubtedly accelerate its journey from a natural product to a potential therapeutic.

References

(E)-2-Decenoic Acid and Its Derivatives: A Comparative Review of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid, a medium-chain fatty acid, and its related compounds are emerging as molecules of interest with a range of biological activities. While clinical trial data in humans is not yet available, a growing body of preclinical research highlights their potential therapeutic applications. This guide provides a comparative summary of the existing in vitro and in vivo evidence, focusing on the neuroprotective, anti-cancer, and antimicrobial properties of these compounds.

Neuroprotective and Neurotrophic Effects

Preclinical studies suggest that this compound and its derivatives can activate signaling pathways crucial for neuronal survival and function. The ethyl ester of trans-2-decenoic acid (DAEE), in particular, has been shown to elicit neurotrophin-like intracellular signals.[1][2]

Key findings include the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cultured cortical neurons.[2] This activation is significant as the ERK1/2 pathway is a key regulator of neuronal survival and differentiation.[1] Further research indicates that DAEE may stimulate the phosphorylation of the epidermal growth factor receptor (EGFR) and ErbB2, leading to the activation of downstream pathways including PI3K/Akt and the transcription factor CREB.[1]

In animal models of neurological damage, DAEE has demonstrated protective effects. In a mouse model of cerebral infarction, intraperitoneal administration of DAEE improved motor paralysis and enhanced the phosphorylation of ERK1/2 in the brain tissue surrounding the infarct.[1] Similarly, in a rat model of spinal cord injury, DAEE treatment led to improved functional recovery, a reduction in lesion size, and increased expression of brain-derived neurotrophic factor (BDNF) mRNA.[2]

Table 1: Comparison of Neuroprotective Effects of this compound Derivatives

CompoundModelKey FindingsSignaling Pathway(s) ImplicatedReference
trans-2-decenoic acid ethyl ester (DAEE)Cultured mouse cortical neuronsActivation (phosphorylation) of ERK1/2ERK1/2[1][2]
trans-2-decenoic acid ethyl ester (DAEE)Mouse model of cerebral infarctionImproved motor function, increased ERK1/2 phosphorylationERK1/2, EGFR/ErbB2, PI3K/Akt, CREB[1]
trans-2-decenoic acid ethyl ester (DAEE)Rat model of spinal cord injuryImproved functional recovery, decreased lesion size, increased BDNF expressionERK1/2[2]
10-hydroxy-trans-2-decenoic acidCultured neural stem/progenitor cellsPromoted neurogenesis-[3]

Experimental Protocols: Neuroprotection Studies

  • In Vitro Neuron Culture and ERK1/2 Activation Assay:

    • Cell Culture: Embryonic cortical neurons are cultured in appropriate media.

    • Treatment: Cells are exposed to varying concentrations of DAEE for specific time periods.

    • Analysis: Cell lysates are subjected to Western immunoblot analysis using antibodies specific for phosphorylated ERK1/2 and total ERK1/2 to determine the extent of activation.[1][2]

  • Animal Model of Cerebral Infarction (Permanent Middle Cerebral Artery Occlusion - PMCAO):

    • Animal Model: Unilateral PMCAO is induced in mice to create a model of stroke.

    • Treatment: DAEE (e.g., 100 μg/kg body weight) is administered intraperitoneally at multiple time points post-occlusion (e.g., 0.5, 24, 48, 72 hours).

    • Outcome Measures: Neurological deficits are assessed using a motor paralysis score. Brain tissue is analyzed by Western immunoblot and immunohistochemistry for phosphorylated ERK1/2.[1]

  • Animal Model of Spinal Cord Injury:

    • Animal Model: Hemisection of the spinal cord is performed in rats.

    • Treatment: DAEE (e.g., 150 μg/kg body weight) is administered following the injury.

    • Outcome Measures: Functional recovery is evaluated. The lesion size is measured, and the expression of ERK1/2, bcl-2, and BDNF mRNA in the spinal cord tissue is quantified.[2]

Signaling Pathway for DAEE-Induced Neuroprotection

DAEE_Neuroprotection DAEE DAEE EGFR_ErbB2 EGFR / ErbB2 DAEE->EGFR_ErbB2 PI3K PI3K EGFR_ErbB2->PI3K ERK ERK1/2 EGFR_ErbB2->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Neuroprotection Neuroprotection & Functional Recovery CREB->Neuroprotection

Caption: Proposed signaling cascade for DAEE-mediated neuroprotection.

Antimicrobial and Biofilm Dispersal Activity

The cis-isomer of 2-decenoic acid has been identified as a fatty acid signaling molecule that can influence bacterial behavior, particularly in the context of biofilms. It has been shown to disperse existing biofilms and inhibit their formation.[4] This molecule appears to work by increasing the metabolic activity of bacteria, including persister cells which are notoriously tolerant to antibiotics.[5]

By reverting persister cells from a dormant to a metabolically active state, cis-2-decenoic acid can enhance the efficacy of conventional antibiotics.[5][6][7] This synergistic effect has been observed in both Pseudomonas aeruginosa and Escherichia coli.[5]

Table 2: Antimicrobial and Biofilm-Related Activities

CompoundOrganism(s)EffectMechanismReference
cis-2-Decenoic acidPseudomonas aeruginosa, Escherichia coliReverts persister cells to an active state, enhances antibiotic efficacyIncreases metabolic activity and respiratory activity[5][6][7]
cis-2-Decenoic acidPseudomonas aeruginosa and other bacteriaInduces biofilm dispersalActs as a signaling molecule to transition cells from biofilm to planktonic state[4][5]
2-Decenoic acid modified ChitosanS. aureus, P. aeruginosaInhibits biofilm formationIncreases hydrophobicity of the material surface, limiting bacterial attachment[4]

Experimental Protocols: Biofilm Studies

  • Persister Cell Reversion Assay:

    • Persister Cell Isolation: Persister cells are isolated from stationary phase cultures or biofilms by treating with a high concentration of an antibiotic (e.g., ofloxacin).

    • Treatment: Isolated persister cells are exposed to cis-2-decenoic acid.

    • Analysis: Metabolic activity is assessed by measuring respiratory activity. The expression of metabolic markers (e.g., acpP, 16S rRNA, atpH, ppx) is quantified using real-time PCR.[5]

  • Biofilm Inhibition Assay:

    • Material Preparation: Chitosan membranes are chemically modified with 2-decenoic acid.

    • Bacterial Inoculation: The modified membranes are inoculated with bacterial cultures (e.g., S. aureus, P. aeruginosa).

    • Analysis: After a period of incubation, the number of colony-forming units (CFUs) on the membranes is determined to quantify biofilm formation.[4]

Workflow for Evaluating Biofilm Inhibition by 2-Decenoic Acid Modified Chitosan

Biofilm_Inhibition_Workflow cluster_prep Material Preparation cluster_testing Antimicrobial Testing chitosan Electrospun Chitosan Nanofibers modification Acylation of Chitosan chitosan->modification acyl_chloride 2-Decenoyl Chloride Synthesis acyl_chloride->modification inoculation Inoculation with S. aureus or P. aeruginosa modification->inoculation incubation Incubation inoculation->incubation cfu Quantification of Colony-Forming Units (CFUs) incubation->cfu result Reduced Biofilm Attachment cfu->result Comparison to Unmodified Chitosan

Caption: Experimental workflow for assessing biofilm inhibition.

Potential Anti-Cancer Effects

Research into the anti-cancer properties of decenoic acid derivatives is also underway, primarily focusing on 10-hydroxy-2-decenoic acid (10-HDA), another component of royal jelly. In vitro studies have shown that 10-HDA can induce apoptosis in human hepatoma (HepG2) cells with less cytotoxicity to normal cells.[8] The proposed mechanism involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[8]

Table 3: In Vitro Anti-Cancer Activity of 10-Hydroxy-2-Decenoic Acid (10-HDA)

CompoundCell LineEffectKey Molecular ChangesReference
10-Hydroxy-2-decenoic acid (10-HDA)Human Hepatoma (HepG2)Reduced cell viability, induced apoptosis and necrosisIncreased expression of caspase-3 and Bax, decreased expression of Bcl-2[8]
10-Hydroxy-2-decenoic acid (10-HDA)Human Lung Cancer (A549, NCI-H460, NCI-H23)Anti-proliferative effect-[9]
10-Hydroxy-2-decenoic acid (10-HDA)Human Colorectal AdenocarcinomaPotent anti-proliferative effect-[9]

Experimental Protocols: Anti-Cancer Studies

  • Cell Viability Assay (MTT Assay):

    • Cell Culture: Cancer cell lines (e.g., HepG2) and normal cell lines are cultured.

    • Treatment: Cells are exposed to various concentrations of 10-HDA for a specified duration (e.g., 48 hours).

    • Analysis: The MTT reagent is added to the cells, and the resulting formazan product is measured spectrophotometrically to determine cell viability.[8]

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Cell Culture and Treatment: Cells are treated with 10-HDA.

    • Staining: Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

    • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[8]

  • Gene Expression Analysis (Real-Time PCR):

    • RNA Extraction and cDNA Synthesis: RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA.

    • qPCR: Real-time PCR is performed using specific primers for genes of interest (e.g., caspase-3, Bax, Bcl-2) to quantify their expression levels.[8]

Apoptotic Pathway Induced by 10-HDA in HepG2 Cells

Apoptosis_Pathway HDA 10-HDA Bcl2 Bcl-2 (Anti-apoptotic) HDA->Bcl2 downregulates Bax Bax (Pro-apoptotic) HDA->Bax upregulates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptotic pathway induced by 10-HDA.

References

Unraveling the Impact of Geography on the Bioactive Potential of Royal Jelly Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Introduction: Direct comparative studies on the efficacy of purified (E)-2-Decenoic acid from different geographical origins are limited in current scientific literature. However, a significant body of research exists on a closely related and principal bioactive fatty acid in Royal Jelly (RJ), 10-hydroxy-trans-2-decenoic acid (10-HDA) . The concentration of 10-HDA in Royal Jelly—a key indicator of its quality and potential therapeutic efficacy—is known to vary significantly based on geographical origin, botanical source, and bee strain[1][2][3][4]. This guide synthesizes the available data to provide insights into how geography may influence the bioactivity of Royal Jelly, with a focus on its fatty acid components.

Royal Jelly's diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and immunomodulatory effects, are largely attributed to its unique composition of proteins, vitamins, and lipids[1][2][5][6]. The fatty acid profile, in particular, is a critical determinant of its biological activity[5][7].

Geographical Variation in 10-HDA Concentration: A Proxy for Efficacy

The concentration of 10-HDA is a globally recognized standard for the quality and authenticity of Royal Jelly[3][8]. Studies have demonstrated that this concentration is not uniform and is influenced by a multitude of environmental and genetic factors[1][2][4]. Below is a summary of 10-HDA concentrations found in Royal Jelly from various geographical locations, offering a glimpse into the potential variability in bioactivity.

Table 1: Comparative Concentration of 10-HDA in Royal Jelly from Different Geographical Origins

Geographical Origin10-HDA Concentration (% w/w in fresh RJ)Reference(s)
China
Western China2.01 ± 0.05%[4][9]
Northeastern China1.87 ± 0.05%[4][9]
Eastern China1.75 ± 0.03%[4][9]
Range Across China1.26 - 2.21%[8][10]
Brazil (São Paulo State) 1.58 - 3.39% (Mean: 2.53%)[4][11]
Turkey 1.02 - 2.38%[8]
Western RegionMean: 2.09%[4]
Central Region~2.74% (0.65% higher than West)[4]
France ~2.6%[4]
Thailand ~1.8%[4]
Italy Higher than extra-European samples[4]
USA 1.85 - 2.18%[8]
Australia ~2.79%[11]

Note: The data presented is compiled from multiple studies with varying methodologies and sample sizes. Direct comparison should be made with caution.

These variations suggest that Royal Jelly sourced from regions with higher 10-HDA concentrations, such as certain areas in Brazil and Western China, may exhibit enhanced biological activities.

Factors Influencing Royal Jelly Composition and Bioactivity

The chemical makeup of Royal Jelly is a complex interplay of several factors, leading to the observed geographical variations.[1][2][3][6]

Factors Influencing Royal Jelly Composition and Bioactivity Geography Geographical Origin (Climate, Altitude) RJ_Comp Royal Jelly Chemical Composition Geography->RJ_Comp Botanical Botanical Source (Nectar, Pollen) Botanical->RJ_Comp Bee Honeybee Strain (e.g., A. mellifera ligustica) Bee->RJ_Comp Harvest Harvesting & Storage (Time, Temperature) Harvest->RJ_Comp FattyAcids Fatty Acids (10-HDA, this compound) RJ_Comp->FattyAcids Proteins Proteins (MRJPs) RJ_Comp->Proteins Sugars Sugars, Vitamins, Minerals RJ_Comp->Sugars Bioactivity Biological Efficacy (Antimicrobial, Anti-inflammatory, etc.) FattyAcids->Bioactivity Proteins->Bioactivity Sugars->Bioactivity

Factors affecting Royal Jelly composition and efficacy.

Biological Activities of Key Royal Jelly Fatty Acids

While the concentration of fatty acids may vary, their biological activities are of significant interest to the scientific community. Both this compound and its hydroxylated form, 10-HDA, are known to possess a range of pharmacological effects.

  • This compound and its derivatives: Studies have shown that this fatty acid and its esters can elicit neurotrophin-like signals, potentially aiding in recovery from cerebral infarction.[12] It has also been described as having estrogenic activity.[]

  • 10-hydroxy-trans-2-decenoic acid (10-HDA): As the most abundant fatty acid in RJ, 10-HDA is linked to numerous health benefits.[5] These include antitumor, antibacterial, immunomodulatory, and anti-inflammatory activities.[5][7] Recent research also suggests that 10-HDA and other RJ fatty acids may act as histone deacetylase (HDAC) inhibitors, pointing to a role in epigenetic regulation.[14][15]

Experimental Protocols: Quantification of 10-HDA in Royal Jelly

The standard method for quantifying 10-HDA in Royal Jelly samples is High-Performance Liquid Chromatography (HPLC).[8] The following is a generalized protocol based on common methodologies cited in the literature.[8][10][11][16][17]

Objective: To determine the concentration of 10-HDA in a Royal Jelly sample.

Principle: Reversed-phase HPLC separates the components of a mixture based on their polarity. 10-HDA is separated from other components in the RJ extract and quantified by a UV detector. An internal standard is often used to improve accuracy.

Materials and Reagents:

  • Royal Jelly sample (fresh or lyophilized)

  • 10-HDA standard (≥97% purity)

  • Internal Standard (e.g., methyl 4-hydroxybenzoate or α-naphthol)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid

  • Absolute ethanol (for extraction)

  • Syringe filters (0.22 or 0.45 µm)

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Ultrasonic bath

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of 10-HDA standard and the internal standard.

    • Dissolve in the mobile phase or methanol to prepare stock solutions of known concentrations.

    • Perform serial dilutions to create a series of calibration standards with a fixed concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 0.1-0.5 g of the homogenized Royal Jelly sample into a volumetric flask.

    • Add a precise volume of the internal standard solution.

    • Add absolute ethanol or the mobile phase to extract the fatty acids. Use an ultrasonic bath for 15-30 minutes to ensure complete extraction.

    • Bring the solution to the final volume with the extraction solvent and mix thoroughly.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Methanol/Water/Phosphoric Acid (e.g., 50:50:0.1 v/v/v), adjusted to pH 2.5.[11][16]

    • Flow Rate: 1.0 mL/min.[8][16]

    • Column Temperature: 25-40 °C.[8][16]

    • Detection Wavelength: 210-225 nm.[8][11][16]

    • Injection Volume: 5-20 µL.

  • Analysis and Quantification:

    • Inject the prepared standard solutions to generate a calibration curve by plotting the ratio of the peak area of 10-HDA to the internal standard against the concentration.

    • Inject the prepared sample solutions.

    • Identify the 10-HDA peak based on the retention time of the standard.

    • Calculate the concentration of 10-HDA in the sample using the calibration curve.

General Workflow for 10-HDA Quantification in Royal Jelly start Start sample_prep Sample Weighing & Homogenization start->sample_prep add_is Add Internal Standard sample_prep->add_is extraction Solvent Extraction (Ultrasonication) add_is->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_analysis HPLC Analysis (RP-C18 Column, UV Detection) filtration->hplc_analysis peak_id Peak Identification & Integration hplc_analysis->peak_id quantification Quantification using Calibration Curve peak_id->quantification end Report Result (% 10-HDA) quantification->end

Workflow for 10-HDA analysis via HPLC.

Conclusion and Future Directions

The geographical origin of Royal Jelly is a critical factor that influences its chemical composition, particularly the concentration of the bioactive fatty acid 10-HDA. The data strongly suggests that the efficacy of Royal Jelly as a therapeutic agent or functional food ingredient could vary depending on its source. Royal Jelly from regions like Western China and Brazil, which have shown higher average 10-HDA content, may offer enhanced health benefits.

For researchers and drug development professionals, these findings underscore the importance of sourcing and standardization. Future research should aim to conduct direct comparative efficacy studies of purified fatty acids, including this compound and 10-HDA, from different, well-characterized geographical origins. Such studies would provide a clearer understanding of how these geographical variations translate into tangible differences in biological and pharmacological activity, paving the way for more targeted and effective natural product development.

References

Benchmarking (E)-2-Decenoic Acid: A Comparative Analysis Against Known TrkB Signaling Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of (E)-2-Decenoic acid's neurotrophic-like effects with established direct activators of the Tropomyosin receptor kinase B (TrkB) signaling pathway. The content is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the mechanisms of action, downstream signaling, and potential therapeutic implications of these compounds.

Introduction

The TrkB signaling pathway is a critical regulator of neuronal survival, differentiation, and synaptic plasticity. Its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF), and other small molecule agonists are subjects of intense research for their therapeutic potential in a range of neurological disorders. This guide benchmarks this compound, a medium-chain fatty acid, against well-characterized TrkB activators, highlighting its unique, indirect mechanism of action that elicits neurotrophin-like effects.

While direct TrkB agonists like BDNF, 7,8-dihydroxyflavone (7,8-DHF), and LM22A-4 directly bind to and activate the TrkB receptor, evidence suggests that this compound, and its ethyl ester derivative (DAEE), stimulate similar downstream signaling pathways without direct TrkB receptor engagement[1][2][3]. This distinction is crucial for understanding its potential as a novel therapeutic agent.

Comparative Analysis of TrkB Signaling Activators

The following table summarizes the key characteristics and mechanisms of action of this compound (based on studies of its ethyl ester) and known TrkB activators.

Compound Mechanism of Action Key Downstream Signaling Events Reported Biological Effects Citation
This compound (as DAEE) Does not directly activate TrkB receptors. Activates MAPK/ERK1/2 and PI3K pathways independently of Trk receptor tyrosine kinases. Increases BDNF mRNA expression.Phosphorylation of MAPK/ERK1/2 and Akt. Activation of CREB.Elicits neurotrophin-like intracellular signals, promotes functional recovery from cerebral infarction and spinal cord injury.[1][2][3][4][5][6]
Brain-Derived Neurotrophic Factor (BDNF) Endogenous ligand; binds directly to TrkB, inducing receptor dimerization and autophosphorylation.Activation of MAPK/ERK, PI3K/Akt, and PLCγ pathways.Promotes neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[1][2][3]
7,8-Dihydroxyflavone (7,8-DHF) Small molecule agonist; binds to and activates TrkB, mimicking the effects of BDNF.Robust activation of TrkB, Akt, and Erk1/2.Neuroprotective in models of Parkinson's disease, stroke, and Alzheimer's disease.[7][8]
LM22A-4 Synthetic small-molecule partial agonist of TrkB.Induces activation of Trk, AKT, and ERK in the hippocampus and striatum.Produces neurogenic and neuroprotective effects; beneficial in models of Rett syndrome and traumatic brain injury.[4][9]

Signaling Pathways

The activation of TrkB by its ligands initiates a cascade of intracellular signaling events crucial for neuronal function. The diagram below illustrates the canonical TrkB signaling pathway activated by direct agonists.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF / Agonist TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK_ERK MAPK/ERK Ras->MAPK_ERK MAPK_ERK->CREB PLCg->CREB Gene_Expression Gene Expression (Survival, Growth, Plasticity) CREB->Gene_Expression

Caption: Canonical TrkB signaling pathway initiated by direct agonists.

In contrast, this compound (as DAEE) appears to bypass direct TrkB activation, yet still converges on key downstream effectors like MAPK/ERK. This suggests a novel mechanism for achieving neurotrophic-like effects.

Experimental Protocols

The following are summaries of methodologies that can be employed to assess and compare the activity of these compounds.

TrkB Receptor Phosphorylation Assay

Objective: To determine if a compound directly activates the TrkB receptor.

Methodology:

  • Cell Culture: Utilize cell lines expressing TrkB, such as SH-SY5Y neuroblastoma cells, or primary neuronal cultures.

  • Treatment: Treat cells with the test compound at various concentrations and time points. Include BDNF as a positive control and a vehicle as a negative control.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated TrkB (p-TrkB) and total TrkB.

  • Detection and Analysis: Use secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the ratio of p-TrkB to total TrkB to assess receptor activation.

Downstream Signaling Pathway Activation Assay

Objective: To measure the activation of key downstream signaling molecules.

Methodology:

  • Cell Culture and Treatment: As described in the TrkB phosphorylation assay.

  • Western Blotting: Following cell lysis and protein quantification, perform Western blotting using primary antibodies against phosphorylated and total forms of ERK1/2, Akt, and CREB.

  • Analysis: Quantify the phosphorylation status of each signaling protein relative to its total protein level.

Neurite Outgrowth Assay

Objective: To assess the effect of the compounds on neuronal differentiation and morphology.

Methodology:

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12) at a low density.

  • Treatment: Add the test compounds to the culture medium.

  • Imaging: After a defined incubation period (e.g., 48-72 hours), capture images of the cells using a microscope.

  • Analysis: Measure the length of the longest neurite and the number of neurites per cell using image analysis software.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the effects of this compound and known TrkB activators.

Experimental_Workflow Start Start: Compound Comparison Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Start->Cell_Culture Treatment Treat with: - this compound - BDNF (Positive Control) - 7,8-DHF - LM22A-4 - Vehicle (Negative Control) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays TrkB_Assay TrkB Phosphorylation Assay (Western Blot) Assays->TrkB_Assay Downstream_Assay Downstream Signaling Assay (p-ERK, p-Akt; Western Blot) Assays->Downstream_Assay Functional_Assay Neurite Outgrowth Assay (Microscopy & Image Analysis) Assays->Functional_Assay Data_Analysis Data Analysis & Comparison TrkB_Assay->Data_Analysis Downstream_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

Conclusion

This compound represents a compelling compound with neurotrophic-like properties that are distinct from classical TrkB agonists. While it does not appear to directly activate the TrkB receptor, its ability to stimulate key downstream signaling pathways, such as the MAPK/ERK cascade, and upregulate BDNF expression, positions it as a noteworthy candidate for further investigation in the context of neurodegenerative and psychiatric disorders. Future research should focus on elucidating the precise molecular targets of this compound to fully understand its mechanism of action and therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing and comparing this and other novel neurotrophic compounds.

References

Safety Operating Guide

Personal protective equipment for handling (E)-2-Decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (E)-2-Decenoic acid in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining a secure research environment.

This compound is classified as a substance that can cause skin and serious eye irritation.[1] Proper personal protective equipment and handling procedures are mandatory to minimize exposure risks.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or face shield.Protects against splashes and eye contact.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1][2]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.[2][3]
Respiratory Protection Use in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.Minimizes inhalation of harmful vapors or dust.[1][4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably a chemical fume hood.[2][3]

    • Gather all necessary PPE and handling equipment before starting.

  • Handling :

    • Avoid direct contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Do not breathe vapors, mist, dust, or gas.[1]

    • Keep containers tightly closed when not in use.[3][5]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[2][4]

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.[2]

  • Disposal Route :

    • Do not empty into drains or release into the environment.[1][2][4]

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill Occurs handling->spill No use_complete Use Complete handling->use_complete Yes spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->handling decon Decontaminate Work Area use_complete->decon waste Dispose of Waste decon->waste remove_ppe Remove PPE waste->remove_ppe end End remove_ppe->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Decenoic acid
Reactant of Route 2
Reactant of Route 2
(E)-2-Decenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.